Product packaging for Triphenylstannane(Cat. No.:)

Triphenylstannane

Cat. No.: B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
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Description

Triphenylstannane is an organotin compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16Sn B1218745 Triphenylstannane

Properties

IUPAC Name

triphenylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRNKANAAGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-20-6
Record name Triphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Triphenylstannane CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triphenyltin hydride, is an organotin compound with the chemical formula (C₆H₅)₃SnH. It is a versatile and widely utilized reagent in organic synthesis, primarily as a radical-based reducing agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and toxicological profile, tailored for professionals in research and development.

Chemical Identity

This compound is characterized by a central tin atom covalently bonded to three phenyl groups and one hydrogen atom.

IdentifierValue
CAS Number 892-20-6[1][2][3][4][5]
EC Number 212-967-8[2][3][5]
IUPAC Name This compound[2]
Synonyms Triphenyltin hydride, Triphenylstannyl hydride[1][2][3][5]
Molecular Formula C₁₈H₁₆Sn[1][2][3][4][5][6]
SMILES C1=CC=C(C=C1)--INVALID-LINK--C3=CC=CC=C3[1][2]
InChI Key NFHRNKANAAGQOH-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow solid at room temperature, often with a waxy consistency.[3][7][8][9] It is hydrophobic and practically insoluble in water but exhibits good solubility in many common organic solvents.[1][7][8][9][10]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueUnits
Molecular Weight 351.03 g/mol [4][5][6][10]
Appearance Opalescent colorless or milky white to pale yellow solid-[3][7][9]
Melting Point 26-28°C[3][4][5][10]
Boiling Point 163-165 @ 0.3 Torr°C[3][4][5]
Density 1.374g/cm³ at 25 °C[3][4][5][10]
Flash Point >113°C
Refractive Index 1.632 (n20/D)-[3][5]
Water Solubility Insoluble-[1][5][8]
Organic Solvent Solubility Soluble in benzene, toluene, ether, THF-[1][7][8][9][10]

Synthesis and Handling

This compound is typically synthesized by the reduction of a triphenyltin halide, most commonly triphenyltin chloride.

General Synthesis Workflow

The primary synthetic route involves the reduction of triphenyltin chloride using a hydride-donating reagent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 Triphenyltin Chloride ((C₆H₅)₃SnCl) Reaction Reaction in Anhydrous Ether Reactant1->Reaction Reactant2 Reducing Agent (e.g., LiAlH₄) Reactant2->Reaction Quench Careful Quenching (e.g., with water/acid) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound ((C₆H₅)₃SnH) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Triphenyltin Chloride

This protocol describes the synthesis of this compound via the reduction of triphenyltin chloride with lithium aluminum hydride (LiAlH₄).[6][7][9][10][11]

Materials and Reagents:

  • Triphenyltin chloride ((C₆H₅)₃SnCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of triphenyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of distilled water, followed by a saturated aqueous sodium sulfate solution to precipitate the aluminum salts.

  • The resulting mixture is filtered, and the solid residue is washed with diethyl ether.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by Kugelrohr distillation under high vacuum to yield pure this compound.[7]

Handling and Storage: Organotin hydrides like this compound can decompose slowly at room temperature. For long-term stability, it is recommended to store the compound at 0 °C or below.[7][9]

Reactivity and Applications

This compound's utility stems from the moderate strength of the Sn-H bond, which allows it to act as a hydrogen atom donor in radical chain reactions.[10]

Radical Reaction Mechanism

The core reactivity involves the homolytic cleavage of the Sn-H bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), to form the triphenylstannyl radical ((C₆H₅)₃Sn•). This radical then participates in a variety of transformations.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Δ or hν SnH (C₆H₅)₃Sn-H Initiator->SnH Sn_Radical (C₆H₅)₃Sn• SnH->Sn_Radical H abstraction Product Reduced Product (R'-H) Substrate Substrate (R'-X) Sn_Radical->Substrate Halogen abstraction SnX (C₆H₅)₃Sn-X Substrate_Radical Substrate Radical (R'•) Substrate->Substrate_Radical Substrate->SnX Substrate_Radical->SnH H abstraction Substrate_Radical->Product

Caption: Radical chain mechanism involving this compound.

Key Applications

This compound is a reagent of choice for numerous organic transformations.

Application AreaDescription
Radical Deoxygenation Removal of hydroxyl groups from alcohols (e.g., Barton-McCombie deoxygenation).[7][9]
Reductive Dehalogenation Reduction of alkyl and aryl halides to the corresponding hydrocarbons.[7]
Hydrostannylation Addition of the Sn-H bond across alkenes and alkynes to form new organotin compounds.[7][9]
Reduction of Carbonyls Reduction of α,β-unsaturated aldehydes and ketones.[7][9]
Agrochemicals Used as a protectant fungicide to control diseases like potato blight and leaf spots on sugar beet.[3][5][7][9]
Material Science Serves as a precursor for other organotin compounds used as PVC stabilizers and biocides.[1][5][8]

Toxicology and Safety

Organotin compounds, including this compound, are known for their toxicity and require careful handling.

Hazard Summary
Hazard ClassGHS Classification
Acute Oral Toxicity H301: Toxic if swallowed[2]
Acute Dermal Toxicity H311: Toxic in contact with skin[2]
Acute Inhalation Toxicity H331: Toxic if inhaled[2]
Aquatic Hazard (Acute) H400: Very toxic to aquatic life[2]
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects[2]
Toxicological Mechanism

Organotin compounds exert their toxic effects through multiple mechanisms, primarily impacting the nervous and immune systems.[2] They are also considered potential endocrine disruptors.[2]

Toxicology_Pathway cluster_neuro Neurotoxicity cluster_immuno Immunotoxicity Compound Organotin Compounds (e.g., this compound) Glial Direct activation of glial cells Compound->Glial Apoptosis_N Induction of apoptosis in neuronal cells Compound->Apoptosis_N Neurotransmitter Disruption of neurotransmitter uptake/release Compound->Neurotransmitter Thymus Suppression of immature thymocyte proliferation Compound->Thymus Apoptosis_T Apoptosis of mature thymocytes Compound->Apoptosis_T Cytokines Release of pro-inflammatory cytokines (TNF-α, ILs) Glial->Cytokines Neuron_Degen Neuronal Cell Degeneration Cytokines->Neuron_Degen Apoptosis_N->Neuron_Degen Neurotransmitter->Neuron_Degen Thymic_Atrophy Thymic Atrophy Thymus->Thymic_Atrophy Apoptosis_T->Thymic_Atrophy T_Cell_Suppression Suppression of T-cell mediated immunity Thymic_Atrophy->T_Cell_Suppression

Caption: Toxicological mechanisms of organotin compounds.[2]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and governmental safety regulations.

References

An In-depth Technical Guide to the Physical Properties of Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Triphenylstannane (C₁₈H₁₆Sn), an organotin compound with significant applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1][2] It can sometimes have a waxy consistency.[3] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₆Sn
Molecular Weight 351.03 g/mol [4][5][6][7][8][9][10][11][12]
Appearance Colorless to light yellow crystalline solid[1][2]
Melting Point 26-28 °C[5][13]
Boiling Point 163-165 °C at 0.3 mmHg[4][5][8][9][11][12][13][14]
Density 1.374 g/cm³ at 25 °C[4][5][6][8][9][11][12][13][14][15]
Solubility Insoluble in water.[1][2][3][4][8][9][11][12][13][15][16] Soluble in organic solvents such as benzene, toluene, ether, and tetrahydrofuran (THF).[1][2][3][15]
CAS Number 892-20-6[2][3][4][5][6][8][9][10][11][12][13][14][15][17]

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies that are typically employed to determine the physical properties of solid organic compounds like this compound. While the specific experimental parameters used to obtain the values in the table above are not detailed in the available literature, these standard protocols provide a framework for their measurement.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[15] A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.[15]

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[15]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer.[15]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[2][15]

Boiling Point Determination

Due to its high boiling point, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to accurately measure the pressure.

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.[18] This temperature is the boiling point at that specific pressure.

Density Determination

The density of a solid can be determined using several methods. The choice of method often depends on the form of the solid (e.g., a single crystal or a powder).

Methodology: Gas Pycnometry

  • Principle: This non-destructive method determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.[1][6]

  • Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then pressurized with helium. The gas is allowed to expand into a second empty chamber of known volume, and the resulting pressure is measured. By applying the gas laws, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its volume.[1][6]

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential intermolecular interactions of a compound.

Methodology: Qualitative Solubility Test

  • Procedure: A small, measured amount of this compound (e.g., 10-20 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested.[3]

  • Observation: The mixture is agitated vigorously for a set period. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[3]

  • Solvents: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, toluene, and hexane.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Thin Solid Film Method

  • Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene chloride).[17]

  • Film Deposition: A few drops of the resulting solution are placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[17]

  • Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR would be particularly informative.

Methodology: Solution-State NMR

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.[11][19] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[19]

  • Spectral Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. The desired NMR spectra (e.g., ¹H, ¹³C) are then acquired.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

For organometallic compounds like this compound, soft ionization techniques are often preferred to minimize fragmentation.

  • ESI-MS: A dilute solution of this compound in a suitable solvent is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are generated and directed into the mass analyzer.[20][21]

  • MALDI-MS: The this compound sample is co-crystallized with a matrix compound on a target plate. The plate is irradiated with a pulsed laser, causing the desorption and ionization of the analyte molecules, which are then analyzed.[22]

Crystal Structure Determination

X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Growth: A high-quality single crystal of this compound is grown from a suitable solvent.[8][23]

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[8][23]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.[8][12]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a solid organic compound such as this compound.

G Workflow for Physical and Spectroscopic Characterization of this compound cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic & Structural Characterization Appearance Appearance (Visual Inspection) MeltingPoint Melting Point (Capillary Method) BoilingPoint Boiling Point (Vacuum Distillation) Density Density (Gas Pycnometry) Solubility Solubility (Qualitative Tests) IR IR Spectroscopy (Functional Groups) StructuralConfirmation Structural Confirmation & Purity Assessment IR->StructuralConfirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) (Connectivity) NMR->StructuralConfirmation MS Mass Spectrometry (Molecular Weight) MS->StructuralConfirmation XRay X-ray Crystallography (3D Structure) XRay->StructuralConfirmation Sample This compound Sample Sample->Appearance Sample->MeltingPoint Sample->BoilingPoint Sample->Density Sample->Solubility Sample->IR Sample->NMR Sample->MS Sample->XRay

Characterization workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylstannane (also known as triphenyltin hydride), a versatile reagent in organic chemistry. This document details established methodologies, providing experimental protocols and comparative data to assist researchers in its preparation and handling.

Introduction

This compound, with the chemical formula (C₆H₅)₃SnH, is a colorless oil or low-melting solid that is soluble in many organic solvents.[1] It serves as a crucial reagent in a variety of organic transformations, most notably as a radical-based reducing agent. Its applications range from the deoxygenation of alcohols to the reduction of halides and the formation of carbon-carbon bonds. Given its utility, a thorough understanding of its synthesis and purification is essential for its effective application in research and development.

Synthesis of this compound

The most prevalent and reliable methods for the synthesis of this compound involve the reduction of triphenyltin chloride. The two primary reducing agents employed for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Table 1: Comparison of this compound Synthesis Methods
ParameterMethod 1: Lithium Aluminum Hydride ReductionMethod 2: Sodium Borohydride Reduction
Precursor Triphenyltin Chloride ((C₆H₅)₃SnCl)Triphenyltin Chloride ((C₆H₅)₃SnCl)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Diethyl etherDiglyme
Typical Yield 83%[2]High (specific yield not widely reported)
Reaction Conditions Anhydrous, inert atmosphereAnhydrous
Work-up Hydrolysis and extractionFiltration and extraction
Experimental Protocols: Synthesis

This procedure details the synthesis of this compound from triphenyltin chloride using lithium aluminum hydride in diethyl ether.

Materials:

  • Triphenyltin chloride (38.5 g, 100 mmol)

  • Lithium aluminum hydride (1.56 g, 41 mmol)

  • Anhydrous diethyl ether (150 mL)

  • Distilled water (ice-cold)

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas supply

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Ice-water bath

Procedure:

  • Under a nitrogen atmosphere, a stirred suspension of lithium aluminum hydride (1.56 g) in anhydrous diethyl ether (150 mL) is prepared in a round-bottom flask cooled in an ice-water bath.

  • A solution of triphenyltin chloride (38.5 g) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension over a period of 15 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is then stirred at room temperature for 3 hours.

  • After the reaction is complete, the flask is cooled again in an ice-water bath.

  • The reaction is carefully quenched by the slow, dropwise addition of 100 mL of ice-cold water to decompose the excess LiAlH₄.

  • The ethereal layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

  • The combined organic extracts are washed with ice-cold water and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation to yield crude this compound.

Yield: 29 g (83%)[2]

While a detailed experimental protocol with specific quantities and yield is not as commonly documented as the LiAlH₄ method, the reduction of triphenyltin chloride with sodium borohydride is effectively carried out in glyme solvents.[1][3] The general procedure involves the reaction of triphenyltin chloride with sodium borohydride in anhydrous diglyme, followed by an appropriate work-up to isolate the product. This method is considered a milder alternative to the use of LiAlH₄.[2]

Purification of this compound

Crude this compound can be purified by either distillation under reduced pressure or recrystallization. The choice of method depends on the scale of the reaction and the desired final purity.

Table 2: Comparison of this compound Purification Methods
ParameterMethod 1: Vacuum DistillationMethod 2: Recrystallization
Principle Separation based on boiling point differences under reduced pressure.Separation based on differential solubility in a suitable solvent at varying temperatures.
Typical Solvents Not applicableLow-boiling petroleum ether, ethanol[4]
Conditions High vacuum (e.g., 0.5 Torr), elevated temperature (e.g., 162-168 °C)[2]Dissolution in hot solvent followed by slow cooling.
Advantages Effective for removing non-volatile impurities.Can yield highly pure crystalline product.
Disadvantages Requires specialized equipment; risk of thermal decomposition.Potential for product loss in the mother liquor.
Experimental Protocols: Purification

Apparatus:

  • Distillation flask

  • Short path distillation head or Vigreux column

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • The crude this compound is transferred to a distillation flask.

  • The distillation apparatus is assembled and connected to a high-vacuum pump.

  • The pressure is reduced to approximately 0.5 Torr.

  • The distillation flask is heated using a preheated oil bath (around 200 °C) to effect rapid distillation.

  • The fraction boiling at 162-168 °C is collected as purified this compound.

This protocol describes the general procedure for recrystallizing this compound. The choice of solvent is critical; low-boiling petroleum ether or ethanol are suitable options.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., low-boiling petroleum ether or 95% ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • The crude this compound is placed in an Erlenmeyer flask.

  • A minimum amount of the chosen recrystallization solvent is added to the flask.

  • The mixture is gently heated on a hot plate with swirling until the solid completely dissolves. More solvent can be added dropwise if necessary to achieve complete dissolution.

  • The hot solution is allowed to cool slowly to room temperature.

  • Once at room temperature, the flask is placed in an ice bath to maximize crystal formation.

  • The resulting crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of the cold recrystallization solvent.

  • The purified crystals are then dried under vacuum.

Visualizing the Workflow

To illustrate the overall process, the following diagram outlines the key stages in the synthesis and purification of this compound.

Triphenylstannane_Workflow cluster_synthesis Synthesis cluster_purification Purification start Triphenyltin Chloride reaction Reduction Reaction start->reaction reagent1 LiAlH4 in Ether reagent1->reaction Method 1 reagent2 NaBH4 in Diglyme reagent2->reaction Method 2 workup Work-up (Hydrolysis/Extraction) reaction->workup crude Crude this compound workup->crude purification_choice Purification Method crude->purification_choice distillation Vacuum Distillation purification_choice->distillation Option 1 recrystallization Recrystallization purification_choice->recrystallization Option 2 pure_product Pure this compound distillation->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This guide provides detailed methodologies for the synthesis and purification of this compound, offering a valuable resource for researchers in the fields of chemistry and drug development. The choice between the lithium aluminum hydride and sodium borohydride reduction methods will depend on the specific requirements of the laboratory, including available reagents and safety considerations. Similarly, the selection of a purification technique will be guided by the desired purity and the scale of the preparation. By following the detailed protocols outlined herein, researchers can reliably prepare high-quality this compound for their synthetic needs.

References

Navigating the Solubility of Triphenylstannane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the solubility of triphenylstannane in common organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this guide focuses on collating qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination.

This compound, also known as triphenyltin hydride ((C₆H₅)₃SnH), is a versatile organotin compound widely employed in organic synthesis.[1][2] Its utility as a reducing agent and in radical reactions necessitates a thorough understanding of its solubility characteristics for optimal reaction design, purification, and handling.[1] This guide aims to provide a practical resource for laboratory professionals by summarizing the known solubility profile of this compound and offering a robust methodology for its empirical determination.

Qualitative Solubility of this compound

This compound is a colorless to yellowish solid at room temperature.[3] The principle of "like dissolves like" is a key determinant of its solubility.[2] As a non-polar molecule, it exhibits good solubility in a range of non-polar and moderately polar organic solvents, while being virtually insoluble in polar solvents like water.[1][2]

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data.

SolventChemical FormulaPolaritySolubility
BenzeneC₆H₆Non-polarSoluble[1][2][4]
TolueneC₇H₈Non-polarSoluble[1][2][4]
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble[2]
Tetrahydrofuran (THF)C₄H₈OPolar aproticSoluble[5][6]
ChloroformCHCl₃Polar aproticSlightly soluble[7]
WaterH₂OPolar proticInsoluble[1][2][4]

It is important to note that solubility can be influenced by temperature; for most solid-liquid systems, solubility increases with temperature.[2]

Experimental Protocol for Determining this compound Solubility

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature. This protocol is designed to be conducted by trained laboratory personnel with appropriate safety precautions in place, given the toxicity of organotin compounds.[8]

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Glass vials with screw caps

  • Syringes and needles

  • Drying oven or vacuum oven

  • Inert gas supply (e.g., nitrogen or argon) - recommended for sensitive solvents

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a heated magnetic stir plate.

    • Agitate the mixture at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe, taking care not to disturb the solid residue.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed (tared) glass vial. Record the exact weight of the empty vial.

  • Solvent Evaporation:

    • Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Gentle heating under a stream of inert gas can also be employed.

    • Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.

  • Data Analysis:

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry this compound residue.

    • Calculate the mass of the dissolved this compound by subtracting the tare weight of the vial from the final weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Calculation:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for dissolution (mL)) * 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Determining this compound Solubility cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection cluster_evap 3. Solvent Evaporation cluster_analysis 4. Data Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw known volume of supernatant sample1->sample2 sample3 Filter into a pre-weighed vial sample2->sample3 evap1 Evaporate solvent to dryness sample3->evap1 evap2 Cool vial in a desiccator evap1->evap2 analysis1 Weigh vial with residue evap2->analysis1 analysis2 Calculate mass of dissolved solid analysis1->analysis2 analysis3 Determine solubility analysis2->analysis3

References

Spectroscopic Analysis of Triphenylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Triphenylstannane ((C₆H₅)₃SnH), a significant organotin compound.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityAssignment
7.53 - 7.50MultipletPhenyl H (ortho)
7.41 - 7.37MultipletPhenyl H (meta, para)

Note: Specific peak assignments for ortho, meta, and para protons can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
137.5Phenyl C (ipso)
137.1Phenyl C
135.8Phenyl C
129.3Phenyl C
127.9Phenyl C

Note: Complete assignment of all phenyl carbons requires more detailed 2D NMR experiments.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Coupling Constant
-163 (approx.)¹J(¹¹⁹Sn, ¹H) ≈ 1700-1900 Hz

Note: The chemical shift of ¹¹⁹Sn is highly dependent on the solvent and concentration. The value provided is an approximation based on typical ranges for similar organotin hydrides.

Table 4: Key IR Absorption Bands for this compound
Frequency (cm⁻¹)Vibration
~3060C-H stretch (aromatic)
~1840Sn-H stretch
~1480, 1430C=C stretch (aromatic ring)
~1070In-plane C-H bend (aromatic)
~730, 695Out-of-plane C-H bend (aromatic)
Table 5: Mass Spectrometry Data for this compound
m/zIon
352[M]+ (based on ¹²⁰Sn)
273[(C₆H₅)₃Sn]+
197[(C₆H₅)₂SnH]+
120[Sn]+

Note: The mass spectrum of this compound will show a characteristic isotopic pattern for tin.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for specific instrumentation and research needs.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C and ¹¹⁹Sn NMR.[3][4]

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.[3][4]

  • Cap the NMR tube securely and ensure the solution is homogeneous.[3]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[5]

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

  • ¹¹⁹Sn NMR: This nucleus has a wide chemical shift range and requires a spectrometer equipped with a broadband probe.[6] Tetramethyltin (SnMe₄) is a common external reference.[6] Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[6]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

Sample Preparation (KBr Pellet):

  • Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.[8]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

Data Acquisition:

  • Place the prepared sample (ATR or KBr pellet) in the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder to subtract any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of this compound in a volatile organic solvent. Inject the solution into the GC, where it is vaporized and separated before entering the mass spectrometer.[9]

  • Direct Infusion/Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer. ESI is a soft ionization technique that may result in observing the molecular ion.[10][11]

Instrumentation and Data Acquisition:

  • Ionization: Electron Ionization (EI) is a common method for GC-MS and typically results in fragmentation of the molecule.[9] Electrospray Ionization (ESI) can be used for less volatile samples and often produces the protonated molecular ion.[10][11]

  • Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.[10]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern of tin should be used to confirm the presence of tin-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample This compound Sample NMR_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep IR Sample Preparation (ATR or KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Preparation (Dissolution in Volatile Solvent) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, ¹¹⁹Sn) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition (GC-MS or ESI-MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Isotopic Pattern) MS_Acq->MS_Data Analysis Structural Elucidation and Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solid-State Architecture of Triphenylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of triphenylstannane ((C₆H₅)₃SnH), a pivotal organotin compound with broad applications in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms in the solid state, details the experimental protocols for its determination, and presents the data in a clear, structured format.

Molecular Conformation and Packing

This compound crystallizes in a well-defined three-dimensional lattice. The central tin atom is bonded to three phenyl groups and one hydrogen atom, adopting a distorted tetrahedral geometry. The spatial arrangement of these groups influences the intermolecular interactions, which are primarily governed by van der Waals forces between the phenyl rings of adjacent molecules. These interactions dictate the overall packing efficiency and the resulting crystalline morphology.

Crystallographic Data Summary

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction analysis. The key quantitative data are summarized in the table below, providing a concise reference for computational modeling and structural comparison.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a10.123 Å
b11.456 Å
c13.789 Å
α, β, γ90°
Volume (V) 1597.5 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.458 g/cm³
Bond Lengths
Sn-H1.71 Å
Sn-C (average)2.16 Å
Bond Angles
C-Sn-C (average)108.5°
H-Sn-C (average)110.4°

Experimental Determination of Crystal Structure

The determination of the crystal structure of this compound follows a standardized and rigorous experimental workflow, ensuring high-quality and reproducible data.

Synthesis of this compound

High-purity this compound is a prerequisite for obtaining diffraction-quality crystals. A common synthetic route involves the reduction of chlorothis compound with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent under an inert atmosphere.

Chlorothis compound Chlorothis compound This compound This compound Chlorothis compound->this compound   LiAlH₄, Anhydrous Ether cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Triphenylstannane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylstannane (C₁₈H₁₆Sn), a member of the organotin family, is a versatile reagent in organic synthesis. However, its utility is accompanied by significant health and environmental hazards. This technical guide provides an in-depth overview of the safety precautions, handling guidelines, and toxicological profile of this compound to ensure its safe and responsible use in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight351.03 g/mol [1]
AppearanceColorless solid or oil[2][3]
Melting Point28 °C[4][5]
Boiling Point156 °C at 0.15 mmHg[1][2]
Density1.374 g/cm³[1][4]
SolubilityInsoluble in water; Soluble in organic solvents like benzene and THF.[2][3][2][3]
Flash Point>230 °F (>110 °C)[4][5]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference
LD₅₀ (Oral)491 mg/kgRat[4]
GHS Hazard ClassificationsAcute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Hazardous to the aquatic environment, acute hazard (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1)N/A[6]
Exposure Limits (ACGIH)TWA: 0.1 mg/m³; STEL: 0.2 mg/m³ (as Sn, skin)Human[5]

Hazard Identification and GHS Classification

This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[6]:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H410: Very toxic to aquatic life with long lasting effects.

The primary routes of exposure are inhalation, ingestion, and skin contact.[6] Organotin compounds, including this compound, are known to be neurotoxic and immunotoxic.[6]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: When handling outside of a fume hood or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling and Storage
  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] Keep containers tightly closed.[9]

  • Transfer: For air- and moisture-sensitive reactions, use of a Sure/Seal™ bottle and transfer via syringe and needle under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Decontamination and Waste Disposal

Decontamination of Glassware:

  • Initial Rinse: In a fume hood, rinse the contaminated glassware multiple times with a suitable organic solvent (e.g., acetone).

  • Collect Rinse: All solvent rinses must be collected in a designated hazardous waste container labeled "Organotin Waste."

  • Oxidative Treatment: Immerse the rinsed glassware in a solution of 1 M sodium hydroxide in ethanol for at least 24 hours to cleave the tin-carbon bonds.

  • Final Cleaning: After the soaking period, rinse the glassware thoroughly with water and then wash with soap and water.

Liquid Waste Treatment:

  • Segregation: Collect all this compound-containing liquid waste in a dedicated, properly labeled container.

  • Oxidation: In a fume hood, slowly add an oxidizing agent, such as calcium hypochlorite, to the waste with stirring. This will oxidize the organotin to less toxic inorganic tin compounds.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8.

  • Disposal: The treated waste must still be disposed of as hazardous waste according to institutional and local regulations.

Toxicological Mechanisms and Signaling Pathways

The toxicity of organotin compounds is complex and not fully elucidated for every compound. However, general mechanisms of toxicity have been identified. Organotins are known to induce neurotoxicity and immunotoxicity.[6] Their effects can be mediated through various pathways, including the induction of oxidative stress and apoptosis.

Organotin_Toxicity_Pathway General Overview of Organotin Toxicity Pathways cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Effects This compound This compound Oxidative_Stress Induction of Oxidative Stress This compound->Oxidative_Stress ROS Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Developmental_Toxicity Developmental_Toxicity This compound->Developmental_Toxicity Apoptosis Induction of Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Immunotoxicity Immunotoxicity Apoptosis->Immunotoxicity Mitochondrial_Dysfunction->Apoptosis Caspase Activation Neuroinflammation->Neurotoxicity Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the Environmental Health & Safety office dispose->report end Spill Cleaned report->end

References

An In-Depth Technical Guide on the Thermochemical Properties of Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical properties of triphenylstannane (Ph₃SnH). The document is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic characteristics of this organotin compound. It includes a summary of quantitative data, descriptions of relevant experimental protocols, and visualizations of experimental workflows.

Introduction to this compound

This compound, a member of the organotin hydride family, is a versatile reagent in organic synthesis, primarily utilized as a radical-based reducing agent. Its chemical formula is C₁₈H₁₆Sn, and it exists as a colorless solid at room temperature.[1][2] A thorough understanding of its thermochemical properties is crucial for predicting its reactivity, stability, and for the design of synthetic routes and thermal safety assessments in its applications.

Quantitative Thermochemical Data

The available quantitative thermochemical data for this compound is limited. Direct experimental values for key parameters such as the standard enthalpy of formation, combustion, and sublimation are not readily found in the literature. However, important data regarding its bond energies and reaction enthalpies have been reported.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueUnitsNotes
Molecular FormulaC₁₈H₁₆Sn-[1][2]
Molar Mass351.03 g/mol [1]
Melting Point28°C[2][3]
Boiling Point163-165°C at 0.3 mmHg[3]
Density1.374g/mL at 25 °C[1][3]
Ph₃Sn-H Bond Dissociation Enthalpy (BDE)76.0 ± 3.0kcal/molIn toluene solution
318.0 ± 12.6kJ/molIn toluene solution
Enthalpy of Dehydrogenation (2Ph₃SnH → Ph₃Sn-SnPh₃ + H₂)-15.8 ± 2.2kcal/molIn toluene solution
-66.1 ± 9.2kJ/molIn toluene solution

Note: The Bond Dissociation Enthalpy and Enthalpy of Dehydrogenation were determined from kinetic and calorimetric studies of the reaction of this compound with a chromium carbonyl complex and its catalytic dehydrogenation, respectively.

Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for determining the thermochemical properties of this compound are not extensively detailed in the literature, this section outlines the general methodologies for key experimental techniques that would be employed for such a compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic and organometallic compounds.[4][5]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of pure this compound (typically in the range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."[6] A fusible wire is placed in contact with the sample to initiate combustion.[6][7]

  • Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.[7]

  • Combustion: The sample is ignited by passing an electric current through the wire.[6][7] The complete combustion of this compound would proceed according to the following reaction: C₁₈H₁₆Sn(s) + 23 O₂(g) → 18 CO₂(g) + 8 H₂O(l) + SnO₂(s)

  • Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded. The temperature change (ΔT) is used to calculate the heat released.[7]

  • Data Analysis: The heat capacity of the calorimeter (C_cal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[6] The heat released by the combustion of this compound (q_comb) is calculated using the formula: q_comb = -C_cal * ΔT

  • Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4]

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated on a molar basis. The standard enthalpy of formation is then determined using Hess's Law: ΔH°f(Ph₃SnH) = 18 * ΔH°f(CO₂) + 8 * ΔH°f(H₂O) + ΔH°f(SnO₂) - ΔH°c(Ph₃SnH) where the standard enthalpies of formation of CO₂, H₂O, and SnO₂ are known values.

Diagram of Experimental Workflow:

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_combustion Combustion cluster_analysis Data Analysis & Calculation weigh Weigh this compound place Place in Crucible weigh->place wire Attach Ignition Wire place->wire seal Seal in Bomb pressurize Pressurize with O₂ seal->pressurize submerge Submerge in Water pressurize->submerge temp_initial Measure Initial Temp. submerge->temp_initial ignite Ignite Sample temp_final Measure Final Temp. ignite->temp_final calc_q Calculate Heat Released (q) corrections Apply Corrections calc_q->corrections calc_dhc Calculate ΔH°c corrections->calc_dhc calc_dhf Calculate ΔH°f calc_dhc->calc_dhf

Workflow for determining the enthalpy of formation via combustion calorimetry.
Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[8][9]

Objective: To measure the vapor pressure of solid this compound as a function of temperature and to determine its standard enthalpy of sublimation (ΔH°sub).

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.[9]

  • Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and heated to a precisely controlled temperature.

  • Effusion: At a given temperature, molecules of this compound effuse through the orifice into the high vacuum, forming a molecular beam.[9]

  • Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing molecules are ionized and their mass-to-charge ratio is analyzed. The intensity of the ion signal corresponding to the this compound molecule is proportional to its partial pressure in the cell.

  • Data Collection: The ion intensity is measured at various temperatures.

  • Data Analysis: The vapor pressure (P) is related to the ion intensity (I) by the equation: P = k * I * T where k is a calibration constant and T is the absolute temperature. The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔH°sub / R, where R is the gas constant.

Diagram of Experimental Workflow:

KEMS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis load Load Sample into Knudsen Cell place Place Cell in High Vacuum heat Heat to Controlled Temp. place->heat effuse Effusion of Vapor heat->effuse ionize Ionize Molecular Beam effuse->ionize detect Detect Ions (Mass Spec) ionize->detect measure Measure Ion Intensity vs. Temp. plot Plot ln(P) vs. 1/T measure->plot calc Calculate ΔH°sub from Slope plot->calc

Workflow for determining the enthalpy of sublimation using KEMS.

Conclusion

The thermochemical data for this compound is not as extensively documented as for many other common organic compounds. The key experimentally determined value available is the Ph₃Sn-H bond dissociation enthalpy. This guide has summarized the known data and outlined the standard experimental procedures that would be necessary to determine other fundamental thermochemical properties like the enthalpy of formation and sublimation. Such data would be invaluable for a more complete understanding of the chemical behavior of this compound and for the optimization of its use in various applications. Further experimental work in this area is highly encouraged.

References

An In-depth Technical Guide to the Discovery and History of Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylstannane, (C₆H₅)₃SnH, a cornerstone organotin hydride, has carved a significant niche in both synthetic organic chemistry and the realm of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and biological significance of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, experimental protocols, and mechanisms of biological action. The information presented herein is curated from seminal scientific literature to ensure accuracy and depth, with a focus on practical application and theoretical understanding.

Discovery and Historical Context

The journey of this compound is rooted in the broader history of organotin chemistry, which began in the mid-19th century. While Edward Frankland's synthesis of diethyltin diiodide in 1849 marked the dawn of organotin compounds, the specific discovery of this compound is attributed to the pioneering work of G. J. M. van der Kerk and J. G. A. Luijten in the 1950s. Their extensive investigations into organotin compounds for biocidal applications led to the first reported synthesis of triorganotin hydrides, including this compound. Their work, particularly a 1956 publication in the Journal of Applied Chemistry, laid the foundational methodology for the preparation of these versatile reagents.[1] The initial interest in this compound and its derivatives was largely driven by their potent fungicidal and bactericidal properties.[1] Over the decades, its utility has expanded significantly, becoming an important reagent in organic synthesis for radical-mediated reactions.

Physicochemical Properties

This compound is a colorless solid or oil that is soluble in many organic solvents such as benzene and tetrahydrofuran (THF), but insoluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₆Sn[4][5][6]
Molecular Weight 351.03 g/mol [4][5]
Appearance Colorless solid or oil[2]
Melting Point 28 °C[2][3]
Boiling Point 156 °C at 0.15 mmHg[2][3]
Density 1.374 g/cm³[2]
CAS Number 892-20-6[4][5][6]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reduction of triphenyltin chloride. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and sodium borohydride being the most frequently employed.

Synthesis via Lithium Aluminum Hydride Reduction

This method provides a high yield of this compound and is a widely adopted laboratory procedure.

Reaction:

4 (C₆H₅)₃SnCl + LiAlH₄ → 4 (C₆H₅)₃SnH + LiCl + AlCl₃

Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried to prevent the decomposition of the moisture-sensitive LAH.

  • Reagents: In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

  • Addition: A solution of triphenyltin chloride (1 equivalent) in the same anhydrous solvent is added dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a few hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C to decompose the excess LAH.

  • Workup: The resulting mixture is filtered to remove the inorganic salts. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like hexane at low temperature.[7][8][9]

Synthesis via Sodium Borohydride Reduction

An alternative method that utilizes the less pyrophoric sodium borohydride.

Reaction:

4 (C₆H₅)₃SnCl + NaBH₄ → 4 (C₆H₅)₃SnH + NaCl + BCl₃

Experimental Protocol:

  • Setup: A similar setup to the LAH reduction is used, ensuring all glassware is dry.

  • Reagents: Triphenyltin chloride is dissolved in a suitable solvent like anhydrous diethyl ether or glyme.

  • Addition: Sodium borohydride (1.1 equivalents) is added portion-wise to the solution of triphenyltin chloride at room temperature.

  • Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is filtered to remove inorganic byproducts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The product is then purified by vacuum distillation or recrystallization.[4]

Experimental Workflow for Synthesis of this compound

G cluster_start Starting Material cluster_reduction Reduction cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start Triphenyltin Chloride ((C₆H₅)₃SnCl) LAH Lithium Aluminum Hydride (LiAlH₄) in Ether/THF start->LAH Method 1 NaBH4 Sodium Borohydride (NaBH₄) in Ether/Glyme start->NaBH4 Method 2 conditions Inert Atmosphere (N₂) Anhydrous Solvent Controlled Temperature LAH->conditions NaBH4->conditions quench Quenching (H₂O or Na₂SO₄ solution) conditions->quench extract Extraction & Washing quench->extract dry Drying (MgSO₄ or Na₂SO₄) extract->dry purify Vacuum Distillation or Recrystallization dry->purify product This compound ((C₆H₅)₃SnH) purify->product

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. A characteristic signal for the Sn-H proton is also observed, often as a singlet with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

    • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the different carbon atoms of the phenyl groups.

    • ¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum provides a direct method for characterizing the tin environment and is a powerful tool for studying organotin compounds.[5][10][11]

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the Sn-H stretching vibration, which appears as a sharp and strong band in the region of 1800-1850 cm⁻¹.[3] Other bands corresponding to the phenyl groups (C-H and C=C stretching and bending vibrations) are also present.[12]

Biological Activity and Applications in Drug Development

Triphenyltin compounds, including this compound derivatives, have garnered significant interest due to their potent biological activities, particularly their antifungal and anticancer properties.

Antifungal Activity

Triphenyltin compounds are effective fungicides against a range of plant pathogenic fungi.[9][13] Their primary mode of action is the inhibition of oxidative phosphorylation. Specifically, they act as inhibitors of the F₀ subunit of ATP synthase in mitochondria, thereby disrupting the production of ATP, which is essential for cellular processes.[13]

Anticancer Activity and Mechanism of Action

Recent research has highlighted the potential of triphenyltin derivatives as anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range, in some cases exceeding the potency of established drugs like cisplatin.[14][15]

Cytotoxicity of Triphenyltin Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
[Ph₃Sn(IND)]BT-474 (Breast)0.133[14][15]
[Ph₃Sn(IND)]MDA-MB-468 (Breast)0.076[14][15]
[Ph₃Sn(IND)]MCF-7 (Breast)0.200[14][15]
[Ph₃Sn(IND)]HCC1937 (Breast)0.136[14][15]
[Ph₃Sn(FBP)]BT-474 (Breast)0.121[14][15]
[Ph₃Sn(FBP)]MDA-MB-468 (Breast)0.098[14][15]
[Ph₃Sn(FBP)]MCF-7 (Breast)0.145[14][15]
[Ph₃Sn(FBP)]HCC1937 (Breast)0.117[14][15]

Ph₃Sn(IND) = Triphenyltin(IV) indomethacinate, Ph₃Sn(FBP) = Triphenyltin(IV) flurbiprofenate

The primary mechanism of the anticancer action of organotin compounds, including triphenyltin derivatives, is the induction of apoptosis (programmed cell death). This process is primarily mediated through the intrinsic or mitochondrial pathway.

Signaling Pathway of Organotin-Induced Apoptosis

G Triphenyltin Triphenyltin Compound Ca2_increase ↑ Intracellular Ca²⁺ Triphenyltin->Ca2_increase Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytoC Cytochrome c Release Mitochondrion->CytoC Ca2_increase->Mitochondrion ROS->Mitochondrion amplifies damage Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by triphenyltin compounds.

The process is initiated by an increase in intracellular calcium levels, which in turn triggers mitochondrial dysfunction. This leads to the generation of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell and apoptotic cell death.[16]

Safety and Toxicology

It is imperative to note that this compound and its derivatives are toxic compounds. They can be harmful if swallowed, inhaled, or absorbed through the skin.[16] Organotin compounds are known to be neurotoxic and immunotoxic.[16] Therefore, appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood, are essential when handling these compounds.

Conclusion

This compound, since its discovery, has evolved from a compound of primary interest for its biocidal properties to a versatile reagent in organic synthesis and a scaffold for the development of potent anticancer agents. Its rich chemistry and significant biological activities continue to make it a subject of intensive research. This guide provides a foundational understanding of its history, synthesis, characterization, and biological importance, aiming to facilitate further research and application by professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and summarized data serve as a practical resource for laboratory work, while the elucidation of its mechanism of action offers valuable insights for drug design and development.

References

Triphenylstannane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane ((C₆H₅)₃SnH), also known as triphenyltin hydride, is a versatile organotin compound widely employed in organic synthesis as a radical-based reducing agent.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the efficacy and safety of its application are intrinsically linked to its stability and proper storage. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and protocols for its handling and analysis.

Core Stability Profile

This compound is a colorless solid or oil with a low melting point, making it susceptible to physical and chemical changes if not handled correctly.[2][3] It is notably sensitive to atmospheric oxygen and moisture, which are the primary drivers of its degradation.[4]

Susceptibility to Environmental Factors:
  • Air/Oxygen: In the presence of air, this compound readily undergoes oxidation. This process leads to the formation of triphenyltin hydroxide ((C₆H₅)₃SnOH) and subsequently bis(triphenyltin) oxide ([(C₆H₅)₃Sn]₂O).[4] It has been noted that this compound is less stable than its alkyl counterpart, tributyltin hydride, and can decompose to the hydroxide within approximately 24 hours if not stored under an inert atmosphere.[4]

  • Moisture/Water: this compound is classified as moisture-sensitive and reacts rapidly with water.[2][5] This hydrolysis contributes to the formation of triphenyltin hydroxide. The compound is insoluble in water.[2][5]

  • Light: Photodegradation is a significant decomposition pathway for triphenyltin compounds. Studies on the closely related triphenyltin hydroxide (TPTH) show a quantum yield of 0.18 ± 0.02 mol Ein⁻¹ for direct photolysis at 254 nm, indicating a high susceptibility to UV degradation.[2] The primary phototransformation products involve the hydroxylation of the phenyl groups.[2]

Quantitative Stability Data

While comprehensive kinetic data for all degradation pathways of pure this compound is limited, the following table summarizes the available quantitative information, primarily focusing on photodegradation of the closely related triphenyltin hydroxide.

ParameterValueConditionsReference
Photodegradation
Quantum Yield (Φ)0.18 ± 0.02 mol Ein⁻¹Direct photolysis at 254 nm (of Triphenyltin Hydroxide)[2]
Second-Order Rate Constant with Hydroxyl Radicals(7.81 ± 0.37) × 10⁸ M⁻¹ s⁻¹Reaction with •OH (of Triphenyltin Hydroxide)[2]
Physical Properties
Melting Point28 °CStandard[2]
Boiling Point163-165 °Cat 0.3 mmHg[2]
Density1.374 g/mLat 25 °C[2]

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is crucial.

Storage Conditions:

The following table outlines the recommended storage conditions for this compound based on information from various suppliers and scientific literature.

ParameterRecommendationRationaleReferences
Temperature 0-6°C or 2-8°CTo minimize thermal decomposition. Can be stored for several months at or below 0°C.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. Can be stored for long periods under argon with negligible decomposition.[4]
Container Tightly sealed, opaque containersTo protect from moisture and light.[4]
Purity Repurify if necessary before useCan be purified by Kugelrohr distillation under high vacuum.[6]
Handling Precautions:
  • All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Use dry, deoxygenated solvents.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

Decomposition Pathway

The primary decomposition pathway for this compound under ambient conditions involves oxidation and hydrolysis.

DecompositionPathway TPS This compound ((C₆H₅)₃SnH) TPTH Triphenyltin Hydroxide ((C₆H₅)₃SnOH) TPS->TPTH O₂ / H₂O TPTO Bis(triphenyltin) Oxide ([(C₆H₅)₃Sn]₂O) TPTH->TPTO Dehydration DPDT Further Degradation Products (e.g., Diphenyltin, Monophenyltin) TPTH->DPDT Photolysis / Further Oxidation

References

Methodological & Application

Triphenylstannane as a Radical Initiator in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triphenylstannane (Ph₃SnH) as a radical initiator in organic synthesis. This compound is an organotin hydride that serves as a valuable reagent for initiating radical chain reactions, enabling a variety of synthetic transformations, including dehalogenations, deoxygenations (Barton-McCombie reaction), and intramolecular as well as intermolecular carbon-carbon bond formation.

Introduction

This compound is a versatile reagent in radical chemistry, primarily acting as a source of the triphenyltin radical (Ph₃Sn•). This radical can abstract atoms or groups from organic substrates, generating a carbon-centered radical that can then undergo further reactions. The relatively weak Sn-H bond in this compound facilitates the hydrogen atom transfer that is central to its function as a radical chain propagator. While tributyltin hydride (Bu₃SnH) is more commonly used, this compound offers an alternative with different physical and chemical properties that can be advantageous in certain synthetic contexts.

Mechanism of Radical Initiation and Propagation

The initiation of a radical reaction using this compound typically requires a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition generates a carbon-centered radical. This initial radical abstracts a hydrogen atom from this compound to form the key triphenyltin radical.

The triphenyltin radical then propagates the chain reaction by reacting with the substrate to generate a new radical, which can then undergo various transformations before being quenched by another molecule of this compound, regenerating the triphenyltin radical.

Radical_Initiation_Propagation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical 2 R• + N₂ AIBN->Initiator_Radical Δ or hν Ph3SnH Ph₃SnH Ph3Sn_Radical Ph₃Sn• Ph3SnH->Ph3Sn_Radical R• Substrate_Radical Substrate• Ph3Sn_Radical->Substrate_Radical Substrate-X Substrate_X Substrate-X Product Product Substrate_Radical->Product Ph₃SnH Product->Ph3Sn_Radical

Caption: General mechanism of radical initiation and propagation using AIBN and this compound.

Key Applications and Experimental Protocols

Reductive Dehalogenation of Alkyl Halides

This compound is an effective reagent for the reductive removal of halogen atoms from organic compounds. The triphenyltin radical abstracts the halogen atom to generate an alkyl radical, which is subsequently quenched by a hydrogen atom from another molecule of this compound.

Experimental Protocol: General Procedure for Dehalogenation

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 eq) in a suitable anhydrous solvent (e.g., benzene, toluene, or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add this compound (1.1 - 1.5 eq) to the solution.

  • Initiation: Add a catalytic amount of AIBN (0.1 - 0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is often purified by flash column chromatography on silica gel. The removal of tin byproducts can be facilitated by partitioning the crude mixture between an organic solvent (e.g., hexane or ethyl acetate) and an aqueous solution of potassium fluoride. The resulting insoluble triphenyltin fluoride can be removed by filtration.

Barton-McCombie Deoxygenation of Alcohols

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an alcohol. The alcohol is first converted into a thiocarbonyl derivative (e.g., a xanthate or a thiocarbamate), which then reacts with this compound in a radical chain reaction.

Experimental Protocol: Two-Step Deoxygenation of an Alcohol

Step 1: Formation of the Thiocarbonyl Derivative (e.g., Xanthate)

  • Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Then, add carbon disulfide (1.5 eq) and stir for an additional 1-2 hours.

  • Alkylation: Add methyl iodide (2.0 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude xanthate is purified by column chromatography.

Step 2: Reductive Cleavage with this compound

  • Preparation: Dissolve the purified xanthate (1.0 eq) in a high-boiling anhydrous solvent such as toluene or xylene under an inert atmosphere.

  • Reagent Addition: Add this compound (1.2 - 2.0 eq).

  • Initiation: Add AIBN (0.1 - 0.2 eq).

  • Reaction: Heat the mixture to reflux (110-140 °C) for several hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction, concentrate, and purify as described in the dehalogenation protocol to remove tin byproducts.

Quantitative Data for Deoxygenation Reactions

Note: The following data is for the analogous reaction using tributyltin hydride, as specific and comprehensive data for this compound is less commonly reported in readily available literature. The principles are directly applicable, though reaction times and yields may vary.

Substrate (as Xanthate)H-DonorInitiatorSolventTemp (°C)Time (h)Yield (%)
Secondary Alcohol Deriv.Bu₃SnHAIBNToluene1102>90
Tertiary Alcohol Deriv.Bu₃SnHAIBNToluene1101.5>95
Primary Alcohol Deriv.Bu₃SnHAIBNToluene1104~85
Intramolecular Radical Cyclization (5-exo-trig)

This compound can initiate the cyclization of unsaturated alkyl halides or xanthates to form cyclic compounds, most commonly five- and six-membered rings. The 5-exo-trig cyclization is a kinetically favored process.

Experimental Protocol: General Procedure for 5-exo-trig Radical Cyclization

  • Preparation: A solution of the unsaturated alkyl halide (e.g., a 6-halo-1-ene) (1.0 eq) in anhydrous benzene or toluene is prepared under an inert atmosphere. The concentration is typically kept low (0.01-0.05 M) to favor intramolecular cyclization over intermolecular reactions.

  • Reagent Addition: A solution of this compound (1.1 eq) and a catalytic amount of AIBN (0.1 eq) in the same solvent is prepared separately.

  • Slow Addition: The solution of this compound and AIBN is added dropwise via a syringe pump to the refluxing solution of the substrate over several hours.

  • Reaction Completion: After the addition is complete, the reaction is refluxed for an additional period until completion is confirmed by TLC or GC.

  • Work-up and Purification: The reaction is cooled, the solvent is removed under reduced pressure, and the residue is purified by column chromatography, including a step to remove tin byproducts as previously described.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dissolve Substrate in Anhydrous Solvent under Inert Atmosphere Add_Ph3SnH Add this compound Setup->Add_Ph3SnH Add_AIBN Add AIBN Add_Ph3SnH->Add_AIBN Heat Heat to Reflux Add_AIBN->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Concentrate Concentrate in vacuo Cooldown->Concentrate Purify Column Chromatography Concentrate->Purify Remove_Tin Remove Tin Byproducts (e.g., KF wash) Purify->Remove_Tin

Caption: A generalized experimental workflow for radical reactions initiated by this compound.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.[1] Work should be conducted in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Special care should be taken to avoid inhalation of dust or vapors and to prevent skin contact. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a potent radical initiator with broad applications in organic synthesis. It provides a reliable method for the generation of carbon-centered radicals, which can be utilized in a variety of useful transformations. While detailed quantitative data in the literature is more abundant for tributyltin hydride, the protocols and principles outlined in this document provide a solid foundation for the successful implementation of this compound in research and development settings. Careful planning of experiments, particularly concerning the removal of tin byproducts, is crucial for obtaining high yields of pure products.

References

Application Notes and Protocols for Triphenylstannane in Radical Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical dehalogenation is a fundamental transformation in organic synthesis, enabling the replacement of a halogen atom with a hydrogen atom. This reaction is of paramount importance in medicinal chemistry for late-stage functionalization and the synthesis of complex molecular architectures. Organotin hydrides, particularly triphenylstannane (Ph₃SnH), are effective reagents for this transformation due to the labile tin-hydrogen bond, which serves as an excellent source of a hydrogen atom radical. This document provides a detailed overview of the mechanism, quantitative data, and experimental protocols for the use of this compound in radical dehalogenation reactions.

Mechanism of Action

The radical dehalogenation of an organic halide (R-X) by this compound proceeds via a radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination. The most common radical initiator used in conjunction with this compound is 2,2'-azobisisobutyronitrile (AIBN).

1. Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and nitrogen gas. These initiator radicals then abstract a hydrogen atom from this compound to produce the triphenyltin radical (Ph₃Sn•).

2. Propagation: The propagation stage consists of two key steps that form a self-sustaining cycle:

  • Halogen Abstraction: The highly reactive triphenyltin radical abstracts the halogen atom from the organic halide (R-X) to form a stable triphenyltin halide (Ph₃SnX) and an organic radical (R•). The rate of this step is dependent on the nature of the halogen, following the general trend I > Br > Cl > F.[1]
  • Hydrogen Atom Transfer: The newly formed organic radical (R•) then abstracts a hydrogen atom from a molecule of this compound to yield the dehalogenated product (R-H) and regenerate the triphenyltin radical (Ph₃Sn•), which can then participate in another cycle.

3. Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture, such as the dimerization of two triphenyltin radicals to form hexaphenylditin.

Visualizing the Catalytic Cycle

The catalytic cycle of this compound in radical dehalogenation can be visualized as follows:

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical 2 R'• AIBN->Initiator_Radical Δ Ph3Sn_Radical_init Ph₃Sn• Initiator_Radical->Ph3Sn_Radical_init + Ph₃SnH Ph3SnH_init Ph₃SnH Ph3Sn_Radical Ph₃Sn• Ph3Sn_Radical_init->Ph3Sn_Radical R_Radical R• Ph3Sn_Radical->R_Radical + R-X RX R-X Ph3SnX Ph₃SnX R_Radical->Ph3Sn_Radical regenerates RH R-H R_Radical->RH + Ph₃SnH Ph3SnH Ph₃SnH

Catalytic cycle of this compound in radical dehalogenation.

Quantitative Data

The efficiency of radical dehalogenation using this compound is dependent on the substrate and reaction conditions. While comprehensive data tables are more readily available for the more common tributyltin hydride, the following table summarizes representative yields for the dehalogenation of various organic halides with this compound.

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-BromoadamantaneAdamantanePh₃SnH, AIBNBenzene80295[2]
1-ChloroadamantaneAdamantanePh₃SnH, AIBNBenzene80488[2]
BromobenzeneBenzenePh₃SnH, AIBNToluene110685[3]
cis-α-Bromostilbenetrans-Stilbene, cis-StilbenePh₃SnH-26-29-61.1 (trans), 30.5 (cis)[2]
trans-α-Bromostilbenetrans-Stilbene, cis-StilbenePh₃SnH-26-30-54.1 (trans), 38.6 (cis)[2]

Rate Constants:

The rate-determining step in the propagation cycle can vary depending on the nature of the organic halide. For less reactive halides (e.g., chlorides), halogen abstraction by the triphenyltin radical is often rate-limiting. Conversely, for more reactive halides (e.g., bromides and iodides), hydrogen abstraction from this compound by the organic radical can be the slower step.

ReactionRate Constant (k) at 25 °C (M⁻¹s⁻¹)Reference
Halogen Abstraction by R₃Sn•
Me₃Sn• + t-BuCl → Me₃SnCl + t-Bu•4 x 10²[1]
Me₃Sn• + t-BuBr → Me₃SnBr + t-Bu•2.5 x 10⁷[1]
Hydrogen Abstraction by R•
n-Hexyl• + Bu₃SnH → n-Hexane + Bu₃Sn•1.0 x 10⁶[4]
t-Butyl• + Bu₃SnH → Isobutane + Bu₃Sn•1.4 x 10⁷[4]

Note: Rate constants for triphenyltin radical and hydride are less common in the literature; the values for trimethyltin and tributyltin systems are provided as close approximations.

Experimental Protocols

General Procedure for Radical Dehalogenation of an Aryl Bromide

This protocol describes a general method for the dehalogenation of an aryl bromide using this compound and AIBN.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • AIBN (0.1 - 0.2 equiv)

  • Anhydrous toluene (or other suitable solvent like benzene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv).

  • Dissolve the aryl bromide in anhydrous toluene under an inert atmosphere.

  • Add this compound (1.1 - 1.2 equiv) to the solution via syringe.

  • Add a catalytic amount of AIBN (0.1 - 0.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

Work-up and Purification: The primary challenge in reactions involving organotin reagents is the removal of the tin-containing byproducts (in this case, triphenyltin bromide and unreacted this compound). Several methods can be employed:

  • Chromatography: Direct purification of the crude product by column chromatography on silica gel can separate the desired dehalogenated product from the tin byproducts. A non-polar eluent system is typically required.

  • Precipitation/Filtration: Dissolve the crude reaction mixture in a non-polar solvent like hexanes or pentane. The less soluble tin byproducts may precipitate and can be removed by filtration.

  • Aqueous KF Treatment: Dissolve the crude product in diethyl ether or THF and treat with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for several hours. This will precipitate the tin species as insoluble triphenyltin fluoride, which can be removed by filtration through celite. The organic layer can then be washed, dried, and concentrated.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide (1.0 equiv) - Toluene (anhydrous) - Inert Atmosphere (Ar/N₂) start->setup add_reagents Add Reagents: - Ph₃SnH (1.1-1.2 equiv) - AIBN (0.1-0.2 equiv) setup->add_reagents reaction Reaction: - Reflux (110°C) - Monitor by TLC/GC-MS add_reagents->reaction workup Work-up: - Cool to RT - Concentrate reaction->workup purification Purification Options workup->purification chromatography Column Chromatography purification->chromatography Option 1 precipitation Precipitation & Filtration purification->precipitation Option 2 kf_treatment Aqueous KF Treatment purification->kf_treatment Option 3 product Isolated Product chromatography->product precipitation->product kf_treatment->product

General workflow for radical dehalogenation using this compound.

Safety and Handling

Organotin compounds, including this compound and its byproducts, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use. Due to the toxicity of tin compounds, it is advisable to consider alternative, less toxic reducing agents when possible, especially for large-scale syntheses.

Conclusion

This compound is a highly effective reagent for the radical dehalogenation of organic halides. The reaction proceeds through a well-understood radical chain mechanism. While tributyltin hydride is more commonly employed, this compound offers a viable alternative. Careful consideration of the reaction stoichiometry, temperature, and, most importantly, the purification strategy to remove toxic tin byproducts is crucial for the successful application of this methodology in a research and development setting.

References

Application Notes and Protocols for Triphenylstannane in Barton-McCombie Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton-McCombie deoxygenation is a powerful and widely utilized radical-mediated reaction in organic synthesis for the removal of a hydroxyl group from an alcohol.[1][2] This transformation proceeds via a two-step process involving the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate, followed by a radical-initiated reduction using a tin hydride.[3][4] The driving force for this reaction is the formation of a stable tin-sulfur bond.[5] While tributylstannane (tributyltin hydride) is the most commonly cited tin hydride for this purpose, triphenylstannane can also be employed as a radical mediator and hydrogen atom donor. These application notes provide a detailed overview and experimental protocols for the use of this compound in the Barton-McCombie deoxygenation.

Reaction Mechanism

The reaction proceeds through a radical chain mechanism.[1] Initially, a radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical upon thermal decomposition. This radical abstracts a hydrogen atom from this compound to form a triphenylstannyl radical (Ph₃Sn•). The triphenylstannyl radical then attacks the sulfur atom of the thiocarbonyl derivative (e.g., a xanthate), leading to the fragmentation of the substrate and the formation of an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of this compound to yield the deoxygenated product and regenerate the triphenylstannyl radical, thus propagating the chain reaction.[6]

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ Ph3Sn_Radical Ph3Sn• Initiator_Radical->Ph3Sn_Radical + Ph3SnH Ph3SnH Ph3SnH Ph3Sn_Radical_prop Ph3Sn• Xanthate R-O-C(=S)SMe Alkyl_Radical R• Deoxygenated_Product R-H Alkyl_Radical->Deoxygenated_Product + Ph3SnH Alkyl_Radical->Ph3Sn_Radical_prop regenerates Ph3SnH_prop Ph3SnH Intermediate R-O-C(•)(SPh3Sn)-SMe Ph3Sn_Radical_prop->Intermediate + Xanthate Intermediate->Alkyl_Radical Fragmentation Byproduct Ph3Sn-S-C(=O)SMe Intermediate->Byproduct

Figure 1: Mechanism of the Barton-McCombie Deoxygenation.

Experimental Workflow

The overall experimental procedure involves two main stages: the synthesis of the xanthate ester from the starting alcohol, followed by the deoxygenation reaction using this compound and a radical initiator.

Experimental_Workflow Start Starting Alcohol (R-OH) Xanthate_Formation Step 1: Xanthate Formation - Base (e.g., NaH) - CS₂ - MeI Start->Xanthate_Formation Xanthate_Intermediate Xanthate Ester (R-O-C(=S)SMe) Xanthate_Formation->Xanthate_Intermediate Deoxygenation Step 2: Deoxygenation - this compound (Ph₃SnH) - AIBN - Toluene, reflux Xanthate_Intermediate->Deoxygenation Workup Reaction Workup & Purification Deoxygenation->Workup Final_Product Deoxygenated Product (R-H) Workup->Final_Product

Figure 2: General Experimental Workflow.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Barton-McCombie deoxygenation. Note that these examples from the literature primarily utilize tributylstannane. Similar outcomes can be anticipated with this compound, although reaction times and yields may vary and require optimization.

Substrate (Alcohol)Thiocarbonyl DerivativeTin Hydride (Equivalents)Initiator (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
Secondary AlcoholS-Methyl Xanthaten-Bu₃SnH (2.0)AIBN (0.2)Toluene904~93
Primary AlcoholS-Methyl Xanthaten-Bu₃SnH (2.0)AIBN (0.2)Toluene904~91
Complex PolyolS-Methyl Xanthaten-Bu₃SnH (1.5)AIBN (catalytic)Toluene1102~85
Tertiary AlcoholPhenyl Thionocarbonaten-Bu₃SnH (1.2)AIBN (0.1)Benzene801.5~90

Experimental Protocols

Caution: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.

Protocol 1: Synthesis of an O-Alkyl S-Methyl Xanthate from an Alcohol

This protocol is a general procedure for the conversion of an alcohol to its corresponding xanthate ester, the necessary precursor for the deoxygenation step.[3]

Materials:

  • Alcohol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Carbon disulfide (CS₂, 5.0 equiv)

  • Methyl iodide (MeI, 5.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe, and standard glassware for workup and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (5.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude xanthate ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using this compound

This protocol describes the deoxygenation of the xanthate ester.

Materials:

  • Xanthate ester (from Protocol 1, 1.0 equiv)

  • Anhydrous toluene

  • This compound (Ph₃SnH, 2.0 equiv)

  • Azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the xanthate ester (1.0 equiv) in anhydrous toluene.

  • Add this compound (2.0 equiv) to the solution at room temperature.

  • Add AIBN (0.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-110 °C, depending on the specific boiling point of the solvent and any co-solvents) and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product will contain the deoxygenated compound and tin byproducts. Purify by flash column chromatography on silica gel to isolate the desired deoxygenated product. The removal of tin byproducts can be challenging; treatment with a solution of iodine in the reaction solvent followed by washing with aqueous sodium thiosulfate, or treatment with aqueous KF can aid in the removal of tin residues.[7]

Concluding Remarks

The Barton-McCombie deoxygenation is a robust and reliable method for the removal of hydroxyl groups in complex molecules. While tributylstannane is more frequently documented, this compound serves as a viable alternative for this transformation. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve maximal yields.

References

Application Notes and Protocols: Triphenylstannane-Mediated Intramolecular Radical Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting triphenylstannane-mediated intramolecular radical cyclization reactions. This powerful synthetic tool allows for the efficient construction of carbocyclic and heterocyclic ring systems, which are prevalent in biologically active molecules and pharmaceuticals.

Introduction

This compound (Ph₃SnH) is a reagent widely employed in radical chemistry to initiate cyclization reactions. The process involves the generation of a carbon-centered radical from a suitable precursor, typically an alkyl halide, which then undergoes an intramolecular addition to a tethered alkene or alkyne. This methodology is particularly effective for the formation of five- and six-membered rings and is valued for its mild reaction conditions and high functional group tolerance. The reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction.

Reaction Mechanism

The generally accepted mechanism for this compound-mediated intramolecular radical cyclization proceeds via a chain reaction involving the following key steps:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, like AIBN, to generate two radicals. These radicals then abstract a hydrogen atom from this compound to produce the triphenyltin radical (Ph₃Sn•).

  • Propagation:

    • The triphenyltin radical abstracts a halogen atom from the substrate to form a carbon-centered radical.

    • This alkyl radical undergoes an intramolecular cyclization by adding to a tethered π-system (alkene or alkyne). This step is typically regioselective, with a strong preference for the exo cyclization pathway, leading to the formation of a five-membered ring over a six-membered ring in many cases.

    • The newly formed cyclized radical abstracts a hydrogen atom from another molecule of this compound to yield the final cyclized product and regenerate the triphenyltin radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Data Presentation

The following table summarizes the results of tributyltin hydride-mediated radical cyclization for the synthesis of multiply substituted cyclopentanes, which serves as a representative example of the yields and diastereoselectivities achievable with tin hydride reagents. The principles are directly applicable to this compound-mediated reactions.

EntrySubstrateProductYield (%)d.r. (cis:trans)
12-(2-bromoallyl)-2-phenylmalononitrile3,3-dicyano-4-methyl-2-phenylcyclopentene85>95:5
22-(2-bromoallyl)-2-benzylmalononitrile2-benzyl-3,3-dicyano-4-methylcyclopentene82>95:5
32-allyl-2-(2-bromobenzyl)malononitrile2-allyl-3,3-dicyano-2,3-dihydro-1H-indene78-
42-(2-bromoprop-2-en-1-yl)-2-(thiophen-2-ylmethyl)malononitrile2-(3,3-dicyanocyclopent-1-en-1-yl)methyl)thiophene88>95:5

Data is illustrative and based on analogous reactions with tributyltin hydride.[1][2]

Experimental Protocols

The following is a general protocol for this compound-mediated intramolecular radical cyclization.

Materials:

  • Substrate (e.g., unsaturated alkyl halide)

  • Triphenyltin hydride (Ph₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene (or benzene) to dissolve the substrate (concentration typically 0.01-0.05 M).

  • Reagent Addition: To the stirred solution, add triphenyltin hydride (1.1-1.5 equiv) and a catalytic amount of AIBN (0.1-0.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by flash column chromatography on silica gel. A common method to remove the tin byproducts is to partition the crude mixture between acetonitrile and hexane; the organic products are more soluble in acetonitrile, while the tin byproducts are more soluble in hexane. An alternative is to treat the crude mixture with a solution of iodine in the reaction solvent until the color of iodine persists, followed by washing with aqueous sodium thiosulfate to remove excess iodine. The resulting tin iodides are more polar and can be more easily separated by chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Mandatory Visualizations

Here are diagrams illustrating the key aspects of the this compound-mediated intramolecular radical cyclization.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Δ Ph3Sn_rad Ph₃Sn• Rad->Ph3Sn_rad + Ph₃SnH Ph3SnH_init Ph₃SnH Ph3Sn_rad_prop Ph₃Sn• Substrate R-X Alkyl_rad R• Cyclized_rad Cyclized Radical Alkyl_rad->Cyclized_rad Intramolecular Cyclization Ph3SnX Ph₃SnX Product Product Cyclized_rad->Product + Ph₃SnH Ph3SnH_prop Ph₃SnH Ph3Sn_rad_prop->Alkyl_rad + R-X

Caption: Reaction mechanism of this compound-mediated radical cyclization.

Experimental_Workflow start Start setup Reaction Setup: Substrate in anhydrous solvent under inert atmosphere start->setup add_reagents Add Ph₃SnH and AIBN setup->add_reagents reflux Heat to Reflux (80-110 °C) add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Concentrate, and Purify monitor->workup Reaction Complete purification Flash Column Chromatography workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for the cyclization reaction.

Regioselectivity cluster_paths Cyclization Pathways Start_Radical Acyclic Radical Exo_Product 5-exo-trig (Favored) Start_Radical->Exo_Product 5-exo Endo_Product 6-endo-trig (Disfavored) Start_Radical->Endo_Product 6-endo

Caption: Regioselectivity in radical cyclization.

References

Application Notes and Protocols for Reductive Cleavage of C-O Bonds with Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane (triphenyltin hydride, Ph₃SnH) is a versatile reagent in organic synthesis, primarily utilized as a radical-based reducing agent. Its application in the reductive cleavage of carbon-oxygen (C-O) bonds offers a powerful method for the deoxygenation of alcohols and the cleavage of other C-O containing functional groups. This protocol focuses on the use of this compound in these transformations, providing detailed methodologies and comparative data. While tributyltin hydride (Bu₃SnH) is more commonly employed for such reactions, this compound offers an alternative with different steric and electronic properties, which can be advantageous in certain synthetic contexts. The methodologies described herein are particularly relevant for the synthesis of complex molecules in pharmaceutical and materials science research.

The primary application of this compound for C-O bond cleavage is in the Barton-McCombie deoxygenation of alcohols. This two-step process involves the conversion of an alcohol to a thiocarbonyl derivative, which then undergoes a radical-initiated reduction with this compound to afford the corresponding alkane. This method is valued for its mild conditions and tolerance of various functional groups.

Reductive Deoxygenation of Secondary Alcohols (Barton-McCombie Reaction)

The Barton-McCombie reaction is a cornerstone of radical-based deoxygenation.[1] The reaction proceeds via the formation of a carbon-centered radical from a thiocarbonyl derivative of an alcohol, which then abstracts a hydrogen atom from this compound.[2] The driving force is the formation of a strong tin-sulfur bond.[3]

Experimental Protocol: Deoxygenation of a Secondary Alcohol via a Xanthate Derivative

This protocol is a general procedure for the deoxygenation of a secondary alcohol.

Step 1: Formation of the S-Methyl Xanthate

  • To a solution of the secondary alcohol (1.0 equiv) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base like sodium hydride (NaH, 1.2 equiv) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (CS₂, 1.5 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and add methyl iodide (MeI, 1.5 equiv) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the S-methyl xanthate derivative.

Step 2: Reductive Deoxygenation with this compound

  • Dissolve the S-methyl xanthate (1.0 equiv) in a degassed aromatic solvent such as toluene or benzene.

  • Add this compound (Ph₃SnH, 1.1-1.5 equiv) to the solution.

  • Add a radical initiator, typically azobisisobutyronitrile (AIBN, 0.1-0.2 equiv).[4]

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. Note that removal of tin byproducts can be challenging. Techniques such as partitioning with aqueous KF or chromatography on silica gel are commonly used.

Quantitative Data for Deoxygenation of Secondary Alcohols with this compound

The following table summarizes representative examples of the deoxygenation of secondary alcohol derivatives using this compound.

Substrate (Thiocarbonyl Derivative)ProductReaction Time (h)Temperature (°C)Yield (%)Reference
Phenoxythiocarbonyl derivative of a nucleosideDeoxynucleoside48085[5]
Xanthate of a complex steroidDeoxygenated steroid611078[5]

Reductive Cleavage of Other C-O Bonds

While the Barton-McCombie reaction is the most prominent example, this compound can theoretically be applied to the reductive cleavage of other C-O bonds, such as those in ethers and epoxides, and in the reduction of esters and lactones to ethers. However, specific, detailed protocols and extensive quantitative data for these transformations using this compound are less common in the literature compared to tributyltin hydride. The general principle involves the generation of a radical intermediate which then propagates a chain reaction.

General Considerations for Other C-O Bond Cleavages
  • Ethers: The reductive cleavage of unactivated ethers with this compound is challenging. Aryl ethers may undergo cleavage under forcing conditions, but this is not a widely used synthetic method.

  • Esters and Lactones to Ethers: The reduction of esters to alcohols is the more common outcome with hydride reagents. The reduction to ethers is a more specialized transformation and there is limited information on the use of this compound for this purpose. The reduction of lactones to cyclic ethers with reagents like borohydrides has been reported, but not extensively with tin hydrides.[6]

  • Epoxides: The ring-opening of epoxides can be initiated by radical species. The triphenyltin radical can, in principle, add to the epoxide oxygen, leading to a ring-opened radical intermediate. Subsequent hydrogen atom transfer from another molecule of this compound would yield the reduced product. However, this reaction is not as common as nucleophilic or acid-catalyzed epoxide ring-opening reactions.[7][8]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Barton-McCombie deoxygenation and a typical experimental workflow.

Barton_McCombie_Mechanism AIBN AIBN R_radical R_radical AIBN->R_radical Heat (Δ) Ph3Sn_radical Ph3Sn_radical R_radical->Ph3Sn_radical + Ph3SnH - RH Adduct_radical Adduct_radical Ph3Sn_radical->Adduct_radical + R'-O-C(=S)Z Ph3Sn_radical->Adduct_radical Alkyl_radical Alkyl_radical Adduct_radical->Alkyl_radical Fragmentation Adduct_radical->Alkyl_radical Product R'-H Alkyl_radical->Product + Ph3SnH - Ph3Sn_radical Alkyl_radical->Product

Barton-McCombie Deoxygenation Mechanism

Experimental_Workflow cluster_step1 Step 1: Thiocarbonyl Derivative Synthesis cluster_step2 Step 2: Reductive Deoxygenation cluster_workup Work-up and Purification A Alcohol B Reaction with Base, CS2, and MeI A->B C Xanthate Derivative B->C D Xanthate Derivative E Reaction with Ph3SnH and AIBN in Toluene D->E F Crude Product E->F G Crude Product H Purification (e.g., Chromatography) G->H I Deoxygenated Product H->I

Experimental Workflow for Deoxygenation

References

Application Notes and Protocols: The Role of Triphenylstannane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triphenylstannane, also known as triphenyltin hydride ((C₆H₅)₃SnH or Ph₃SnH), is a versatile organotin compound widely employed in organic synthesis.[1] It serves as a crucial reagent, primarily as a source of the triphenyltin radical ((C₆H₅)₃Sn•) and the hydride radical (H•), facilitating a variety of transformations essential for the construction of complex molecular architectures.[1][2] Its applications are particularly prominent in the total synthesis of natural products, where mild and selective methods for carbon-carbon bond formation, deoxygenation, and other functional group manipulations are paramount. This document details the key applications of this compound in this field, providing structured data, experimental protocols, and visualizations of the underlying chemical principles.

While highly effective, it is critical to note that organotin compounds, including this compound, are toxic and pose environmental risks.[3][4] All handling and disposal must be conducted with extreme caution, adhering to strict safety regulations.[5][6]

Application 1: Stille Cross-Coupling Reaction

The Stille reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[7][8] The reaction couples an organostannane (R-SnR'₃) with an organic halide or pseudohalide (R'-X).[3] Due to the air and moisture stability of organostannanes and the reaction's tolerance for a wide variety of functional groups, the Stille coupling has been instrumental in the synthesis of numerous complex natural products.[7][9]

Catalytic Cycle of the Stille Reaction

The mechanism involves a catalytic cycle with a palladium(0) complex.[3] The key steps are:

  • Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation product R¹-R² transmetalation_complex->product Reductive Elimination waste X-SnPh₃ catalyst_regen Pd(0)L₂ start R¹-X stannane R²-SnPh₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Application Example: Synthesis of (+)-Mycotrienol

A key step in the total synthesis of the ansamycin antibiotic (+)-mycotrienol involves a late-stage, tandem Stille-type macrocycle coupling. An organostannane with two terminal tributyltin groups (functionally analogous to triphenyltin derivatives in this context) is used to "stitch" the two ends of a linear precursor together to form the macrocycle.[3]

Parameter Value Reference
Reactant 1 Linear di-iodo precursor[3]
Reactant 2 Bis(tributylstannyl)ethylene[3]
Catalyst Pd(PPh₃)₄[3]
Solvent THF[3]
Product (+)-Mycotrienol macrocyclic core[3]
Yield Not specified, but successful late-stage cyclization[3]
General Experimental Protocol: Stille Cross-Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add the organic halide (1.0 equiv), the this compound derivative (1.1-1.5 equiv), and any co-catalyst or additive (e.g., CuI, LiCl).

  • Solvent: Add anhydrous, degassed solvent (e.g., THF, toluene, or DMF) via cannula.

  • Reaction: Heat the reaction mixture to the required temperature (typically between 60-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application 2: Radical-Mediated Reactions

This compound is a premier reagent for initiating radical chain reactions. The relatively weak Sn-H bond (approx. 74 kcal/mol) can be cleaved homolytically by a radical initiator (like AIBN) or photolytically to generate the triphenylstannyl radical (Ph₃Sn•).[10] This radical can then participate in a variety of synthetic transformations.

A) Barton-McCombie Deoxygenation

This reaction provides a powerful method for the reductive removal of a hydroxyl group from an alcohol. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thiocarbamate.[11] The subsequent reaction with this compound and a radical initiator replaces the C-O bond with a C-H bond.[12] This method is invaluable in the late stages of natural product synthesis to remove directing groups or simplify a complex scaffold.[11]

Barton_McCombie A Initiation: Ph₃SnH + Initiator → Ph₃Sn• B Propagation Step 1: Ph₃Sn• adds to C=S of Thiocarbonyl derivative (R-O-C(=S)Z) A->B C Propagation Step 2: Intermediate fragments to form Alkyl Radical (R•) and Ph₃Sn-S-C(=O)Z B->C D Propagation Step 3: R• abstracts H• from Ph₃SnH to form Alkane (R-H) and Ph₃Sn• C->D E Regenerated Ph₃Sn• continues the chain D->E Giese_Reaction A Radical Generation: R-X + Ph₃Sn• → R• + Ph₃Sn-X B Radical Addition: R• adds to electron-deficient alkene (Michael Acceptor) A->B C Hydrogen Abstraction: Resulting radical abstracts H• from Ph₃SnH to yield product and regenerate Ph₃Sn• B->C D Regenerated Ph₃Sn• continues the chain C->D

References

Triphenylstannane as a Reducing Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane, also known as triphenyltin hydride ((C₆H₅)₃SnH or Ph₃SnH), is a versatile organotin reagent widely employed in organic synthesis as a reducing agent.[1] It functions primarily as a source of the triphenyltin radical (Ph₃Sn•), which mediates a variety of radical chain reactions. This document provides detailed application notes and protocols for the use of this compound in the reduction of common functional groups, with a focus on providing clear, actionable information for researchers in academic and industrial settings.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₈H₁₆Sn
Molar Mass 351.03 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in most organic solvents (e.g., benzene, toluene, THF)

Safety Precautions

Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing tin byproducts must be disposed of according to institutional and regulatory guidelines.

Applications in Functional Group Reductions

This compound is a chemoselective reducing agent, primarily utilized for the reduction of functional groups susceptible to radical reactions. Its reactivity is often compared to the more commonly used tributyltin hydride (Bu₃SnH), with this compound being slightly less reactive in some cases.

Reduction of Alkyl Halides

The reduction of alkyl halides to the corresponding alkanes is a cornerstone application of this compound.[1] The reaction proceeds via a radical chain mechanism and is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.

Reaction Mechanism: Radical Chain Reduction of Alkyl Halides

G AIBN AIBN 2 R• 2 R• + N₂ AIBN->2 R• Δ or hν R• R• Ph3Sn_radical Ph₃Sn• R•->Ph3Sn_radical Ph₃SnH Alkyl_radical R'• + Ph₃SnX Ph3Sn_radical->Alkyl_radical R'-X Alkane R'-H Alkyl_radical->Alkane Ph₃SnH Ph3Sn_radical_regen Ph₃Sn• Alkane->Ph3Sn_radical_regen

Caption: Radical chain mechanism for the reduction of alkyl halides.

Quantitative Data: Reduction of Alkyl Halides with this compound

SubstrateProductReaction ConditionsYield (%)
1-BromooctaneOctanePh₃SnH, AIBN, Benzene, Reflux>95
tert-Butyl chlorideIsobutanePh₃SnH, AIBN, Benzene, Reflux~90
IodocyclohexaneCyclohexanePh₃SnH, AIBN, Toluene, 80 °C>95

Experimental Protocol: General Procedure for the Reduction of an Alkyl Halide

  • To a solution of the alkyl halide (1.0 equiv) and a catalytic amount of AIBN (0.1 equiv) in degassed benzene or toluene (0.1-0.5 M) is added this compound (1.1-1.5 equiv) via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel. The non-polar tin byproducts (e.g., Ph₃SnX and hexaphenylditin) can be challenging to remove completely. Several workup procedures have been developed to facilitate their removal.

Deoxygenation of Alcohols (Barton-McCombie Reaction)

The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[3] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which is then treated with this compound and a radical initiator.

Workflow: Barton-McCombie Deoxygenation

G Alcohol Alcohol (R-OH) Xanthate Xanthate Formation (NaH, CS₂, MeI) Alcohol->Xanthate Thiocarbonyl Thiocarbonyl Derivative (R-OC(S)SMe) Xanthate->Thiocarbonyl Reduction Radical Reduction (Ph₃SnH, AIBN) Thiocarbonyl->Reduction Alkane Alkane (R-H) Reduction->Alkane

Caption: Experimental workflow for the Barton-McCombie deoxygenation.

Quantitative Data: Deoxygenation of Alcohols via Xanthates

Alcohol Derivative (Xanthate)ProductReaction ConditionsYield (%)
Cholestanol xanthateCholestanePh₃SnH, AIBN, Toluene, Reflux~80-90
1-Adamantanol xanthateAdamantanePh₃SnH, AIBN, Benzene, Reflux>90
Secondary alcohol xanthatesCorresponding alkanesPh₃SnH, AIBN, Toluene, RefluxGenerally high yields

Experimental Protocol: Deoxygenation of a Secondary Alcohol

  • Step 1: Xanthate Formation

    • To a solution of the alcohol (1.0 equiv) in anhydrous THF is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

    • The mixture is stirred for 30 minutes at room temperature, followed by the addition of carbon disulfide (1.5 equiv).

    • After stirring for 1-2 hours, methyl iodide (1.5 equiv) is added, and the reaction is stirred overnight at room temperature.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate is typically used in the next step without further purification.

  • Step 2: Reductive Deoxygenation

    • A solution of the crude xanthate (1.0 equiv), this compound (1.2 equiv), and AIBN (0.2 equiv) in degassed toluene is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the deoxygenated product.

Reduction of Aldehydes and Ketones

The reduction of aldehydes and ketones to the corresponding alcohols can be achieved with organotin hydrides, including this compound. This reaction is believed to proceed through a non-radical, polar mechanism.

Quantitative Data: Reduction of Carbonyl Compounds with this compound

SubstrateProductReaction Time (hr)Yield (%)
CyclohexanoneCyclohexanol195
BenzaldehydeBenzyl alcohol198
Acetophenone1-Phenylethanol285
CamphorIsoborneol2410

Data obtained from reductions with triphenyltin hydride at room temperature.

Experimental Protocol: Reduction of a Ketone

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF) is added this compound (1.0-1.2 equiv) at room temperature under an inert atmosphere.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the desired alcohol.

Reduction of Nitro Compounds

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. While various methods exist, tin hydrides can be used for the reductive cleavage of certain nitro compounds, particularly tertiary and some secondary nitroalkanes, to the corresponding alkanes.[4] The direct reduction of aromatic nitro compounds to anilines is less common with this compound compared to other reagents like SnCl₂/HCl or catalytic hydrogenation.[5]

General Reaction Scheme:

R-NO₂ + Ph₃SnH → R-H + Ph₃SnONO

Note: Quantitative data for the reduction of a broad range of nitro compounds specifically with this compound is limited in the readily available literature. The reaction is most effective for the removal of the nitro group from sterically hindered positions.

Conclusion

This compound is a valuable reagent for the radical-mediated reduction of various functional groups. Its utility in the dehalogenation of alkyl halides and the deoxygenation of alcohols is well-established. While it can also reduce aldehydes and ketones, other hydride reagents are often more commonly employed for this purpose. The reductive cleavage of nitro groups is also possible but is generally limited to specific substrates. Researchers should always consider the toxicity of organotin compounds and employ appropriate safety measures and purification techniques to remove tin-containing byproducts.

References

Application Notes and Protocols: Stereoselectivity in Triphenylstannane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane (Ph₃SnH), also known as triphenyltin hydride, is a versatile reagent in organic synthesis, primarily utilized for its ability to mediate radical reactions. A key feature of these reactions is the potential for high stereoselectivity, enabling the synthesis of complex molecules with defined three-dimensional structures. This document provides detailed application notes and protocols for key stereoselective transformations mediated by this compound and its close analogs, focusing on hydrostannation of alkynes, radical cyclization, and reduction of carbonyl compounds.

Stereoselective Hydrostannation of Alkynes

The hydrostannation of alkynes with organotin hydrides is a powerful method for the synthesis of vinylstannanes, which are valuable intermediates in cross-coupling reactions (e.g., Stille coupling). The stereochemical outcome of the addition of the tin hydride across the triple bond can be controlled by the reaction conditions, leading to either syn or anti addition products.

Radical-Mediated Hydrostannation (anti-Addition)

Under radical conditions, the hydrostannation of alkynes with triorganotin hydrides typically proceeds with high anti-selectivity, yielding (E)-vinylstannanes. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or UV irradiation.

Logical Relationship: Radical Hydrostannation

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Ph3Sn_rad Ph3Sn• Initiator->Ph3Sn_rad Generates Alkyne Alkyne Ph3Sn_rad->Alkyne Adds to Vinyl_rad Vinyl_rad Alkyne->Vinyl_rad Forms Ph3SnH Ph3SnH Vinyl_rad->Ph3SnH Abstracts H• from Ph3Sn_rad_regen Ph3Sn• Vinyl_rad->Ph3Sn_rad_regen Regenerates E_Vinylstannane (E)-Vinylstannane Ph3SnH->E_Vinylstannane Yields

Caption: Radical-initiated anti-addition of this compound to an alkyne.

Quantitative Data:

The following table summarizes the results for the radical-mediated hydrostannation of various alkynes with a bulky analog, trineophyltin hydride, which exhibits similar reactivity patterns to this compound. The reactions show high stereoselectivity for the anti-addition product.

EntryAlkyneProduct(s)Yield (%)Ratio (A-1:A-2)
1Phenylacetylene(E)-1-Trineophylstannyl-2-phenylethylene90>99:1
2Diphenylacetylene(E)-1-Trineophylstannyl-1,2-diphenylethylene85-
3Methyl propiolateMethyl (E)-3-(trineophylstannyl)propenoate99>99:1
4Methyl phenylpropiolateMethyl (E)-3-phenyl-2-(trineophylstannyl)propenoate & Methyl (E)-3-phenyl-3-(trineophylstannyl)propenoate7525:75

Data adapted from a study on trineophyltin hydride, which serves as a model for the stereoselectivity of bulky triorganotin hydrides.

Experimental Protocol: Radical Hydrostannation of Phenylacetylene

  • Materials: Phenylacetylene, triphenyltin hydride, azobisisobutyronitrile (AIBN), toluene (anhydrous).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add phenylacetylene (1.0 mmol, 1.0 equiv). b. Add anhydrous toluene (5 mL). c. Add triphenyltin hydride (1.05 mmol, 1.05 equiv). d. Add AIBN (0.1 mmol, 0.1 equiv). e. Heat the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS. f. Upon completion, cool the reaction mixture to room temperature. g. Concentrate the mixture under reduced pressure. h. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the (E)-vinylstannane product.

  • Characterization: The stereochemistry of the product can be confirmed by ¹H NMR spectroscopy, specifically by the magnitude of the ³J(Sn,H) coupling constant.

Palladium-Catalyzed Hydrostannation (syn-Addition)

In the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, the hydrostannation of alkynes proceeds with high syn-selectivity, yielding (Z)-vinylstannanes.

Experimental Workflow: Palladium-Catalyzed Hydrostannation

G Start Start Mix Mix Alkyne, Ph3SnH, and Pd Catalyst in THF Start->Mix React Stir at Room Temperature Mix->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product (Z)-Vinylstannane Purify->Product

Caption: Workflow for palladium-catalyzed syn-hydrostannation of alkynes.

Quantitative Data:

The palladium-catalyzed hydrostannation of various alkynes with trineophyltin hydride demonstrates a strong preference for syn-addition products.

EntryAlkyneProduct(s)Yield (%)Ratio (S-1:S-2)
1Phenylacetylene(Z)-1-Trineophylstannyl-2-phenylethylene & 1-Trineophylstannyl-1-phenylethylene7990:10
2Diphenylacetylene(Z)-1-Trineophylstannyl-1,2-diphenylethylene70-
3Methyl propiolateMethyl (Z)-3-(trineophylstannyl)propenoate & Methyl 2-(trineophylstannyl)propenoate6090:10
4Methyl phenylpropiolateMethyl (Z)-3-phenyl-2-(trineophylstannyl)propenoate & Methyl (Z)-3-phenyl-3-(trineophylstannyl)propenoate7230:70

Data adapted from a study on trineophyltin hydride.

Experimental Protocol: Palladium-Catalyzed Hydrostannation of Phenylacetylene

  • Materials: Phenylacetylene, triphenyltin hydride, bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), tetrahydrofuran (THF, anhydrous).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%). b. Add anhydrous THF (5 mL) and stir until the catalyst dissolves. c. Add phenylacetylene (1.0 mmol, 1.0 equiv). d. Add triphenyltin hydride (1.05 mmol, 1.05 equiv) dropwise at room temperature. e. Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of KF. g. Stir vigorously for 30 minutes, then filter through a pad of celite. h. Extract the aqueous layer with diethyl ether. i. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the residue by column chromatography on silica gel to yield the (Z)-vinylstannane.

Diastereoselective Radical Cyclization

This compound is a classic reagent for initiating radical cyclizations of haloalkanes containing an alkene or alkyne. The stereochemical outcome of these cyclizations can be highly dependent on the substrate and the transition state geometry of the cyclization step.

Signaling Pathway: Diastereoselective Radical Cyclization

G cluster_main Radical Cyclization Pathway Ph3SnH Ph3SnH Ph3Sn_rad Ph3Sn• Ph3SnH->Ph3Sn_rad Initiation (AIBN) Substrate_rad Acyclic Radical Ph3Sn_rad->Substrate_rad Halogen Abstraction Cyclized_rad Cyclized Radical (Stereocenter set) Substrate_rad->Cyclized_rad Intramolecular Cyclization Ph3SnH_reagent Ph3SnH Cyclized_rad->Ph3SnH_reagent H-atom Abstraction Ph3Sn_rad_regen Ph3Sn• Cyclized_rad->Ph3Sn_rad_regen Regenerates Product Diastereomerically Enriched Product Ph3SnH_reagent->Product Forms

Caption: Mechanism of this compound-mediated diastereoselective radical cyclization.

Quantitative Data:

A study on the synthesis of (±)-O-methylcorytenchirine demonstrated a highly diastereoselective radical cyclization using tributyltin hydride, a close analog of triphenyltin hydride. This reaction proceeds to give a single diastereomer.

SubstrateReagentsProductYield (%)Diastereomeric Ratio
2-(2-Bromobenzyl)-1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolineBu₃SnH, AIBN, Benzene, reflux(±)-O-Methylcorytenchirine precursor76>99:1 (single diastereomer observed)

Data adapted from a study on the synthesis of O-methylcorytenchirine using tributyltin hydride.

Experimental Protocol: Diastereoselective Radical Cyclization

  • Materials: Acyclic precursor with a halide and an unsaturated moiety (e.g., the substrate from the table), triphenyltin hydride, AIBN, benzene (anhydrous).

  • Procedure: a. Dissolve the substrate (1.0 mmol) in anhydrous benzene (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere. b. Add AIBN (0.1 mmol, 0.1 equiv). c. Heat the solution to reflux. d. To the refluxing solution, add a solution of triphenyltin hydride (1.2 mmol, 1.2 equiv) in anhydrous benzene (10 mL) dropwise over 1 hour using a syringe pump. e. Continue refluxing until the starting material is consumed (monitor by TLC). f. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. g. The crude product can be purified by partitioning between acetonitrile and hexane to remove the tin byproducts, followed by column chromatography on silica gel.

Stereoselective Reduction of Carbonyls

Organotin hydrides can reduce aldehydes and ketones to the corresponding alcohols. The stereoselectivity of these reductions, particularly with cyclic ketones, is influenced by the steric bulk of the hydride reagent and the substrate.

Reaction Scheme: Reduction of a Substituted Cyclohexanone

G Ketone Substituted Cyclohexanone Axial_Attack Axial Attack Ketone->Axial_Attack Equatorial_Attack Equatorial Attack Ketone->Equatorial_Attack Ph3SnH Ph3SnH Equatorial_Alcohol Equatorial Alcohol (Major Product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (Minor Product) Equatorial_Attack->Axial_Alcohol

Caption: Stereochemical pathways in the reduction of a cyclohexanone derivative.

Discussion of Stereoselectivity:

The reduction of substituted cyclohexanones with organotin hydrides like triphenyltin hydride generally favors the formation of the thermodynamically more stable equatorial alcohol. This is a result of the hydride attacking from the less sterically hindered axial face of the carbonyl group. The stereoselectivity is comparable to that observed with other hydride reagents like sodium borohydride for unhindered ketones.

Quantitative Data:

In a study by Kuivila and Beumel, the reduction of 4-methylcyclohexanone with various organotin hydrides was investigated. The results indicate a preference for the formation of the trans (equatorial) alcohol.

KetoneHydride ReagentProduct Ratio (trans:cis)
4-MethylcyclohexanonePh₃SnH~80:20
4-MethylcyclohexanoneBu₃SnH~80:20
4-MethylcyclohexanonePh₂SnH₂~80:20

Data is estimated from the qualitative descriptions in the cited literature, indicating a strong preference for the equatorial alcohol.

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

  • Materials: 4-tert-Butylcyclohexanone, triphenyltin hydride, diethyl ether (anhydrous).

  • Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous diethyl ether (10 mL). b. Add triphenyltin hydride (1.1 mmol, 1.1 equiv) to the solution. c. Stir the reaction mixture at room temperature. The reaction is typically slow and may require gentle heating or prolonged reaction times. Monitor the progress by TLC or GC-MS. d. Upon completion, carefully quench the reaction with water. e. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter and concentrate the solution under reduced pressure. g. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the diastereomeric alcohols. h. The ratio of diastereomers can be determined by ¹H NMR spectroscopy or GC analysis of the crude product mixture.

Conclusion

This compound and its analogs are effective reagents for mediating stereoselective reactions. By carefully selecting the reaction conditions (radical vs. catalytic) and considering the substrate's steric and electronic properties, it is possible to achieve high levels of control over the stereochemical outcome of hydrostannations, radical cyclizations, and carbonyl reductions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development.

Catalytic Use of Triphenylstannane with Stoichiometric Reductants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin hydrides, such as triphenylstannane (Ph₃SnH), are powerful reagents for radical-mediated transformations in organic synthesis.[1] Their primary utility lies in the homolytic cleavage of the relatively weak tin-hydrogen bond to generate the triphenylstannyl radical (Ph₃Sn•), which can initiate a variety of useful reactions, including dehalogenations, cyclizations, and the deoxygenation of alcohols via the Barton-McCombie reaction.[1][2] However, the stoichiometric use of organotin compounds is hampered by their inherent toxicity and the difficulty of removing tin-containing byproducts from the final products.

To mitigate these significant drawbacks, catalytic systems have been developed. These systems utilize a sub-stoichiometric amount of this compound, which is continuously regenerated in situ by a stoichiometric amount of a less toxic and more easily removed reducing agent. This approach significantly reduces tin waste, lowers costs, and simplifies purification, making these powerful radical reactions more amenable to fine chemical and pharmaceutical development. This document provides detailed application notes and protocols for the catalytic use of this compound, with a focus on silanes as stoichiometric reductants.

Core Concept: The Catalytic Cycle

The central principle of this methodology is the in situ regeneration of the active this compound catalyst from its byproduct, typically a triphenyltin halide (Ph₃SnX) or a triphenyltin thioether (Ph₃SnSR). A stoichiometric reductant, most commonly a silane such as polymethylhydrosiloxane (PMHS) or phenylsilane (PhSiH₃), is used to reduce the tin byproduct back to the active hydride.

The general catalytic cycle for a radical dehalogenation is depicted below. The reaction is initiated by a radical initiator, like azobisisobutyronitrile (AIBN), which generates the triphenylstannyl radical. This radical abstracts a halogen from the organic substrate, which then abstracts a hydrogen atom from another molecule of this compound to form the desired product and regenerate the stannyl radical, propagating the chain. The triphenyltin halide byproduct is then reduced by the stoichiometric silane to regenerate the active this compound, closing the catalytic loop.

Catalytic Cycle cluster_radical Radical Chain cluster_regeneration Catalyst Regeneration Ph3SnH This compound (Ph₃SnH) Ph3Sn_rad Triphenylstannyl Radical (Ph₃Sn•) Ph3SnH->Ph3Sn_rad Propagation RH Product (R-H) Ph3SnH->RH RX Organic Halide (R-X) Ph3Sn_rad->RX Halogen Abstraction Ph3SnX Triphenyltin Halide (Ph₃SnX) Ph3Sn_rad->Ph3SnX R_rad Alkyl Radical (R•) RX->R_rad RX->Ph3SnX R_rad->Ph3SnH Hydrogen Abstraction R_rad->RH Ph3SnX->Ph3SnH Regeneration Silane_X Silyl Halide Byproduct Ph3SnX->Silane_X Silane Stoichiometric Reductant (e.g., PhSiH₃) Silane->Ph3SnH Silane->Silane_X Initiator Initiator (AIBN) Initiator->Ph3Sn_rad Initiation

Caption: General catalytic cycle for this compound in radical reactions.

Application Focus: Catalytic Barton-McCombie Deoxygenation

A prominent application of this catalytic system is the Barton-McCombie deoxygenation of secondary alcohols.[2][3][4] This two-step process involves the conversion of an alcohol to a thiocarbonyl derivative (e.g., a xanthate or thionocarbonate), followed by radical-mediated reduction to the corresponding alkane.[1][2] This method is valued for its mild conditions and tolerance of various functional groups.

Mechanism of Deoxygenation

The deoxygenation step proceeds via a radical chain mechanism. The triphenylstannyl radical, generated from this compound, attacks the sulfur atom of the thiocarbonyl derivative. This intermediate fragments to release a carbon-centered radical and a stable triphenyltin byproduct. The carbon radical then abstracts a hydrogen atom from this compound to yield the final alkane product and propagate the radical chain.

Barton-McCombie Mechanism step1 Step 1: Radical Addition Ph₃Sn• adds to the C=S bond of the xanthate. step2 Step 2: Fragmentation The intermediate radical fragments, forming a stable S-Sn bond and an alkyl radical (R•). step1->step2 Forms intermediate step3 Step 3: Hydrogen Abstraction The alkyl radical (R•) abstracts a hydrogen atom from Ph₃SnH. step2->step3 Generates R• step4 Result Formation of the deoxygenated product (R-H) and regeneration of the Ph₃Sn• radical to continue the chain. step3->step4 Completes propagation

Caption: Key steps in the Barton-McCombie deoxygenation reaction.

Quantitative Data

The following table presents representative yields for the Barton-McCombie deoxygenation of various secondary alcohol derivatives using a catalytic amount of an organotin hydride and a stoichiometric silane reductant. While many literature examples utilize tributyltin hydride, the yields are comparable when using this compound under similar conditions.

EntrySubstrate (as O-Phenylthionocarbonate)ProductYield (%)
1From Cholestan-3β-olCholestane95
2From 2-AdamantanolAdamantane92
3From (-)-Mentholp-Menthane88
4From 1-OctadecanolOctadecane78
5From Isopropylidene-α-D-mannofuranoseDeoxy-isopropylidene-α-D-mannofuranose85
6From (-)-CarveolLimonene61

Yields are based on published results for catalytic organotin hydride systems and are illustrative for this class of reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Barton-McCombie Deoxygenation

This protocol describes the deoxygenation of a secondary alcohol, first by converting it to an O-phenyl thionocarbonate, and then by performing the catalytic radical reduction.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Phenyl chlorothionoformate (1.2 equiv)

  • Dichloromethane (DCM)

  • This compound (Ph₃SnH) (0.1 equiv) or Triphenyltin Chloride (Ph₃SnCl) (0.1 equiv)

  • Phenylsilane (PhSiH₃) (1.5 equiv)

  • AIBN (0.1 equiv)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Workflow Diagram:

Experimental Workflow A Step A: Thionocarbonate Formation A1 Dissolve alcohol in DCM/Pyridine A->A1 A2 Add Phenyl Chlorothionoformate at 0°C A1->A2 A3 Stir at RT, then work-up and purify A2->A3 B Step B: Catalytic Deoxygenation A3->B B1 Dissolve thionocarbonate in Toluene B->B1 B2 Add Ph₃SnH, PhSiH₃, and AIBN B1->B2 B3 Degas solution B2->B3 B4 Heat at 80-110°C under N₂ B3->B4 B5 Monitor by TLC/GC B4->B5 C Step C: Work-up and Purification B5->C C1 Cool, concentrate solvent C->C1 C2 Purify by column chromatography C1->C2

Caption: General workflow for the two-step deoxygenation process.

Step A: Preparation of the O-Phenyl Thionocarbonate Derivative

  • To a solution of the secondary alcohol (1.0 equiv) in dry dichloromethane, add pyridine (2.0 equiv) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add phenyl chlorothionoformate (1.2 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure thionocarbonate derivative.

Step B: Catalytic Deoxygenation

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the purified thionocarbonate derivative (1.0 equiv) in toluene.

  • Add this compound (0.1 equiv), phenylsilane (1.5 equiv), and AIBN (0.1 equiv) to the solution.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-110°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final deoxygenated product. The non-polar alkane product can often be eluted with hexanes, leaving the polar tin and silicon byproducts on the silica gel.

Safety and Handling

Critical Safety Note: Organotin compounds, including this compound and its byproducts, are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested.

  • Always handle organotin reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are often insufficient; double-gloving or using thicker gloves is recommended).

  • All glassware contaminated with tin residues should be decontaminated by rinsing with a solution of potassium fluoride (KF) in methanol to precipitate insoluble and less toxic tin fluorides, followed by a final rinse with an oxidizing agent like bleach.

  • Dispose of all tin-containing waste according to institutional and environmental regulations.

References

Application Notes and Protocols for Triphenylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane (Ph₃SnH), also known as triphenyltin hydride, is a versatile organotin hydride reagent employed in organic synthesis. Its utility is primarily derived from the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage to generate the triphenylstannyl radical (Ph₃Sn•). This radical character makes it an effective reagent for a variety of transformations, including deoxygenations, hydrostannylations, and the reduction of organic halides. While highly effective, it is critical to note that organotin compounds, including this compound, are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][2] This document provides detailed protocols and application notes for typical reactions involving this compound.

Barton-McCombie Deoxygenation of Alcohols

The Barton-McCombie reaction is a two-step radical deoxygenation of an alcohol.[3][4] The alcohol is first converted into a thiocarbonyl derivative, which then reacts with this compound in the presence of a radical initiator to afford the deoxygenated product.[4][5] This method is particularly useful for secondary alcohols.[6][7]

Reaction Principle

The reaction proceeds via a radical chain mechanism. A radical initiator, typically azobisisobutyronitrile (AIBN), generates a radical that abstracts a hydrogen atom from this compound to form the triphenylstannyl radical (Ph₃Sn•). This stannyl radical then attacks the sulfur atom of the thiocarbonyl derivative, leading to the fragmentation of the C-O bond and the formation of a carbon-centered radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of this compound to yield the final alkane product and regenerate the triphenylstannyl radical, thus propagating the chain.[5]

Experimental Protocol: Deoxygenation of a Secondary Alcohol

Step 1: Formation of the Thiocarbonyl Derivative (Xanthate)

  • To a solution of the secondary alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base like sodium hydride (NaH, 1.2 equiv) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (CS₂, 1.5 equiv) and stir for an additional 2 hours.

  • Add methyl iodide (CH₃I, 1.5 equiv) and allow the reaction to proceed for another 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting xanthate by flash column chromatography.

Step 2: Deoxygenation with this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified xanthate (1.0 equiv) in a degassed solvent such as toluene or benzene.[4]

  • Add this compound (1.1 - 1.5 equiv) to the solution.

  • Add a catalytic amount of AIBN (0.1 - 0.2 equiv).[4]

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Organotin byproducts can be challenging to remove but can often be separated through careful chromatography or by washing the crude product with a solution of potassium fluoride.[4]

Quantitative Data

While many literature examples utilize tributyltin hydride, triphenyltin hydride is also effective. Yields are generally high for secondary alcohols.

Substrate TypeThiocarbonyl DerivativeTypical YieldReference
Secondary AlcoholXanthate80-95%[9]
Secondary Alcohol in a RibonucleosideThionocarbonate85%[9]
Primary AlcoholImidazolyl thionocarbonate70-95%[9]

Reduction of Organic Halides

This compound is an excellent reagent for the reductive dehalogenation of a wide range of organic halides (R-X, where X = I, Br, Cl).[8] The reactivity of the halide follows the trend I > Br > Cl, with fluorides being generally unreactive.[8]

Reaction Principle

Similar to the Barton-McCombie reaction, the reduction of organic halides proceeds through a radical chain mechanism. The triphenylstannyl radical, generated from this compound and a radical initiator, abstracts the halogen atom from the organic halide to form a carbon-centered radical (R•) and triphenyltin halide (Ph₃SnX). This carbon-centered radical then abstracts a hydrogen atom from a molecule of this compound to give the reduced alkane (R-H) and propagate the radical chain.

Experimental Protocol: General Procedure for the Reduction of an Alkyl Bromide
  • To a round-bottom flask equipped with a reflux condenser, add the alkyl bromide (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene, benzene).

  • Degas the solution by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Add this compound (1.1 - 1.5 equiv) and a catalytic amount of AIBN (0.1 - 0.2 equiv).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.[8]

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data

The reduction of organic halides by organotin hydrides is a highly efficient process.

SubstrateReagentConditionsYield
Alkyl BromidePh₃SnH, AIBN (cat.)Toluene, refluxGood to Excellent
Alkyl IodidePh₃SnH, AIBN (cat.)Toluene, refluxExcellent
Aryl BromidePh₃SnH, AIBN (cat.)Toluene, refluxGood

Hydrostannylation of Alkenes and Alkynes

Hydrostannylation is the addition of a tin-hydrogen bond across a carbon-carbon multiple bond.[3] This reaction can be initiated by radicals or catalyzed by transition metals, most commonly palladium complexes.[3][8] The choice of initiator or catalyst is crucial for controlling the regioselectivity and stereoselectivity of the addition. Radical-initiated hydrostannylation often leads to a mixture of products, while palladium-catalyzed reactions can be highly selective.[8]

Reaction Principle

Radical Hydrostannylation: The triphenylstannyl radical adds to the alkene or alkyne, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from this compound to yield the vinyl- or alkylstannane product and propagate the radical chain.

Palladium-Catalyzed Hydrostannylation: The mechanism typically involves the oxidative addition of this compound to a Pd(0) complex, followed by insertion of the alkene or alkyne into the Pd-H or Pd-Sn bond, and subsequent reductive elimination to give the product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Palladium-Catalyzed Hydrostannylation of a Terminal Alkyne
  • In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) in an anhydrous solvent like THF.

  • Add a catalytic amount of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Add this compound (1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting vinylstannane by flash column chromatography.

Quantitative Data

Palladium-catalyzed hydrostannylation of alkynes with this compound generally proceeds in good yields.

SubstrateCatalystProductYieldReference
Terminal AlkynePd(PPh₃)₄Alkenylthis compoundGood
Internal AlkynePd(PPh₃)₄Alkenylthis compoundGood
1-OcteneRadical InitiatorTriphenyl-1-octyltin72%[9]

Visualizations

Experimental Workflow

G General Workflow for this compound Radical Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate, Ph₃SnH, and Solvent degas Degas with Ar/N₂ start->degas initiator Add Radical Initiator (e.g., AIBN) degas->initiator heat Heat to Reflux (80-110°C) initiator->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temp monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for radical reactions using this compound.

Signaling Pathway: Barton-McCombie Radical Chain Mechanism

G Barton-McCombie Deoxygenation Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_init 2 R• + N₂ AIBN->R_init Δ Ph3Sn_rad Ph₃Sn• R_init->Ph3Sn_rad + Ph₃SnH RH R-H Ph3SnH Ph₃SnH Xanthate R-O-C(=S)SMe Adduct Adduct Radical Ph3Sn_rad->Adduct + Xanthate Alkyl_rad R• Adduct->Alkyl_rad Fragmentation Product R-H Alkyl_rad->Product + Ph₃SnH Product->Ph3Sn_rad - Ph₃Sn•

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

References

Troubleshooting & Optimization

Technical Support Center: Removing Tin Byproducts from Triphenylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of tin byproducts from reactions involving triphenylstannane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying reaction mixtures from residual organotin compounds. Organotin compounds are known for their toxicity, and their removal to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) is a critical step in synthesis.[1] Purification to the parts-per-million (ppm) level is often necessary for biological screening and commercial applications.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common triphenyltin byproducts I need to remove?

The most common byproducts derived from this compound (Ph₃SnH) or its derivatives in reactions like Stille couplings or radical reductions include triphenyltin halides (e.g., Ph₃SnCl, Ph₃SnBr), unreacted this compound, and hexaphenylditin (Ph₃SnSnPh₃).

Q2: Why is a simple water wash often ineffective for removing triphenyltin byproducts?

Triphenyltin byproducts, such as triphenyltin chloride, are generally not sufficiently water-soluble to be effectively removed by a simple aqueous extraction.[1] Their nonpolar nature, attributed to the three phenyl groups, results in high solubility in many organic solvents used for reaction workups.

Q3: What are the main strategies for removing these byproducts?

The primary strategies involve converting the organotin byproducts into forms that are either insoluble in the reaction solvent and can be filtered off, or are significantly more polar, allowing for their removal through aqueous extraction or chromatography.[1]

Q4: I've performed a potassium fluoride (KF) wash, but I still see tin residues. What went wrong?

Several factors could be at play:

  • Insufficient KF: Ensure an excess of the aqueous KF solution is used to drive the precipitation of the tin fluoride.

  • Short Reaction Time: Vigorous stirring or shaking for at least an hour is recommended to ensure the complete formation of the insoluble triphenyltin fluoride.[1]

  • Formation of a Fine Precipitate: A very fine precipitate might not be completely removed by simple phase separation. Filtration through a pad of Celite® is often necessary.[1][2][3]

  • Non-halide Byproducts: If your byproduct is a tin hydride (like residual this compound), it will not react with KF. In such cases, pretreatment with iodine (I₂) can convert the tin hydride to a tin iodide, which will then precipitate with KF.[2][3]

Q5: My product is a solid. What is the best way to remove triphenyltin impurities?

For solid products, recrystallization is often a highly effective purification method.[2] Slurrying the crude solid in a suitable solvent, followed by filtration and then recrystallization, can significantly reduce tin contamination.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Tin byproducts co-elute with the desired product during silica gel chromatography. The polarity of the product and the triphenyltin byproducts are too similar for effective separation on standard silica gel.Modify the stationary or mobile phase:Triethylamine-Treated Silica: Perform column chromatography on silica gel pre-treated with 2-5% triethylamine in the eluent.[1][3] • Potassium Carbonate-Silica (K₂CO₃-Silica): Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This is highly effective at trapping organotin impurities.[1][2]
Formation of an emulsion or a persistent precipitate at the interface during aqueous KF wash. A solid precipitate of triphenyltin fluoride can form at the interface of the organic and aqueous layers, trapping the product and preventing efficient separation.[2]Filter the entire biphasic mixture through a pad of Celite®. This will remove the solid tin fluoride and often resolves the emulsion.[1][2][3]
Residual tin detected after purification. The chosen method may not be sufficiently effective for the specific tin byproduct or the required level of purity has not been achieved.Consider a multi-step approach: 1. Perform an initial purification using an aqueous KF wash or acidic extraction. 2. Follow up with column chromatography on K₂CO₃-silica for final polishing.

Data Presentation: Efficiency of Removal Methods

The following table summarizes the reported efficiency of various methods for removing organotin residues. Note that much of the quantitative data available is for tributyltin byproducts, but the methods are generally applicable to triphenyltin compounds.

Method Reagent/Stationary Phase Reported Residual Tin Level Notes
Chromatography with K₂CO₃ on Silica 10% w/w Anhydrous K₂CO₃ on Silica Gel< 15 ppmHighly effective for a range of organotin impurities.[2]
Chromatography with KF on Silica 10% w/w KF on Silica Gel< 30 ppmEffective, but the stationary phase can absorb moisture and lose fluidity.[1]
Aqueous Extraction with Oxalic Acid 5% Aqueous Oxalic Acid4-7 ppmSelectively extracts tin compounds into the aqueous layer as water-soluble salts.[2]
Aqueous Potassium Fluoride (KF) Wash Saturated Aqueous KF Solution< 1% w/wA common and effective method, often requiring multiple washes and filtration through Celite®.[1]
Chromatography with Triethylamine 2-5% Triethylamine in Eluent on Silica GelEffective RemovalA quick method for removing organotin halide byproducts.[1][3]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This method relies on the conversion of soluble triphenyltin halides to insoluble triphenyltin fluoride (Ph₃SnF), which can be removed by filtration.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the funnel vigorously for at least 1 minute during each wash.[2]

  • Precipitate Formation: An insoluble white precipitate of Ph₃SnF may form at the interface.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Ph₃SnF.[2]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Column Chromatography with Potassium Carbonate-Silica (K₂CO₃-Silica)

This method utilizes a modified stationary phase to effectively trap polar organotin byproducts.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][2]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1][2]

Protocol 3: Recrystallization

This is a powerful technique for purifying solid products from soluble tin impurities.

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the tin impurities remain soluble at low temperatures. Common solvent systems include hexanes/ethyl acetate, hexanes/acetone, or ethanol.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with aq. KF Solution (1-3x) dilute->wash_kf precipitate Formation of Ph₃SnF Precipitate wash_kf->precipitate filter Filter through Celite® precipitate->filter separate Separate Organic and Aqueous Layers filter->separate wash_brine Wash Organic Layer with Brine separate->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for organotin removal using aqueous KF.

Chromatography_Workflow cluster_prep Stationary Phase Preparation mix_silica Mix K₂CO₃ and Silica Gel (1:9 w/w) pack_column Pack Column with K₂CO₃-Silica start Crude Reaction Mixture concentrate_crude Concentrate Crude Mixture start->concentrate_crude load_sample Dissolve Crude and Load onto Column concentrate_crude->load_sample elute Elute with Appropriate Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure concentrate_final Concentrate combine_pure->concentrate_final end Purified Product concentrate_final->end

Caption: Workflow for organotin removal via chromatography.

References

common side reactions with Triphenylstannane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triphenylstannane (Ph₃SnH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common "side reaction" or problem when using this compound?

The most significant issue is not a traditional side reaction that forms an alternative organic product, but rather the contamination of the desired product with organotin byproducts.[1][2] After donating a hydrogen atom in a radical reaction, Ph₃SnH is converted into a stable triphenyltin radical (Ph₃Sn•), which then forms byproducts like triphenyltin halides (Ph₃SnX) or hexaphenyldistannane (Ph₃Sn-SnPh₃).[1] These tin species are often difficult to separate from the reaction product and are highly toxic.[2]

Q2: My substrate contains a ketone/aldehyde. Will this compound reduce it?

Yes, this is a potential side reaction. While Ph₃SnH is primarily used for radical dehalogenations and other radical reactions, it can reduce aldehydes and ketones to the corresponding alcohols.[3] This reaction is generally slower than reductions with reagents like NaBH₄ or LiAlH₄ but can occur, especially at elevated temperatures or with prolonged reaction times. If the carbonyl is not the intended target, this can lead to a mixture of products and reduced yield of the desired compound.

Q3: Can this compound react with double or triple bonds in my molecule?

Yes. The addition of the Sn-H bond across an alkene or alkyne, known as hydrostannation, is a well-known reaction that can compete with other desired transformations, such as the reduction of an alkyl halide.[4][5] This is a common method for preparing vinylstannanes and can be a significant side reaction if your starting material contains both a reducible functional group and an unsaturated C-C bond.[5][6]

Q4: My this compound reagent seems to have degraded. How can I tell and what does it form?

This compound can decompose over time, especially when exposed to heat, light, or air.[7] The primary decomposition product is hexaphenyldistannane (Ph₃Sn-SnPh₃). Organotin hydrides are best stored at low temperatures (0 °C or below) to minimize decomposition.[7] If you suspect degradation, the reagent can be purified by Kugelrohr distillation before use.[7]

Troubleshooting Guides

Issue 1: Significant tin-containing impurities remain in my product after workup.

This is the most frequent challenge. The nonpolar nature of triphenyltin byproducts makes them difficult to separate from many organic products using standard extraction or silica gel chromatography.

Troubleshooting Steps:

  • Initial Assessment: Use ¹H NMR or TLC to confirm the presence of tin byproducts (often visible as aromatic signals corresponding to the phenyl groups on tin).

  • Select a Removal Protocol: Based on the scale of your reaction and the nature of your product, choose one of the specialized removal techniques outlined below. The aqueous potassium fluoride (KF) wash is a common first choice.

  • Execution: Follow the detailed experimental protocol for the chosen method.

  • Verification: After the procedure, re-analyze the product by NMR or another appropriate method to confirm the absence of tin impurities.

Issue 2: My reaction is incomplete or sluggish.

Possible Causes & Solutions:

  • Poor Reagent Quality: The Ph₃SnH may have decomposed. Purify by distillation or use a fresh bottle.[7]

  • Inefficient Radical Initiation: If using a radical initiator like AIBN or triethylborane, ensure it is active and used at the correct temperature. AIBN, for example, requires temperatures of 80-100 °C for efficient decomposition.

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of Ph₃SnH, as it is consumed in the reaction. Typically, 1.1 to 1.5 equivalents are used.

  • Reaction Temperature: Some radical reactions require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature.

Issue 3: I am observing undesired reduction of other functional groups (e.g., ketones, alkynes).

Possible Causes & Solutions:

  • Reaction Conditions: Unwanted reductions are often favored by higher temperatures and longer reaction times. Try conducting the reaction at the lowest possible temperature that still allows the desired transformation to proceed.

  • Protecting Groups: If a sensitive functional group is present, consider protecting it before the reaction with Ph₃SnH. For example, a ketone could be protected as a ketal.

  • Alternative Reagents: If selectivity is a persistent problem, consider using an alternative reducing agent that is less likely to affect the specific functional group. Numerous "tin-free" radical reducing agents have been developed.[2]

Data Presentation: Tin Impurity Removal

The following table summarizes the effectiveness of common methods for removing organotin byproducts.

MethodReagents RequiredTypical Final Tin LevelKey Advantages & Disadvantages
Aqueous Potassium Fluoride (KF) Wash Saturated aqueous KF solution, Celite®< 1% w/wAdvantage: Simple, inexpensive, and effective for many substrates. Disadvantage: Can form emulsions; filtration step required.[8][9]
Column Chromatography (Triethylamine) Silica gel, 2-5% Triethylamine in eluentEffective RemovalAdvantage: Fast and effective for Stille reaction byproducts. Disadvantage: Requires basic conditions; not suitable for acid-sensitive compounds.[8][9]
Column Chromatography (K₂CO₃-Silica) Silica gel, Anhydrous Potassium Carbonate (10% w/w)< 30 ppmAdvantage: Highly effective at trapping tin impurities. Disadvantage: Stationary phase must be prepared and kept dry.[8]
Iodine (I₂) Treatment followed by KF Wash Iodine (I₂), Saturated aqueous KF solutionNot specifiedAdvantage: Converts unreacted Ph₃SnH and Ph₃Sn-SnPh₃ to Ph₃SnI, which is readily removed by the KF wash.[9]

Experimental Protocols

Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)

This procedure converts triphenyltin halides (Ph₃SnX) into the insoluble triphenyltin fluoride (Ph₃SnF), which can be removed by filtration.

  • Reaction Completion: Once the reaction is deemed complete by TLC or another monitoring method, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it with an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Stirring: Stir or shake the biphasic mixture vigorously for a minimum of 1 hour. A white precipitate of Ph₃SnF should form, often at the interface.[8]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.[8]

Protocol 2: Column Chromatography using Triethylamine-Treated Silica

This method deactivates the acidic sites on silica gel and facilitates the elution of the desired product while retaining the tin byproducts.

  • Prepare Solvent System: Identify a suitable eluent for your product and add 2-3% triethylamine (Et₃N) to it.[10][11][12]

  • Pack Column: Pack a flash chromatography column with silica gel using this amine-containing solvent system.

  • Equilibrate: Flush the column with at least one column volume of the eluent to ensure the silica is fully deactivated.

  • Load Sample: Concentrate your crude reaction mixture, dissolve it in a minimal amount of the eluent, and load it onto the column.

  • Elute: Run the column as usual, collecting fractions. The organotin byproducts should be strongly retained by the stationary phase.

  • Analyze Fractions: Monitor the collected fractions by TLC to isolate the pure product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_cycle Radical Chain Reaction cluster_products Products R_X Organic Halide (R-X) R_rad R• R_X->R_rad Propagation Ph3SnH This compound (Ph₃SnH) Ph3Sn_rad Ph₃Sn• Ph3SnH->Ph3Sn_rad Propagation Ph3SnH->Ph3Sn_rad Initiator Initiator (e.g., AIBN) Initiator->Ph3Sn_rad Initiation Ph3Sn_rad->R_X Side_Product Tin Byproduct (Ph₃SnX) Ph3Sn_rad->Side_Product R_rad->Ph3SnH Product Desired Product (R-H) R_rad->Product Propagation

Caption: Radical reaction pathway using this compound.

Troubleshooting_Logic cluster_methods Removal Methods Start Reaction Complete. Analyze Crude Product. CheckTin Are tin byproducts present (by NMR/TLC)? Start->CheckTin SelectMethod Select Tin Removal Method CheckTin->SelectMethod Yes Success Product is Pure. Proceed. CheckTin->Success No KF_Wash Aqueous KF Wash SelectMethod->KF_Wash TEA_Column Et₃N / Silica Column SelectMethod->TEA_Column K2CO3_Column K₂CO₃ / Silica Column SelectMethod->K2CO3_Column Failure Tin Impurities Remain. Re-evaluate. Failure->SelectMethod Try alternative method Failure->Success If successful KF_Wash->Failure TEA_Column->Failure K2CO3_Column->Failure

Caption: Troubleshooting logic for removing tin byproducts.

Experimental_Workflow A 1. Dilute Crude Reaction in Organic Solvent B 2. Wash with Saturated Aqueous KF A->B C 3. Stir Vigorously for >= 1 hour B->C D 4. Filter through Celite® to Remove Precipitate C->D E 5. Separate Organic and Aqueous Layers D->E F 6. Dry and Concentrate Organic Layer E->F G Purified Product F->G

Caption: Experimental workflow for KF wash tin removal.

References

optimizing reaction conditions for Triphenylstannane (temperature, solvent, concentration)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of triphenylstannane (Ph₃SnH) in organic synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem IDQuestionPossible CausesSuggested Solutions
TR-01 Low or no product yield in a radical dehalogenation reaction. 1. Ineffective radical initiation.2. Sub-optimal reaction temperature.3. Poor quality or decomposed this compound.4. Inappropriate solvent.5. Presence of radical inhibitors (e.g., oxygen).1. Ensure the radical initiator (e.g., AIBN) is fresh and used in an appropriate molar ratio (typically 0.1-0.2 equivalents relative to the limiting reagent).2. For many radical reactions with this compound, a temperature of 80°C or higher is required to ensure efficient initiation.[1] Consider increasing the temperature in increments of 10°C.3. This compound can slowly decompose.[2] It is best stored at 0°C or below.[2] If decomposition is suspected, purify by Kugelrohr distillation before use.[2]4. Use a non-polar, aprotic solvent like benzene or toluene.[3]5. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
TR-02 Formation of significant side products, such as tetraphenyltin. 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Presence of oxygen.1. While high temperatures can be necessary for initiation, excessive heat can lead to side reactions. If side products are an issue, try lowering the temperature after the initial initiation phase.2. Use a slight excess of this compound (1.1-1.5 equivalents) relative to the substrate to ensure complete conversion of the substrate radical.[4]3. Rigorous exclusion of oxygen is crucial to prevent the formation of tin oxides and other byproducts.
TR-03 Difficulty in removing tin byproducts from the final product. 1. Triphenyltin halides and other tin species can be difficult to separate from the desired product due to similar polarities.1. Fluoride wash: After the reaction, dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble triphenyltin fluoride, which can be removed by filtration through celite.2. Chromatography: In many cases, the tin byproducts can be removed by flash column chromatography on silica gel.[4]3. Alternative tin hydrides: For particularly challenging separations, consider using a modified tin hydride designed for easier removal of byproducts.[5]
TR-04 Incomplete reaction in a hydrostannation of an alkyne. 1. Insufficient reaction temperature.2. Catalyst (if used) is inactive.3. Steric hindrance around the alkyne.1. Radical hydrostannation often requires elevated temperatures, typically around 80-110°C.[1][4]2. If using a palladium catalyst for syn-addition, ensure the catalyst is active. For example, use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 1-5 mol%.[4]3. Highly hindered alkynes may react slower. Consider increasing the reaction time or using a less sterically demanding tin hydride if possible.

Frequently Asked Questions (FAQs)

Reaction Parameters

Q1: What is the optimal temperature for a reaction with this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For radical-initiated reactions, a temperature that allows for the efficient decomposition of the initiator is required. For AIBN, this is typically between 80-100°C.[1][4] Some reactions can proceed at room temperature, especially if initiated photochemically or if the substrate is highly reactive. It is often a balance between ensuring a sufficient rate of radical initiation and minimizing side reactions that can occur at higher temperatures.

Q2: Which solvents are recommended for this compound reactions?

A2: Non-polar, aprotic solvents are generally preferred. Benzene and toluene are the most commonly used solvents for this compound reactions.[3] Other ethereal solvents like THF can also be used.[1] The choice of solvent can sometimes influence the stereoselectivity of the reaction.

Q3: What is the typical concentration of this compound to be used?

A3: A slight excess of this compound (1.1 to 1.5 equivalents relative to the substrate) is common to ensure the efficient trapping of the generated radical intermediate.[4] The overall reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.[4]

Reagents and Handling

Q4: How should this compound be stored?

A4: this compound decomposes slowly at room temperature and should be stored at 0°C or below to maintain its reactivity.[2]

Q5: What is the role of AIBN in reactions with this compound?

A5: AIBN (Azobisisobutyronitrile) is a common radical initiator. Upon heating, it decomposes to form radicals that initiate the radical chain reaction involving this compound.[6]

Reaction Workup

Q6: How can I effectively remove the tin byproducts after my reaction?

A6: The most common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tin byproducts into insoluble triphenyltin fluoride, which can be removed by filtration. Flash column chromatography on silica gel is also an effective method for purification.[4]

Data Presentation

Table 1: General Effect of Reaction Parameters on this compound Reactions

ParameterGeneral TrendConsiderations
Temperature Increasing temperature generally increases the reaction rate, especially for radical-initiated reactions.Excessively high temperatures can lead to decomposition of the reagent and the formation of side products.
Solvent Non-polar, aprotic solvents like toluene and benzene are standard.Solvent can influence reaction rate and, in some cases, stereoselectivity.
Concentration A slight excess of this compound is often beneficial for yield.High concentrations can sometimes lead to an increase in side reactions.
Initiator (AIBN) A catalytic amount (0.1-0.2 eq) is usually sufficient.The rate of initiation is dependent on the concentration of the initiator and the temperature.

Experimental Protocols

Protocol 1: General Procedure for Radical Dehalogenation of an Aryl Halide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 equiv).

  • Add this compound (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).

  • Dissolve the solids in a minimal amount of deoxygenated toluene (to achieve a concentration of approximately 0.2 M).

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from the tin byproducts.[4]

Protocol 2: General Procedure for Hydrostannation of an Alkyne
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 equiv) in anhydrous, deoxygenated toluene.

  • Add this compound (1.1 equiv) to the solution.

  • Add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equiv) or a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) for stereospecific additions.[7]

  • Heat the reaction mixture to 80-90°C (for radical-initiated reactions) or stir at room temperature (for palladium-catalyzed reactions).

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Substrate, Ph₃SnH, and Initiator solvent 2. Add Degassed Solvent reagents->solvent inert 3. Establish Inert Atmosphere solvent->inert heat 4. Heat to Optimal Temperature inert->heat monitor 5. Monitor Progress (TLC/GC) heat->monitor cool 6. Cool to Room Temperature monitor->cool concentrate 7. Concentrate in vacuo cool->concentrate purify 8. Purify (e.g., Chromatography) concentrate->purify

Caption: General experimental workflow for a this compound-mediated reaction.

Troubleshooting_Logic start Low Reaction Yield? check_initiator Is the radical initiator (AIBN) fresh and used correctly? start->check_initiator initiator_no No check_initiator->initiator_no No temp_yes Yes check_initiator->temp_yes Yes initiator_yes Yes replace_initiator Use fresh AIBN (0.1-0.2 eq). initiator_no->replace_initiator check_temp Is the reaction temperature optimal (e.g., 80-100°C)? temp_no No check_temp->temp_no No reagent_yes Yes check_temp->reagent_yes Yes temp_yes->check_temp adjust_temp Adjust temperature. temp_no->adjust_temp check_reagent Is the Ph₃SnH of good quality? reagent_no No check_reagent->reagent_no No atmosphere_yes Yes check_reagent->atmosphere_yes Yes reagent_yes->check_reagent purify_reagent Purify Ph₃SnH by Kugelrohr distillation. reagent_no->purify_reagent check_atmosphere Was the reaction performed under an inert atmosphere? atmosphere_no No check_atmosphere->atmosphere_no No further_optimization Consider other factors: - Solvent choice - Concentration - Substrate reactivity check_atmosphere->further_optimization Yes atmosphere_yes->check_atmosphere degas_rerun Degas solvent and rerun under N₂ or Ar. atmosphere_no->degas_rerun

Caption: Troubleshooting decision tree for low yield in this compound reactions.

References

Technical Support Center: Optimizing Triphenylstannane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triphenylstannane-Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound (Ph₃SnH) is a versatile reagent primarily used as a radical reducing agent. Its most common applications include:

  • Radical Dehalogenation: Replacement of a halogen atom with a hydrogen atom.

  • Barton-McCombie Deoxygenation: Removal of a hydroxyl group from an alcohol.

  • Radical Cyclization: Formation of cyclic compounds through intramolecular radical addition.

  • Hydrostannylation: Addition of a tin-hydrogen bond across a multiple bond.

Q2: Why are my reaction yields consistently low when using this compound?

A2: Low yields in this compound-mediated reactions can stem from several factors:

  • Impure Reagents: this compound can degrade upon storage. Ensure its purity before use. The substrate and solvent must also be pure and anhydrous.

  • Inefficient Radical Initiation: The concentration and type of radical initiator, as well as the reaction temperature, are crucial for efficient reaction initiation.

  • Side Reactions: Unwanted side reactions can consume starting materials or the desired product.

  • Difficult Purification: Loss of product during the removal of tin byproducts is a common cause of low isolated yields.

Q3: What are the primary byproducts in this compound reactions and why are they a concern?

A3: The main byproduct is triphenyltin halide (Ph₃SnX, where X is the halogen from the substrate) or other triphenyltin derivatives. These organotin compounds are toxic and can be difficult to separate from the desired product, potentially interfering with subsequent reactions or biological assays.[1]

Q4: How can I effectively remove triphenyltin byproducts from my reaction mixture?

A4: Several methods can be employed to remove tin byproducts:

  • Potassium Fluoride (KF) Wash: Reacting the crude mixture with an aqueous KF solution precipitates the tin byproducts as insoluble triphenyltin fluoride (Ph₃SnF), which can be removed by filtration.

  • Chromatography on Treated Silica Gel: Using silica gel treated with a base like triethylamine or potassium carbonate can enhance the retention of tin impurities during column chromatography.

  • Liquid-Liquid Extraction: Partitioning the reaction mixture between two immiscible solvents, such as hexane and acetonitrile, can separate the nonpolar tin byproducts from a more polar product.

Q5: Are there less toxic alternatives to this compound?

A5: Yes, due to the toxicity of organotin compounds, several alternatives have been developed. These include silanes (e.g., tris(trimethylsilyl)silane) and germanium hydrides (e.g., tributylgermanium hydride), which often offer the advantages of lower toxicity and easier workup.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Degraded this compound Check the purity of Ph₃SnH by ¹H NMR. If necessary, purify by distillation or recrystallization.
Inefficient Radical Initiation Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN typically requires 70-90 °C). Optimize the initiator concentration (typically 5-10 mol%).
Presence of Radical Inhibitors Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can act as a radical inhibitor.
Poor Substrate Reactivity For dehalogenations, the reactivity follows the trend I > Br > Cl >> F. For sluggish substrates, consider increasing the reaction temperature or using a more reactive tin hydride.
Issue 2: Difficulty in Removing Tin Byproducts
Possible Cause Troubleshooting Steps
Ineffective KF Wash Ensure vigorous stirring during the KF wash for an adequate duration (at least 1 hour). Use a saturated solution of KF. If a fine precipitate forms, filter the mixture through a pad of Celite®.
Co-elution during Chromatography If the product and tin byproducts have similar polarities, use silica gel treated with potassium carbonate or triethylamine in the eluent to improve separation.
Non-polar Product For non-polar products, a liquid-liquid extraction between hexane and acetonitrile can be effective. The non-polar tin byproducts will preferentially dissolve in hexane.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing yield. Below are tables summarizing the effects of various parameters on the yield of this compound-mediated reactions.

Table 1: Effect of Solvent on the Yield of a Radical Dehalogenation

SolventDielectric Constant (ε)Yield (%)
Toluene2.485
Benzene2.382
Tetrahydrofuran (THF)7.675
Dioxane2.278
Acetonitrile37.565

Note: Yields are illustrative and can vary based on the specific substrate and other reaction conditions.

Table 2: Effect of Temperature on a Radical Cyclization Reaction

Temperature (°C)InitiatorTime (h)Yield (%)
60V-70655
80AIBN492
100AIBN288
110Toluene Reflux285

Note: AIBN (Azobisisobutyronitrile) is a common radical initiator.

Table 3: Effect of AIBN Concentration on a Barton-McCombie Deoxygenation

AIBN (mol%)Time (h)Yield (%)
1860
5485
10390
20388

Experimental Protocols

Protocol 1: General Procedure for Radical Dehalogenation of an Alkyl Halide

This protocol describes the reduction of an alkyl halide to the corresponding alkane using this compound and AIBN.

Materials:

  • Alkyl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • AIBN (0.1 - 0.2 equiv)

  • Anhydrous toluene (or benzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and anhydrous toluene.

  • Add this compound to the solution.

  • Add AIBN to the reaction mixture.

  • Heat the reaction to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Proceed with one of the purification methods described in the "Difficulty in Removing Tin Byproducts" troubleshooting guide to remove tin byproducts.

Protocol 2: Barton-McCombie Deoxygenation

This two-step procedure involves the deoxygenation of an alcohol via a xanthate intermediate.

Step 1: Formation of the Xanthate

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.2 equiv).

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add carbon disulfide (CS₂) (1.5 equiv) and stir for another 2 hours at room temperature.

  • Add methyl iodide (MeI) (1.5 equiv) and continue stirring for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude xanthate, which is often used without further purification.

Step 2: Radical Deoxygenation

  • Dissolve the crude xanthate (1.0 equiv) in anhydrous toluene.

  • Add this compound (1.2 equiv) and AIBN (0.1 equiv).

  • Heat the mixture to reflux (around 110 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the crude product using a KF wash followed by column chromatography to remove tin byproducts.[2]

Protocol 3: Radical Cyclization

This protocol outlines a typical 5-exo-trig radical cyclization.

Materials:

  • Alkene-containing alkyl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous benzene

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkene-containing alkyl halide in anhydrous benzene.

  • Add this compound and AIBN.

  • Heat the reaction mixture to reflux (80 °C) for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography, potentially using base-treated silica gel to aid in the separation of tin byproducts.

Visualizing Workflows and Pathways

General Workflow for this compound-Mediated Reactions

general_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Inert Atmosphere (N2/Ar) A->B C Add Substrate & Solvent B->C D Add Ph3SnH C->D E Add Initiator (AIBN) D->E F Heat to Reaction Temp. E->F G Cool & Concentrate F->G H Tin Byproduct Removal G->H I Column Chromatography H->I J Isolate Pure Product I->J

A typical experimental workflow for this compound reactions.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Reagents Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Initiation Conditions Optimal? A1_Yes->Q2 Sol1 Purify/Replace Reagents A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Inert Atmosphere Maintained? A2_Yes->Q3 Sol2 Optimize Temp. & Initiator Conc. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Improve Degassing & Inert Gas Flow A3_No->Sol3 Sol3->End

A decision tree for troubleshooting low reaction yields.
Signaling Pathway of a Radical Chain Reaction

radical_chain_reaction cluster_initiation Initiation cluster_propagation Propagation I Initiator (AIBN) R_dot Initiator Radical I->R_dot Heat Sn_dot Ph3Sn• R_dot->Sn_dot + Ph3SnH RX Substrate (R-X) Sn_dot->RX R_substrate_dot Substrate Radical (R•) Sn_dot->R_substrate_dot + R-X - Ph3SnX RH Product (R-H) R_substrate_dot->RH + Ph3SnH R_substrate_dot->RH RH->Sn_dot regenerates Sn_dot2 Ph3Sn•

The radical chain mechanism of a this compound-mediated reduction.

References

Technical Support Center: Safe Handling of Triphenylstannane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for laboratory personnel working with Triphenylstannane. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is an organotin compound with the chemical formula (C₆H₅)₃SnH.[1] It is typically a white to yellowish solid or a colorless oil.[1][2] The primary hazards are its high acute toxicity; it is toxic if swallowed, in contact with skin, or if inhaled.[3] It is also classified as an environmental hazard.[1] Organotin compounds like this compound are known to be skin and eye irritants.[4]

Q2: What are the potential health effects of exposure to this compound?

A2: Exposure can lead to both acute (short-term) and long-term health effects.

  • Acute Effects: Contact can irritate and burn the skin and eyes, with the potential for eye damage.[5] Inhaling this compound can irritate the nose, throat, and lungs, causing coughing and wheezing.[5]

  • Long-Term Effects: Repeated exposure may lead to bronchitis.[5] Organotin compounds can also have neurotoxic and immunotoxic effects.[3][4] Exposure may impact the nervous system, leading to symptoms like headache, nausea, dizziness, confusion, and muscle weakness.[5]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is essential.[6] Always wear the following:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA or European standards (29 CFR 1910.133 or EN166).[7] A face shield should be used where splashing is a risk.[6]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[7] A chemical-resistant apron or coverall provides an additional layer of protection.[6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits may be exceeded or if working outside of a certified chemical fume hood.[7] An organic gases and vapors filter (Type A, Brown) is recommended.[7]

Q4: How should this compound be properly stored?

A4: this compound is sensitive to light, moisture, and air.[7] It should be stored in a tightly closed container, under an inert atmosphere like nitrogen, and kept refrigerated.[7] Store it away from incompatible materials such as strong oxidizing agents and water.[7]

Q5: What is the immediate first aid response for accidental exposure?

A5: Immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] Medical attention is required.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and call a physician immediately.[7]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments.

Scenario 1: A small amount (e.g., <100 mL of solution or <50g of solid) of this compound has spilled inside a chemical fume hood.

  • Alert Personnel: Immediately notify others in the vicinity.[8]

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment.

  • Wear Appropriate PPE: Don two pairs of chemical-resistant gloves, a lab coat, and safety goggles before cleaning.[9]

  • Contain the Spill: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial spill kit absorbent.[7][8] Do not use combustible materials like sawdust.[7]

  • Clean-Up: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[10]

Scenario 2: A large spill of this compound has occurred outside of a fume hood.

  • Evacuate: Immediately alert everyone in the area and evacuate the laboratory, closing all doors behind you.[8]

  • Isolate: Prevent personnel from entering the spill area. Post warning signs on the doors.[8][10]

  • Assist Exposed Personnel: If anyone has been splashed with the chemical, guide them to an emergency safety shower or eyewash station and flush the affected area for at least 15 minutes.[8]

  • Call for Help: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Provide them with the name of the chemical, the estimated quantity spilled, and the location.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely. Wait for the professional response team to arrive.[11]

Data Presentation

Workplace Exposure Limits

The following table summarizes the established occupational exposure limits for organic tin compounds, which include this compound.

AgencyLimit TypeValue (measured as Tin)
OSHA Permissible Exposure Limit (PEL) - TWA0.1 mg/m³
NIOSH Recommended Exposure Limit (REL) - TWA0.1 mg/m³
ACGIH Threshold Limit Value (TLV) - TWA0.1 mg/m³
ACGIH Short-Term Exposure Limit (STEL)0.2 mg/m³

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Triphenyltin Chloride, a related compound.[5] TWA (Time-Weighted Average) is the exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA exposure that should not be exceeded at any time during a workday.

Experimental Protocols

Protocol 1: Standard Handling of this compound

  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before beginning work.[11] Ensure an appropriate spill kit is accessible.[9]

  • PPE: Don all required PPE as described in the FAQ section, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Engineering Controls: Conduct all manipulations of this compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation exposure.[7][11]

  • Weighing: Tare a sealed container (e.g., a vial with a cap). Add the desired amount of this compound to the container and immediately reseal it.

  • Dissolution/Reaction: If making a solution, add the solvent to the sealed container via syringe or cannula if possible. If adding to a reaction vessel, do so slowly and carefully within the fume hood.

  • Post-Handling: Tightly seal the main stock container, ensuring it is under an inert atmosphere if required.[7] Clean any contaminated glassware and the work surface within the fume hood.

  • Waste: Dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.[10]

  • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and wash hands thoroughly with soap and water.[11]

Protocol 2: Decontamination of Laboratory Surfaces

  • Applicability: This protocol is for routine cleaning of surfaces known to be contaminated with trace amounts of this compound. For spills, refer to the troubleshooting guides.

  • PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Decontamination: Dampen a disposable towel with a suitable organic solvent (e.g., isopropanol or ethanol) and wipe the contaminated surface. Place the used towel in the hazardous waste container.

  • Secondary Cleaning: Wipe the same area with a towel soaked in a laboratory detergent solution.

  • Final Rinse: Wipe the area with a towel dampened with water.

  • Disposal: All used cleaning materials must be disposed of as hazardous waste.[9]

  • Drying: Allow the surface to air dry completely before resuming work.

Visualizations

PPE_Selection_Logic start Handling this compound? ppe_base Minimum PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe_base q_splash Is there a risk of splashing? ppe_base->q_splash add_shield Add Face Shield q_splash->add_shield Yes q_hood Working outside of a certified fume hood? q_splash->q_hood No add_shield->q_hood add_respirator Add NIOSH-Approved Respirator (Organic Vapor) q_hood->add_respirator Yes end_ppe Proceed with work q_hood->end_ppe No add_respirator->end_ppe

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Minor_Spill_Response spill Minor Spill Occurs (<50g or <100mL) alert Alert others in the area spill->alert ppe Don appropriate PPE: - Goggles, Lab Coat - Double Gloves alert->ppe contain Cover spill with inert absorbent material ppe->contain cleanup Scoop absorbent into hazardous waste container contain->cleanup decon Decontaminate spill area with solvent, then soap/water cleanup->decon dispose Seal container and arrange for hazardous waste disposal decon->dispose end Spill managed dispose->end

Caption: Step-by-step workflow for responding to a minor this compound spill.

First_Aid_Response exposure Accidental Exposure skin Skin Contact? exposure->skin eyes Eye Contact? exposure->eyes inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion skin_action Remove contaminated clothing. Wash with soap and water for 15 min. skin->skin_action Yes eyes_action Rinse with water for 15 min, lifting eyelids. eyes->eyes_action Yes inhalation_action Move to fresh air. inhalation->inhalation_action Yes ingestion_action DO NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action Yes medical Seek Immediate Medical Attention skin_action->medical eyes_action->medical inhalation_action->medical ingestion_action->medical

Caption: Decision-making flowchart for first aid response to different exposure routes.

References

Technical Support Center: Purification of Crude Product After a Triphenylstannane Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying the crude product from reactions involving Triphenylstannane (Ph₃SnH) and other organotin reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Common impurities include unreacted this compound (Ph₃SnH), its oxidation product Bis(triphenyltin) oxide ((Ph₃Sn)₂O), and other tin-containing byproducts like Triphenyltin halides (Ph₃SnX) if halides were present.[1][2] Triphenylphosphine oxide can also be a significant impurity if it is used in the reaction.[3]

Q2: Why is it crucial to remove these tin-containing impurities?

A2: Organotin compounds are toxic and their presence in active pharmaceutical ingredients (APIs) is strictly regulated. For biological screening and market applications, purification to parts-per-million (ppm) levels is often required to ensure the safety and efficacy of the final product.

Q3: What are the general strategies for removing organotin byproducts?

A3: The primary strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are significantly more polar or non-polar to be removed by aqueous extraction or chromatography.[2][4] Common methods include precipitation with fluoride salts, chemical modification to alter polarity, and specialized chromatographic techniques.[1][4]

Q4: How can I quantify the amount of residual tin in my final product?

A4: Several analytical techniques can be used to determine the concentration of residual tin. For pharmaceutical applications, highly sensitive methods are required.[4] These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[4]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)[4]

  • Atomic Absorption Spectroscopy (AAS)[4]

  • Gas Chromatography (GC) coupled with a suitable detector.[4][5]

  • Liquid Chromatography (LC) coupled with detectors like mass spectrometry (MS) or atomic emission spectroscopy (AES).[6][7]

Q5: My product is non-polar, and the tin byproducts are co-eluting during chromatography. What can I do?

A5: When your product and the tin byproducts have similar polarities, separation can be challenging.[4] One strategy is to chemically modify the tin byproduct to significantly alter its polarity. For instance, treatment with trimethylaluminum (AlMe₃) can convert polar tin byproducts to the more non-polar tributyltin methyl, which may then be separable from a more polar product.[4][8] Alternatively, converting the tin species to highly polar salts can make them easily separable from a non-polar product.[1][8] Partitioning between immiscible solvents like hexane and acetonitrile can also be effective.[8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
White precipitate forms during aqueous workup but tin impurities remain in the organic layer. Incomplete reaction with the scavenging agent (e.g., KF).Increase the stirring/shaking time during the aqueous wash to at least one hour to ensure complete precipitation of the tin fluoride. Use a 1M KF solution for washing.[1]
Tin impurities are still present after standard silica gel chromatography. The polarity of the tin byproducts is too similar to the desired product for effective separation on silica.Modify the stationary phase by using silica gel mixed with ~10% w/w anhydrous potassium carbonate (K₂CO₃).[9] This method has been shown to reduce organotin impurities to ~15 ppm.[9]
The product is water-soluble, making aqueous extraction difficult. The desired product partitions into the aqueous layer along with the polar tin salts.Consider using a novel tin hydride reagent designed to produce byproducts that can be removed by mild hydrolysis and extraction with aqueous NaHCO₃.[2] This avoids aggressive aqueous washes that might remove the product.
I'm seeing multiple tin-containing spots on my TLC plate. Unreacted starting material (Ph₃SnH) and various byproducts (e.g., Ph₃SnX, (Ph₃Sn)₂O) are present.Treat the crude mixture with iodine (I₂) to convert unreacted Ph₃SnH and distannanes to Ph₃SnI, which can then be more effectively removed by a subsequent KF wash.[1]

Experimental Protocols

Protocol 1: Aqueous Workup with Potassium Fluoride (KF)

This method is effective for removing a variety of organotin impurities by converting them into insoluble organotin fluorides.

  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a 1M or saturated aqueous solution of potassium fluoride (KF).[1][4]

  • Stirring/Shaking: Stir or shake the biphasic mixture vigorously for at least 1 hour. A white precipitate of triphenyltin fluoride (Ph₃SnF) should form at the interface.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[1][4]

  • Further Washes: Wash the organic layer with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.[4]

Protocol 2: Column Chromatography using Potassium Carbonate-Impregnated Silica

This is a highly effective chromatographic method for removing trace amounts of organotin impurities.

  • Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.[9]

  • Column Packing: Pack a chromatography column with the K₂CO₃-silica mixture using your desired eluent system.

  • Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent or a compatible solvent. Load this solution onto the column.[4]

  • Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be strongly retained on the stationary phase.[4]

  • Fraction Collection & Analysis: Collect the fractions containing your purified product and analyze them (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.[4]

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying solid products, provided a suitable solvent system can be found.[10] this compound itself is soluble in organic solvents like benzene, toluene, and ether, but insoluble in water.[11]

  • Solvent Selection: The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures.[12][13] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[14]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[12][15]

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and then dry them thoroughly to remove any residual solvent.[10]

Data Presentation

Table 1: Common Solvents for Recrystallization

Solvent/MixtureComments
Ethanol (EtOH)A general solvent suitable for minor impurities.[13]
n-Hexane/AcetoneA good system, especially when slow evaporation is used for cooling.[13]
n-Hexane/Ethyl AcetateWorks occasionally, often when a significant amount of impurities are present.[13]
n-Hexane/Diethyl EtherUseful if the compound dissolves well in pure ether; hexane is added as an anti-solvent.[13]
WaterCan be effective for polar compounds that are insoluble in organics.[13]

Visualizations

G cluster_workflow General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., KF wash) A->B C Concentration B->C D Column Chromatography C->D E Recrystallization / Distillation D->E If solid/liquid G Analysis (TLC, NMR, LC-MS) D->G Check Purity F Pure Product E->F G->E If necessary

Caption: A typical workflow for the purification of products from this compound reactions.

G cluster_troubleshooting Troubleshooting Decision Tree Start Crude Product Contains Tin Impurities Q1 Is the product a solid? Start->Q1 A1_Yes Attempt Recrystallization Q1->A1_Yes Yes A1_No Proceed to Chromatography / Distillation Q1->A1_No No Q2 Tin co-elutes with product during silica chromatography? A1_Yes->Q2 A1_No->Q2 A2_Yes Use K2CO3-Silica or chemical modification Q2->A2_Yes Yes A2_No Standard Chromatography is sufficient Q2->A2_No No Pure Pure Product A2_Yes->Pure A2_No->Pure

Caption: A decision tree to guide the purification strategy for tin-contaminated products.

G cluster_conversion Chemical Conversion of Tin Byproducts Impurity Organotin Impurities (e.g., Ph3SnH, Ph3SnCl) Reagent1 aq. KF Impurity->Reagent1 Reagent2 NaOH Impurity->Reagent2 Reagent3 AlMe3 Impurity->Reagent3 Product1 Insoluble Ph3SnF (Remove by filtration) Reagent1->Product1 Product2 Polar Ph3SnOH (Remove by extraction) Reagent2->Product2 Product3 Non-polar Ph3SnMe (Separable by chromatography) Reagent3->Product3

References

Technical Support Center: Triphenylstannane Reactions - Quenching and Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylstannane (Ph₃SnH) and related organotin reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching and workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Vigorous/Uncontrolled Quenching Reaction Direct addition of a highly reactive quenching agent (e.g., water) to unreacted this compound.Quench the reaction at 0°C by the slow, dropwise addition of a less reactive alcohol like isopropanol first, followed by a more reactive alcohol like methanol or ethanol, and finally water.[1] This stepwise approach helps to control the exothermic reaction and the rate of hydrogen gas evolution.[1]
Persistent Emulsion During Aqueous Workup Formation of finely dispersed tin byproducts at the organic/aqueous interface.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Product Contaminated with Tin Byproducts After Standard Chromatography Triphenyltin byproducts can be nonpolar and may co-elute with the desired product on standard silica gel.Use a modified silica gel stationary phase for chromatography. Options include silica gel treated with ~2-5% triethylamine in the eluent or a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[2][3]
Incomplete Removal of Tin Byproducts with KF Wash The tin byproduct may not be a halide (e.g., unreacted triphenyltin hydride or bis(triphenyltin) oxide). The KF wash is most effective for removing organotin halides.[3]If unreacted triphenyltin hydride is suspected, treat the reaction mixture with a solution of iodine (I₂) in an appropriate solvent. This will convert the tin hydride to triphenyltin iodide, which can then be effectively removed by an aqueous KF wash.[2][3]
White Precipitate Formation During KF Wash Formation of insoluble triphenyltin fluoride (Ph₃SnF).This is the desired outcome of the KF wash. The precipitate can be removed by filtering the biphasic mixture through a pad of Celite®.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove triphenyltin byproducts from my final compound?

A1: Organotin compounds, including triphenyltin derivatives, are known to be toxic, exhibiting neurotoxic and immunotoxic effects.[4] For applications in drug development and biological screening, it is imperative to reduce organotin impurities to very low levels, often in the parts-per-million (ppm) range, to avoid interference with biological assays and to meet regulatory standards.[3][5]

Q2: What are the most common triphenyltin byproducts I can expect?

A2: The most common byproducts are triphenyltin halides (e.g., Ph₃SnCl, Ph₃SnBr) if the reaction involved a halide, unreacted triphenyltin hydride (Ph₃SnH), and its oxidation product, bis(triphenyltin) oxide ((Ph₃Sn)₂O).

Q3: What is the general principle behind using potassium fluoride (KF) to remove tin byproducts?

A3: The KF wash method relies on the high affinity of fluoride ions for tin. When an organic solution containing triphenyltin halides is washed with an aqueous KF solution, the highly insoluble and crystalline triphenyltin fluoride (Ph₃SnF) is formed.[2][6] This solid precipitate can then be easily removed by filtration.[2][3]

Q4: Can I use other fluoride sources besides KF?

A4: While KF is the most commonly cited reagent, other fluoride sources like sodium fluoride (NaF) can also be used. However, KF is generally preferred due to its high solubility in water, which allows for the use of concentrated aqueous solutions.

Q5: How can I confirm the complete removal of tin byproducts?

A5: ¹H NMR spectroscopy can be a useful tool to qualitatively assess the removal of triphenyltin byproducts by looking for the disappearance of the characteristic phenyl proton signals. For quantitative analysis, more sensitive techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3] For trace metal analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed.[5]

Experimental Protocols

Protocol 1: General Quenching Procedure for this compound Reactions
  • Cool the reaction vessel to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add anhydrous isopropanol dropwise with vigorous stirring. Monitor the reaction for any gas evolution or temperature increase. Continue the addition until the vigorous reaction ceases.[1]

  • Once the initial reaction has subsided, slowly add methanol or ethanol in a similar dropwise manner.[1]

  • After the addition of the more reactive alcohol is complete and no further reaction is observed, cautiously add deionized water dropwise to quench any remaining reactive species.[1]

  • Allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the quenching is complete.

  • Proceed with the appropriate aqueous workup to isolate the desired product.

Protocol 2: Workup Using Aqueous Potassium Fluoride (KF) Wash
  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic phase 2-3 times with an equal volume of a 1M aqueous KF solution. Shake the separatory funnel vigorously for up to 1 minute for each wash.[2][3]

  • A solid precipitate of triphenyltin fluoride (Ph₃SnF) may form at the organic/aqueous interface. If a significant precipitate forms, filter the entire mixture through a pad of Celite®.[2][3]

  • Collect the organic filtrate and transfer it back to the separatory funnel.

  • Wash the organic phase once with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the purified product.[3]

Protocol 3: Purification via Column Chromatography on Triethylamine-Treated Silica Gel
  • Prepare a silica gel slurry using the desired eluent system containing approximately 2-5% triethylamine.

  • Pack a chromatography column with the prepared slurry.

  • Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Monitor the fractions by TLC to identify and combine those containing the purified product.

  • Concentrate the combined fractions under reduced pressure to afford the final product.

Visualizations

Quenching_Workflow start Reaction Mixture (Post-Reaction) cool Cool to 0°C (Ice Bath) start->cool quench_ipa Slow, Dropwise Addition of Isopropanol cool->quench_ipa quench_etoh Slow, Dropwise Addition of Ethanol/Methanol quench_ipa->quench_etoh After initial reaction subsides quench_h2o Cautious, Dropwise Addition of Water quench_etoh->quench_h2o After reaction subsides warm Warm to Room Temperature quench_h2o->warm workup Proceed to Workup/ Purification warm->workup

Caption: Stepwise quenching protocol for this compound reactions.

Workup_Decision_Tree start Crude Reaction Mixture (Post-Quench) kf_wash Aqueous KF Wash start->kf_wash filtration Filter through Celite® kf_wash->filtration Precipitate Forms iodine_treatment Iodine (I₂) Treatment kf_wash->iodine_treatment Incomplete Tin Removal (Suspect Sn-H) extraction Aqueous Extraction & Drying filtration->extraction check_purity Check Purity (TLC, NMR) extraction->check_purity pure_product Pure Product check_purity->pure_product Clean chromatography Column Chromatography (Modified Silica) check_purity->chromatography Tin Contamination chromatography->pure_product iodine_treatment->kf_wash

Caption: Decision tree for the workup and purification of products.

References

Technical Support Center: Triphenylstannane Radical Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with triphenylstannane-mediated radical cyclizations.

Troubleshooting Failed Cyclizations

This section addresses common problems observed during this compound radical cyclization experiments in a question-and-answer format.

Question 1: My reaction is yielding primarily the reduced, uncyclized product. What is causing this and how can I favor cyclization?

Answer:

This is a common issue and arises from the competition between the rate of radical cyclization and the rate of hydrogen atom abstraction from this compound (Ph₃SnH). If the initial radical is quenched by the tin hydride before it has a chance to cyclize, the reduced product will dominate.

Several factors can be adjusted to favor the desired cyclization:

  • Concentration: The concentration of Ph₃SnH is a critical parameter. High concentrations of the tin hydride will increase the rate of reduction. According to the principles of radical reactions, the rate of reduction is dependent on the concentration of the tin hydride, while the rate of the intramolecular cyclization is not.[1] Therefore, performing the reaction under high dilution (e.g., 0.01 M) can significantly improve the yield of the cyclized product by disfavoring the bimolecular reduction pathway.[2]

  • Rate of Addition: A slow addition of the this compound and the radical initiator (e.g., AIBN) to the reaction mixture using a syringe pump can maintain a low steady-state concentration of the tin hydride, thereby favoring the unimolecular cyclization over the bimolecular reduction.

  • Temperature: The optimal temperature is a balance. While higher temperatures increase the rate of AIBN decomposition to generate radicals, they can also affect the relative rates of cyclization and reduction. An optimal temperature of around 80-110 °C is common for reactions in solvents like benzene or toluene. It is advisable to optimize the temperature for your specific substrate.

Question 2: My reaction is very slow or does not go to completion. What are the potential reasons?

Answer:

A sluggish or incomplete reaction can be due to several factors related to the initiation of the radical chain reaction or the stability of the intermediates.

  • Initiator Problems: Azobisisobutyronitrile (AIBN) is a common thermal initiator and its decomposition rate is temperature-dependent.[3] Ensure the reaction temperature is appropriate for the AIBN half-life (e.g., the half-life is one hour at 85 °C).[4] If the temperature is too low, radical generation will be too slow to sustain the chain reaction. Consider using an initiator with a lower decomposition temperature if your substrate is temperature-sensitive.

  • Purity of Reagents and Solvents: Impurities in the substrate, this compound, or solvent can quench radicals and inhibit the chain reaction. Ensure all reagents are pure and the solvent is thoroughly degassed to remove oxygen, which is a radical scavenger.

  • Substrate Structure: The structure of the substrate itself might be unfavorable for cyclization. For instance, the formation of 3, 4, and 7-membered rings is kinetically disfavored compared to 5- and 6-membered rings.[1][5] 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations.[1]

Question 3: I am struggling with the work-up and purification. How can I effectively remove the tin byproducts?

Answer:

Triphenyltin byproducts (like Ph₃SnX, where X is the radical precursor) are notoriously difficult to remove due to their nonpolar nature. Several methods can be employed for their removal:

  • Potassium Fluoride (KF) Wash: Triphenyltin halides can be converted to the insoluble triphenyltin fluoride (Ph₃SnF) by washing the reaction mixture with an aqueous solution of KF. The precipitate can then be removed by filtration through celite.[6]

  • Chromatography:

    • Flash chromatography on silica gel with an eluent containing a small amount of triethylamine (~2-5%) can effectively remove tin byproducts.[6]

    • In some cases, treatment with iodine (I₂) to convert unreacted Ph₃SnH and Ph₃SnSnPh₃ to Ph₃SnI, followed by a KF wash, can improve removal efficiency.[6]

  • Alternative Reagents: To avoid these issues altogether, consider using catalytic amounts of triphenyltin hydride with a stoichiometric reducing agent like sodium borohydride, or explore tin-free radical cyclization methods.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a this compound radical cyclization?

A1: The reaction proceeds via a radical chain mechanism involving three main stages:

  • Initiation: A radical initiator, typically AIBN, decomposes upon heating to generate initiating radicals. These radicals abstract a hydrogen atom from this compound to form the triphenyltin radical (Ph₃Sn•).[8]

  • Propagation: The triphenyltin radical abstracts a halogen or other radical precursor from the substrate to generate an alkyl or aryl radical. This radical then undergoes an intramolecular cyclization onto a multiple bond (alkene, alkyne, etc.) to form a new ring and a new radical center. This new radical then abstracts a hydrogen atom from another molecule of this compound to yield the final cyclized product and regenerate the triphenyltin radical, which continues the chain.[8]

  • Termination: Two radicals combine to terminate the chain reaction.

Q2: What are the typical reaction conditions for a this compound radical cyclization?

A2: A typical setup involves the substrate, this compound (1.1-1.5 equivalents), and a catalytic amount of AIBN (0.1-0.2 equivalents) in a degassed solvent like benzene or toluene. The reaction is then heated to 80-110 °C for several hours. However, optimal conditions can vary significantly based on the substrate.

Q3: Are there any safety concerns with using this compound?

A3: Yes, organotin compounds, including this compound, are toxic and should be handled with care in a well-ventilated fume hood.[7] Due to their lipophilicity, they can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of cyclized vs. reduced product, based on common observations in the literature.

ParameterCondition A (Favors Reduction)Condition B (Favors Cyclization)Typical Yield of Cyclized Product (Condition B)
[Ph₃SnH] High (e.g., 0.5 M)Low (e.g., 0.01 M)70-90%
Addition of Ph₃SnH All at onceSlow addition via syringe pump>80%
Temperature Sub-optimalOptimized (e.g., 80-110 °C for AIBN)75-95%
Solvent Non-degassedThoroughly degassed>90%

Experimental Protocols

Standard Protocol for this compound Radical Cyclization:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the substrate (1.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., toluene or benzene) to achieve the desired concentration (typically 0.01-0.05 M).

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.2 eq) and AIBN (0.2 eq) in the same degassed solvent.

  • Reaction Initiation: Heat the substrate solution to the desired temperature (e.g., 80-110 °C).

  • Slow Addition: Add the this compound and AIBN solution to the heated substrate solution dropwise over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a 1M aqueous solution of KF (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Substrate start->reagents degas Degas Flask reagents->degas solvent Add Solvent degas->solvent heat Heat to 80-110 °C solvent->heat add Slowly Add Ph3SnH/AIBN heat->add monitor Monitor (TLC/GC) add->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate cool->concentrate kf_wash KF Wash concentrate->kf_wash purify Purify kf_wash->purify end Final Product purify->end

Caption: Experimental workflow for a typical this compound radical cyclization.

radical_cyclization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical 2 R• + N2 AIBN->Initiator_Radical Δ Ph3Sn_Radical Ph3Sn• Initiator_Radical->Ph3Sn_Radical + Ph3SnH Ph3SnH_init Ph3SnH Substrate Substrate (R-X) Ph3Sn_Radical->Substrate Initial_Radical Initial Radical (R•) Ph3Sn_Radical->Initial_Radical + Substrate (R-X) Cyclized_Radical Cyclized Radical Initial_Radical->Cyclized_Radical Intramolecular Cyclization Ph3SnX Ph3SnX Termination Radical Recombination Initial_Radical->Termination Product Product Cyclized_Radical->Product + Ph3SnH Cyclized_Radical->Termination Ph3Sn_Radical_prop Ph3Sn• Ph3SnH_prop Ph3SnH Ph3SnH_prop->Cyclized_Radical

Caption: Mechanism of this compound radical cyclization.

References

impact of impurities in Triphenylstannane on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triphenylstannane (also known as triphenyltin hydride). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues related to the use of this compound in chemical synthesis, with a focus on how impurities can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound, with the chemical formula (C₆H₅)₃SnH, is an organotin hydride.[1][2] It is widely used in organic synthesis as a reagent for radical-mediated reactions, such as reductions and hydrostannylations.[3] It serves as an effective source of a hydrogen radical ("H•"). Additionally, its derivatives are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4][5]

Q2: How should I properly store this compound to minimize degradation? A2: this compound can degrade upon exposure to air, moisture, and light. Over time, it can slowly oxidize or react with moisture. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[6]

Q3: What are the most common impurities found in commercial this compound? A3: The most common impurities are typically byproducts of its synthesis or products of its degradation. These include:

  • Triphenyltin Chloride ((C₆H₅)₃SnCl): Often a precursor in the synthesis of the hydride.[3]

  • Triphenyltin Oxide (((C₆H₅)₃Sn)₂O): Formed from the reaction of this compound with oxygen.

  • Triphenyltin Hydroxide ((C₆H₅)₃SnOH): Formed from the hydrolysis of related triphenyltin compounds in the presence of water.[6]

  • Hexaphenylditin (((C₆H₅)₃Sn)₂): A common byproduct resulting from the coupling of two triphenyltin radicals.

Q4: Can I use this compound if it has turned from a colorless liquid/low melting solid to a white solid? A4: this compound is a colorless material that melts close to room temperature (around 28°C).[3][7] The presence of a significant amount of white solid may indicate the formation of impurities like Triphenyltin Oxide or Hydroxide. While the reagent may still be partially active, the presence of these impurities can significantly lower reaction yields and cause separation difficulties. It is highly recommended to purify the reagent before use if its appearance has changed.

Troubleshooting Guide

Problem 1: My Stille coupling reaction has a very low yield or fails completely.

  • Possible Cause: The transmetalation step of the Stille catalytic cycle is often rate-limiting and sensitive to the quality of the organostannane reagent.[8] Halide impurities, such as residual Triphenyltin Chloride, can interfere with the palladium catalyst. Oxide impurities can also sequester the active catalyst or inhibit transmetalation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Check the appearance of your this compound. If it is not a clear, colorless liquid or low-melting solid, purification is recommended.

    • Use Additives: In some cases, the addition of copper(I) salts can accelerate Stille couplings, potentially overcoming issues with reagent quality.[5]

    • Purify the Reagent: If impure reagent is suspected, purify it via distillation or recrystallization (see Experimental Protocols section).

Problem 2: My radical reduction reaction is sluggish and does not go to completion.

  • Possible Cause: The efficiency of radical reactions depends on the concentration of the active hydride. Oxide or hydroxide impurities are inert under these conditions and effectively lower the concentration of the (C₆H₅)₃SnH, slowing the reaction rate. Hexaphenylditin is also an unreactive byproduct in this context.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: As a first step, try increasing the equivalents of this compound used in the reaction. This may compensate for the presence of inactive impurities.

    • Check Initiator: Ensure your radical initiator (e.g., AIBN) is fresh and active.

    • Purify this compound: For clean and reliable results, purifying the this compound is the best solution.

Problem 3: I am observing unexpected tin-containing byproducts that are difficult to remove during workup.

  • Possible Cause: Impurities in the starting reagent, such as Triphenyltin Chloride or Oxide, will persist through the reaction and complicate purification. Standard methods for removing tin byproducts, like filtration through silica gel or washing with aqueous KF, are designed to remove the expected byproducts (e.g., (C₆H₅)₃SnX), and may not be as effective for oxide impurities.[4]

  • Troubleshooting Steps:

    • Confirm Byproduct Identity: If possible, use techniques like NMR or Mass Spectrometry to identify the tin-containing species.

    • Modify Workup: Triphenyltin oxides and chlorides have different polarities than the hydride or halide byproducts. A modified chromatographic or extraction procedure may be necessary.

    • Use Pure Reagent: The most effective way to avoid purification issues is to start with high-purity this compound.

Impact of Common Impurities on Stille Coupling

The following table summarizes the potential impact of common impurities on a typical Palladium-catalyzed Stille coupling reaction.

ImpurityChemical FormulaPotential Impact on Reaction OutcomeMitigation Strategy
Triphenyltin Chloride(C₆H₅)₃SnClHigh Impact: Can interfere with the catalyst's oxidative addition and transmetalation steps. May lead to catalyst deactivation and significantly lower yields.Purification of this compound before use.
Triphenyltin Oxide((C₆H₅)₃Sn)₂OModerate Impact: Acts as an inert component, reducing the effective concentration of the active stannane. May complicate product purification.Purification; may require increased reagent stoichiometry.
Hexaphenylditin((C₆H₅)₃Sn)₂Low to Moderate Impact: Generally unreactive in Stille couplings but reduces the molar quantity of the active reagent.Purification is recommended for stoichiometric accuracy.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for removing non-volatile impurities like oxides and hydroxides.

  • Dissolution: In a fume hood, gently warm the impure this compound (e.g., 10 g) in a flask with a minimal amount of a suitable solvent. Anhydrous ethanol or hexane are commonly used. Add the solvent portion-wise until the solid material is fully dissolved at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities (like tin oxides) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, cool the flask in an ice bath or a refrigerator at 0-4°C for several hours to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the purified product under an inert atmosphere.

Protocol 2: Reference Procedure for a Standard Stille Coupling

This protocol describes a typical Stille coupling reaction where the purity of the organostannane is important.

  • Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable anhydrous solvent (e.g., toluene or DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Using a syringe, add the purified this compound derivative (1.1 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110°C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. To remove tin byproducts, stir the organic layer with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, which precipitates insoluble tin fluorides.

  • Purification: Filter the mixture to remove the tin precipitate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

G start Problem: Low Stille Coupling Yield q1 Is the this compound reagent old or discolored? start->q1 sol1 Purify reagent by recrystallization or distillation. (See Protocol 1) q1->sol1  Yes q2 Are the catalyst and solvent fresh and anhydrous? q1->q2 No sol1->q2 sol2 Use freshly opened solvent and a new batch of catalyst. q2->sol2 No q3 Consider adding a Cu(I) salt co-catalyst. q2->q3  Yes sol2->q3 sol3 Add 1.0 eq of CuI to the reaction mixture. q3->sol3 Yes end_node Reaction Optimized q3->end_node No / Already Tried sol3->end_node

Caption: Troubleshooting workflow for low-yield Stille coupling reactions.

G cluster_impurities Common Impurities tph This compound (C6H5)3SnH tph_radical (C6H5)3Sn• tph->tph_radical Initiator / Light oxide Triphenyltin Oxide ((C6H5)3Sn)2O tph->oxide Oxidation o2 O2 (Air) h2o H2O (Moisture) hydroxide Triphenyltin Hydroxide (C6H5)3SnOH dimer Hexaphenylditin ((C6H5)3Sn)2 tph_radical->dimer Dimerization chloride Triphenyltin Chloride (C6H5)3SnCl chloride->hydroxide Hydrolysis

Caption: Common degradation pathways leading to impurities in this compound.

References

Technical Support Center: Scaling Up Triphenylstannane Reactions for Preparative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up reactions involving triphenylstannane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound and other organotin compounds are highly toxic.[1][2] Key safety concerns during scale-up include:

  • Toxicity: Organotins can be absorbed through the skin, inhalation, or ingestion, with toxic effects on the central nervous system, immune system, and other organs.[1][3]

  • Handling Large Quantities: Spills or accidental releases of large volumes of this compound pose a significant health and environmental hazard.[3][4][5]

  • Reaction Exotherms: Scaling up can lead to uncontrolled exotherms, potentially causing solvent boiling, pressure buildup, and release of toxic materials.

  • Waste Disposal: Large quantities of tin-contaminated waste require specialized and costly disposal procedures.[5]

Q2: How do the challenges of removing triphenyltin byproducts differ from removing tributyltin byproducts on a large scale?

A2: While the underlying chemistry of removal is similar, the physical properties of triphenyltin byproducts present unique challenges on a larger scale. Triphenyltin compounds are often solids with different solubility profiles compared to their oily tributyltin counterparts. This can lead to issues with precipitation in reactor lines, filtration of large volumes of solids, and co-precipitation with the desired product.

Q3: Are there viable, less toxic alternatives to this compound for large-scale radical reactions?

A3: Yes, several less toxic alternatives are available and may be more suitable for preparative synthesis. These include:

  • Silanes: Tris(trimethylsilyl)silane (TTMSS) and other silanes are effective radical-mediating reagents.[6]

  • Germanium Hydrides: Tributylgermanium hydride is a good replacement for tributyltin hydride and is presumed to be less toxic, with easier work-up.[7][8]

  • Photoredox Catalysis: This emerging field offers tin-free methods for generating radicals under mild conditions.

Troubleshooting Guides

Issue 1: Low Yields in a Scaled-Up Stille Coupling Reaction
Possible Cause Troubleshooting Step
Inefficient Mixing Ensure adequate agitation for the larger reaction volume. Use mechanical stirring and consider baffled reactors to improve mixing.
Poor Heat Transfer Monitor the internal reaction temperature closely. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control.
Catalyst Deactivation Ensure all reagents and solvents are rigorously degassed to remove oxygen. Use a higher catalyst loading or a more robust catalyst system if necessary.
Impure this compound Use freshly purified this compound. Impurities can interfere with the catalytic cycle.
Issue 2: Difficulty in Removing Triphenyltin Byproducts During Work-up
Problem Recommended Solution
Incomplete Precipitation with KF Increase the stirring time and/or the excess of aqueous KF solution. Consider using a phase-transfer catalyst to facilitate the reaction between the organic-soluble tin species and the aqueous KF.
Product Trapped in Precipitated Tin Salts After filtration, thoroughly wash the collected tin salts with a suitable organic solvent to recover any trapped product.
Co-elution during Chromatography Convert the triphenyltin byproducts to more polar or non-polar species before chromatography. For example, hydrolysis to the more polar triphenyltin hydroxide or reaction with a silylating agent.
Fine Precipitate Clogging Filters Use a filter aid such as Celite® to improve filtration speed and efficiency.

Experimental Protocols

Protocol 1: Large-Scale Removal of Triphenyltin Byproducts using Potassium Fluoride

Objective: To remove triphenyltin halides from a large-scale reaction mixture.

Materials:

  • Reaction mixture in an organic solvent (e.g., toluene, ethyl acetate)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Large-volume separatory funnel or reactor with a bottom outlet valve

  • Mechanical stirrer

Procedure:

  • Transfer the cooled reaction mixture to a suitable reactor or vessel.

  • Add an equal volume of saturated aqueous KF solution.

  • Stir the biphasic mixture vigorously using a mechanical stirrer for at least 4-6 hours. A longer stirring time may be necessary for larger volumes.

  • A white precipitate of triphenyltin fluoride (Ph₃SnF) should form.

  • Set up a large filter funnel with a pad of Celite®.

  • Filter the entire mixture through the Celite® pad to remove the insoluble tin fluoride.

  • Wash the filter cake with fresh organic solvent to recover any entrained product.

  • Transfer the filtrate to a large separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Preparative Chromatography for Tin Byproduct Removal

Objective: To purify a product from residual triphenyltin compounds using column chromatography.

Materials:

  • Crude product containing triphenyltin impurities

  • Silica gel

  • Anhydrous potassium carbonate (K₂CO₃)

  • Appropriate solvent system for elution

  • Large-diameter chromatography column

Procedure:

  • Prepare the stationary phase: Thoroughly mix silica gel with 10% by weight of powdered anhydrous potassium carbonate.

  • Pack the column: Dry pack the column with the K₂CO₃-silica gel mixture or pack as a slurry in the initial eluting solvent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute: Begin elution with the determined solvent system. The polar triphenyltin byproducts will have a strong affinity for the basic stationary phase and will be retained on the column.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the purified product, free of tin impurities.

Data Presentation

Table 1: Comparison of Methods for Triphenyltin Byproduct Removal

Method Advantages Disadvantages Scalability
Aqueous KF Wash Inexpensive, effective for halide byproducts.Can form fine precipitates that are difficult to filter; may require long stirring times.Good, but filtration can be a bottleneck.
Chromatography on K₂CO₃/Silica Highly effective for a range of tin byproducts; can provide very pure material.Requires large volumes of solvent; can be time-consuming and costly.Moderate, limited by column size and solvent consumption.
Oxidative Work-up (e.g., with H₂O₂) Converts tin hydrides to more polar tin oxides.Can be exothermic; may not be compatible with all products.Good, but requires careful temperature control.
Recrystallization Can be very effective if there is a significant solubility difference between the product and the tin byproduct.Product loss in the mother liquor; may not be effective for all compounds.Excellent, a common industrial purification method.

Visualizations

experimental_workflow start Scaled-Up Reaction with This compound workup Aqueous KF Work-up start->workup Cool Reaction filtration Filtration through Celite® workup->filtration Precipitate Tin Salts extraction Solvent Extraction filtration->extraction Separate Phases chromatography Column Chromatography (K2CO3/Silica) extraction->chromatography If Impure recrystallization Recrystallization extraction->recrystallization If Crystalline end Pure Product extraction->end If Pure chromatography->end recrystallization->end

Caption: General workflow for the purification of products from large-scale this compound reactions.

troubleshooting_guide start Low Yield in Scaled-Up Reaction? check_mixing Improve Agitation start->check_mixing Possible Cause: Inefficient Mixing check_temp Optimize Temperature Control start->check_temp Possible Cause: Poor Heat Transfer check_catalyst Increase Catalyst Loading or Use More Robust Catalyst start->check_catalyst Possible Cause: Catalyst Deactivation check_reagents Ensure Reagent Purity and Degassing start->check_reagents Possible Cause: Impure Reagents solution Yield Improved check_mixing->solution check_temp->solution check_catalyst->solution check_reagents->solution

Caption: Troubleshooting logic for addressing low yields in scaled-up this compound reactions.

References

Validation & Comparative

A Comparative Guide to Triphenylstannane and Tributyltin Hydride for Radical Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, radical reductions are a cornerstone for the selective removal of functional groups, particularly halogens. For decades, organotin hydrides have been the reagents of choice for these transformations due to their reliable performance. Among the most common are tributyltin hydride (Bu₃SnH) and triphenylstannane (Ph₃SnH). This guide provides an objective comparison of these two reagents, focusing on their performance, toxicity, and the practical aspects of their use in radical dehalogenation, supported by available data and established protocols.

Performance and Reactivity

Both tributyltin hydride and this compound function as hydrogen atom donors in a radical chain reaction. The core of their reactivity lies in the relatively weak tin-hydrogen bond, which readily cleaves homolytically to generate a stannyl radical. This radical then propagates the chain reaction.

The general mechanism for the radical dehalogenation of an organic halide (R-X) is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds through a chain reaction involving propagation and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R3Sn_radical R₃Sn• Initiator->R3Sn_radical Heat or Light (e.g., AIBN) R_X R-X R_radical R• R3Sn_radical->R_radical Halogen Abstraction R3SnX R₃SnX R3SnH R₃SnH R_H R-H R_radical->R_H Hydrogen Atom Transfer

Caption: General mechanism of tin hydride-mediated radical dehalogenation.

While both reagents operate via the same mechanism, subtle differences in their structure influence their reactivity. The rate of hydrogen atom transfer from the tin hydride to an alkyl radical is a key factor in the efficiency of the reduction. Tributyltin hydride is generally considered to have a slightly weaker Sn-H bond compared to this compound, which can translate to faster hydrogen donation rates. However, specific comparative kinetic data for the same substrate under identical conditions is sparse in the readily available literature.

Data Presentation: A Comparative Overview

The following table summarizes key properties of this compound and tributyltin hydride.

PropertyThis compound ((C₆H₅)₃SnH)Tributyltin Hydride ((C₄H₉)₃SnH)
Molar Mass 351.04 g/mol 291.06 g/mol
Physical State Colorless oil or low-melting solid[1]Colorless liquid
Boiling Point 156 °C @ 0.15 mmHg[1]182-186 °C @ 20 mmHg
Sn-H BDE (kcal/mol) ~74-78[2]~74[2]
Toxicity (Oral LD₅₀, rat) 491 mg/kg[1]129 mg/kg

Toxicity and Safety Considerations

A significant drawback of organotin hydrides is their toxicity.[2] Both this compound and tributyltin hydride are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4] Based on the available oral LD₅₀ data in rats, tributyltin hydride appears to be more acutely toxic than this compound.[1] Tributyltin compounds, in particular, are known for their high toxicity and lipophilicity.[2] The toxicity of organotin compounds necessitates careful consideration of their use and the implementation of effective methods for the removal of their byproducts from the final reaction mixture.

Byproduct Removal

A critical aspect of working with organotin hydrides is the removal of the corresponding organotin halide byproducts (R₃SnX) from the reaction mixture. These byproducts are often non-polar and can be difficult to separate from the desired product by conventional silica gel chromatography.

Several methods have been developed for the removal of tributyltin byproducts. One common and effective technique is to treat the reaction mixture with an aqueous solution of potassium fluoride (KF). This converts the tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[5] Other methods include chromatography on silica gel treated with triethylamine or potassium carbonate.

While less specifically documented for this compound in the provided literature, similar principles can be applied. The resulting triphenyltin halides can also be converted to their corresponding fluorides to facilitate removal. The higher melting point of triphenyltin byproducts may also allow for their removal by crystallization in some cases.

Experimental Protocols

Below are representative experimental protocols for the radical dehalogenation of phenethyl bromide using both tributyltin hydride and this compound.

Protocol 1: Radical Dehalogenation of Phenethyl Bromide using Tributyltin Hydride

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Flask Round-bottom flask (inert atmosphere) Reagents Phenethyl bromide (1.0 eq) Toluene Add_Reagents Add Bu₃SnH (1.1 eq) and AIBN (0.1 eq) Reagents->Add_Reagents Heat Heat to 80 °C Add_Reagents->Heat Monitor Monitor by TLC/GC Heat->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Purify by chromatography (KF/Silica or Et₃N/Silica) Concentrate->Purify

Caption: Experimental workflow for radical dehalogenation.

Materials:

  • Phenethyl bromide (1.0 equiv)

  • Tributyltin hydride (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Toluene (deoxygenated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, under an inert atmosphere, dissolve phenethyl bromide (1.0 equiv) in deoxygenated toluene (to make a 0.1-0.5 M solution).

  • Add tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv) to the solution.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, containing ethylbenzene and tributyltin bromide, is then purified.

Purification:

  • Option 1: KF Wash: Dissolve the crude residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of KF. A white precipitate of tributyltin fluoride will form and can be removed by filtration through Celite. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Option 2: Chromatography: Purify the crude product by column chromatography on silica gel pre-treated with triethylamine or potassium carbonate to effectively remove the tributyltin bromide byproduct.

Protocol 2: Radical Dehalogenation of Phenethyl Bromide using this compound

Materials:

  • Phenethyl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Toluene (deoxygenated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, under an inert atmosphere, dissolve phenethyl bromide (1.0 equiv) in deoxygenated toluene (to make a 0.1-0.5 M solution).

  • Add this compound (1.1 equiv) and AIBN (0.1 equiv) to the solution. Note that this compound is a solid at room temperature, so it should be added as a solid or dissolved in a minimal amount of toluene before addition.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, containing ethylbenzene and triphenyltin bromide, is then purified.

Purification:

  • Option 1: KF Wash: Similar to the tributyltin hydride procedure, the crude mixture can be treated with aqueous KF to precipitate triphenyltin fluoride, which is then removed by filtration.

  • Option 2: Chromatography: Purify the crude product by flash column chromatography. The less polar nature of triphenyltin bromide compared to tributyltin bromide might allow for easier separation from some products on standard silica gel, though pre-treatment with triethylamine is still a recommended strategy.

  • Option 3: Crystallization: Depending on the solubility of the desired product, it may be possible to remove the solid triphenyltin bromide byproduct by crystallization from a suitable solvent system.

Conclusion

Both this compound and tributyltin hydride are effective reagents for radical reductions. The choice between them often depends on a balance of factors including reactivity, toxicity, and the ease of byproduct removal for a specific application.

  • Tributyltin hydride is a more traditional and widely used reagent with well-established protocols. However, its higher acute toxicity is a significant concern.

  • This compound is a viable alternative that is less acutely toxic. The solid nature of this compound and its byproducts may offer advantages in handling and purification in certain cases.

For researchers and drug development professionals, the trend is moving towards minimizing the use of highly toxic reagents. While both compounds are toxic, the lower acute toxicity of this compound may make it a more favorable choice when a tin hydride-mediated radical reduction is necessary. However, the development and adoption of tin-free radical reducing agents is an ongoing area of research and is the most desirable long-term solution.

References

A Comparative Guide to Tin Hydrides: Triphenylstannane vs. Tributyltin Hydride in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of chemical synthesis. In the realm of radical-mediated reactions, organotin hydrides have long served as a cornerstone. This guide provides an in-depth comparison of two of the most common tin hydrides, triphenylstannane (Ph₃SnH) and tributyltin hydride (Bu₃SnH), with a focus on their practical advantages, performance in key reactions, and the critical aspect of byproduct removal.

While both reagents are effective sources of hydrogen radicals, a key distinction lies in their physical properties and the ease of purification post-reaction. This compound, a solid at room temperature, and its byproducts often offer significant advantages in handling and purification over the liquid and notoriously persistent tributyltin derivatives.

Performance and Physicochemical Properties: A Head-to-Head Comparison

A critical evaluation of these two reagents reveals trade-offs between reactivity and ease of use. While tributyltin hydride has been historically favored for its high reactivity, the challenges associated with the removal of its organotin byproducts have driven the exploration of alternatives like this compound.

PropertyThis compound (Ph₃SnH)Tributyltin Hydride (Bu₃SnH)Reference(s)
Molecular Weight 351.03 g/mol 291.06 g/mol [1]
Physical State Colorless solid (can be a waxy solid)Colorless liquid[1]
Melting Point 28 °C-[1]
Boiling Point 163-165 °C at 0.3 mm Hg80 °C at 50 Pa[1]
Solubility Soluble in organic solvents like benzene and toluene; insoluble in water.Soluble in organic solvents.[1]
Toxicity ToxicHigh toxicity, high fat solubility (lipophilicity).[2]
Byproduct Nature Solid (e.g., Ph₃SnX)Oily liquid (e.g., Bu₃SnX)[3]
Byproduct Removal Generally easier; can often be removed by filtration or crystallization.Difficult; often requires extensive chromatography or chemical treatment.[3]

The Decisive Advantage: Simplified Workup with this compound

The primary advantage of using this compound lies in the physical nature of its byproducts. Following a radical reaction, the tin-containing byproducts from this compound, such as triphenyltin halides (Ph₃SnX), are often crystalline solids. This property allows for their straightforward removal from the reaction mixture by simple filtration or crystallization, leading to a purer product with less downstream processing.

In contrast, the byproducts of tributyltin hydride, such as tributyltin halides (Bu₃SnX), are oily, non-polar liquids that are notoriously difficult to separate from the desired product, especially on a large scale. Their removal often necessitates laborious chromatographic purification or chemical treatments, such as washing with aqueous potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride.[4] While effective, these methods add extra steps and can complicate the isolation of sensitive products.

A study by Clive and Wang describes a stannane designed to facilitate the removal of tin byproducts, highlighting the importance of this aspect in modern organic synthesis. The byproducts of their novel reagent, which can be seen as an improved version of standard tin hydrides, are removed by mild hydrolysis and extraction with aqueous NaHCO₃.[3] This underscores the value of designing reagents where the byproducts are easily separable.

Experimental Arena: The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a classic radical reaction that effectively removes a hydroxyl group from an alcohol. Both this compound and tributyltin hydride are competent reagents for this transformation. The reaction proceeds via the formation of a thiocarbonyl derivative of the alcohol, which then reacts with the tin hydride in the presence of a radical initiator.

Reaction Pathway: Barton-McCombie Deoxygenation

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ R3Sn_Radical R₃Sn• Initiator_Radical->R3Sn_Radical R₃SnH Xanthate R-OC(=S)SMe R3Sn_Radical->Xanthate Adduct Intermediate Adduct Xanthate->Adduct R₃Sn• Alkyl_Radical R• Adduct->Alkyl_Radical Product R-H Alkyl_Radical->Product R₃SnH Byproduct R₃Sn-S-C(=S)OMe

Figure 1. Generalized mechanism of the Barton-McCombie deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation using Tributyltin Hydride

This protocol is a representative example for the deoxygenation of a secondary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Carbon disulfide (5.0 equiv)

  • Methyl iodide (5.0 equiv)

  • Tributyltin hydride (2.0 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Anhydrous toluene

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Xanthate Formation: To a solution of the alcohol in anhydrous THF at 0 °C, add sodium hydride portionwise. Stir the mixture for 30 minutes at 0 °C. Add carbon disulfide and stir for an additional hour at room temperature. Add methyl iodide and continue stirring for 24 hours at room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate is purified by flash chromatography.

  • Deoxygenation: A solution of the purified xanthate in anhydrous toluene is degassed with argon for 20 minutes. Tributyltin hydride and AIBN are added, and the reaction mixture is heated to 90 °C for 4 hours.[4]

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the bulk of the tributyltin byproducts. The acetonitrile layer is concentrated, and the residue is purified by flash chromatography to yield the deoxygenated product.

Experimental Protocol: Barton-McCombie Deoxygenation using this compound

Materials:

  • Alcohol-derived xanthate (1.0 equiv)

  • This compound (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Anhydrous toluene

Procedure:

  • Deoxygenation: A solution of the xanthate in anhydrous toluene is degassed with argon for 20 minutes. This compound and AIBN are added, and the reaction mixture is heated to reflux (around 110 °C) for 2-4 hours.

  • Workup: The reaction mixture is cooled to room temperature, which may cause the triphenyltin byproducts to precipitate. The solid is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography or crystallization to afford the pure deoxygenated product.

Logical Workflow for Reagent Selection and Post-Reaction Purification

Reagent_Selection_Workflow Start Reaction Planning: Radical Deoxygenation Reagent_Choice Choose Tin Hydride Reagent Start->Reagent_Choice Bu3SnH Tributyltin Hydride (Bu₃SnH) Reagent_Choice->Bu3SnH High Reactivity Ph3SnH This compound (Ph₃SnH) Reagent_Choice->Ph3SnH Easier Workup Reaction_Bu Perform Reaction Bu3SnH->Reaction_Bu Reaction_Ph Perform Reaction Ph3SnH->Reaction_Ph Workup_Bu Workup: - Extensive Chromatography - Aqueous KF wash Reaction_Bu->Workup_Bu Workup_Ph Workup: - Filtration of solid byproducts - Simpler Chromatography/Crystallization Reaction_Ph->Workup_Ph Product_Bu Isolated Product Workup_Bu->Product_Bu Product_Ph Isolated Product Workup_Ph->Product_Ph

Figure 2. Decision workflow for tin hydride selection.

Conclusion: A Clearer Path to Pure Products

While both this compound and tributyltin hydride are effective reagents for radical-mediated transformations, the practical advantages of this compound, particularly concerning the ease of byproduct removal, make it an attractive alternative. The ability to remove solid tin byproducts by simple filtration can significantly streamline the purification process, saving time and resources, which is a critical consideration in both academic research and industrial drug development. For syntheses where the removal of persistent, oily impurities is a major concern, this compound presents a compelling and often superior choice. The development of new tin hydrides continues to focus on mitigating toxicity and simplifying purification, indicating a clear trend towards more user-friendly and environmentally conscious reagents.[3][5]

References

A Head-to-Head Battle of Reducing Agents: Triphenylstannane vs. Silanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic organic chemistry, the choice of a reducing agent can be pivotal to the success of a reaction. This guide provides an objective comparison of two classes of reducing agents: the traditional triphenylstannane and the increasingly popular silanes. By examining their performance through experimental data, this document aims to equip chemists with the knowledge to make informed decisions for their synthetic strategies.

This comparison will delve into the mechanistic dichotomy of these reagents, their efficacy in common chemical transformations, and the critical aspect of their toxicological profiles.

At a Glance: Key Differences and Mechanisms

This compound (Ph₃SnH), a member of the organotin hydride family, operates primarily through a free radical chain mechanism . The relatively weak tin-hydrogen bond (approximately 74 kcal/mol for the related Bu₃SnH) facilitates homolytic cleavage to generate a stannyl radical, which then propagates a radical chain reaction. This makes it a highly effective reagent for the reduction of alkyl halides and for radical cyclizations.

Silanes, in contrast, exhibit a broader range of reactivity. While some, like tris(trimethylsilyl)silane (TTMSS), possess a sufficiently weak silicon-hydrogen bond (approximately 79 kcal/mol) to participate in radical reactions as a less toxic alternative to organotins, many other silanes, such as triethylsilane (Et₃SiH), function as hydride donors in ionic reductions . These reactions are often catalyzed by acids, which activate the substrate towards nucleophilic attack by the silane's hydride.

Performance in Key Synthetic Transformations

The true measure of a reducing agent lies in its performance in common chemical transformations. Below is a comparative analysis of this compound and various silanes in the reduction of alkyl halides, the Barton-McCombie deoxygenation, and radical cyclization reactions.

Reduction of Alkyl Halides

The reduction of alkyl halides to their corresponding alkanes is a fundamental transformation. While both this compound and radical-competent silanes can effect this change, their efficiencies can vary.

SubstrateReducing AgentReaction ConditionsYield (%)Reference
1-BromoadamantanePh₃SnH, AIBNBenzene, 80 °C, 2 h95
1-Bromoadamantane(Me₃Si)₃SiH (TTMSS), AIBNToluene, 110 °C, 4 h92
Ethyl 4-bromobutanoateEt₃SiH, ThiolNot specifiedHigh

Table 1: Comparison of Reducing Agents in the Reduction of Alkyl Halides.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative, which is then reduced.

Substrate (Thiocarbonate)Reducing AgentReaction ConditionsProductYield (%)Reference
Secondary Alcohol DerivativeBu₃SnHNot specifiedDeoxygenated productNot specified
Secondary Alcohol Derivative(Me₃Si)₃SiH (TTMSS)Visible light, bpyCu(CF₃)₃, Na₂S₂O₈Trifluoromethylation product86
Primary Alcohol DerivativeBu₃SnHHigher temperaturesDeoxygenated productLower yields
Primary Alcohol Derivative(Me₃Si)₃SiH (TTMSS)Milder conditionsDeoxygenated productHigher yields

Table 2: Comparison of Reducing Agents in the Barton-McCombie Deoxygenation. Notably, in a modified Barton-McCombie reaction, TTMSS led to a novel trifluoromethylation product in high yield, whereas tributyltin hydride failed to produce the desired product. For standard deoxygenations of derivatives of primary alcohols, TTMSS can offer higher yields under milder conditions compared to tributyltin hydride.

Radical Cyclization

Radical cyclizations are a cornerstone of modern organic synthesis for the construction of cyclic systems. The choice of reducing agent can significantly impact the diastereoselectivity of the cyclization.

SubstrateReducing AgentReaction ConditionsProduct (trans:cis ratio)Yield (%)Reference
7-substituted-6-aza-8-bromooct-2-enoateBu₃SnH, AIBNToluene, reflux2,4-disubstituted piperidine (3:1 to 6:1)~70-80
7-substituted-6-aza-8-bromooct-2-enoate(Me₃Si)₃SiH (TTMSS), AIBNToluene, reflux2,4-disubstituted piperidine (up to 99:1)60-90

Table 3: Comparison of Reducing Agents in a Radical Cyclization Reaction. In the formation of 2,4-disubstituted piperidines, TTMSS demonstrated a remarkable enhancement in diastereoselectivity, affording the trans product almost exclusively.

Toxicity Profile: A Decisive Factor

A significant driver for the shift away from organotin hydrides is their inherent toxicity. Organotin compounds are known neurotoxins and can be difficult to remove from reaction products. Silanes, in contrast, are generally considered to be less toxic and their byproducts are often more easily removed.

CompoundClassAcute Oral LD50 (rat)References
Triphenyltin hydrideOrganotin~120 mg/kg (estimated for triphenyltin acetate)
Tris(trimethylsilyl)silane (TTMSS)OrganosilaneNo data available, but generally considered low toxicity
TriethylsilaneOrganosilane>2000 mg/kg

Table 4: Comparative Toxicity of this compound and Representative Silanes.

Experimental Protocols

General Procedure for the Radical Dehalogenation with this compound

To a solution of the alkyl halide (1.0 mmol) in dry, degassed benzene (10 mL) is added this compound (1.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 mmol). The reaction mixture is heated to 80 °C under an inert atmosphere for 2-4 hours or until the reaction is complete as monitored by TLC or GC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the alkane.

General Procedure for the Radical Dehalogenation with Tris(trimethylsilyl)silane (TTMSS)

To a solution of the alkyl halide (1.0 mmol) in dry, degassed toluene (10 mL) is added TTMSS (1.2 mmol) and a catalytic amount of AIBN (~0.1 mmol). The reaction mixture is heated to 110 °C under an inert atmosphere for 4-8 hours. The solvent is removed in vacuo, and the crude product is purified by chromatography to separate the desired alkane from the silyl byproducts.

General Procedure for the Ionic Reduction of a Ketone with Triethylsilane

To a stirred solution of the ketone (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylsilane (1.5 mmol). Trifluoroacetic acid (5.0 mmol) is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.

Visualizing the Reaction Pathways

To further elucidate the differing mechanisms of these reducing agents, the following diagrams illustrate the key steps in the radical and ionic reduction pathways.

Radical_Reduction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical Initiator->Initiator_Radical Δ Reagent_Radical Ph₃Sn• or (Me₃Si)₃Si• Initiator_Radical->Reagent_Radical H-atom abstraction Reagent Ph₃SnH or (Me₃Si)₃SiH Reagent_Radical_Prop Ph₃Sn• or (Me₃Si)₃Si• Substrate R-X Substrate_Radical R• Reduced_Product R-H Substrate_Radical->Reduced_Product H-atom abstraction Reagent_Prop Ph₃SnH or (Me₃Si)₃SiH Reagent_Radical_Prop->Substrate_Radical Halogen abstraction

Figure 1: Radical Reduction Mechanism of Alkyl Halides.

Ionic_Reduction_Mechanism cluster_activation Activation cluster_reduction Reduction Ketone R₂C=O Protonated_Ketone R₂C=O⁺H Ketone->Protonated_Ketone Protonation Acid H⁺ (from Acid) Protonated_Ketone_Red R₂C=O⁺H Carbocation R₂C⁺-OH Protonated_Ketone_Red->Carbocation Resonance Silane Et₃SiH Reduced_Product R₂CH-OH Carbocation->Reduced_Product Hydride transfer

Figure 2: Ionic Reduction Mechanism of Ketones with Silanes.

Conclusion

The choice between this compound and silane reducing agents is a classic example of the evolution of synthetic methodology, driven by the dual goals of efficiency and safety. This compound remains a potent radical reducing agent, but its toxicity is a significant and often prohibitive drawback in modern synthetic laboratories, particularly in the pharmaceutical industry.

Silanes have emerged as versatile and less toxic alternatives. Tris(trimethylsilyl)silane (TTMSS) provides a viable substitute for this compound in radical reactions, in some cases offering superior selectivity. Other silanes, like triethylsilane, open up different reactivity pathways, enabling mild and selective ionic reductions.

For researchers and drug development professionals, the data strongly suggests that for new process development, silanes should be the reagents of choice. Their favorable toxicity profile, coupled with their demonstrated efficacy and, in some instances, superior performance, makes them the more prudent and often more powerful tool for modern organic synthesis.

Spectroscopic Analysis of Triphenylstannane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in radical-mediated reactions, the choice of a hydrogen atom donor is critical to the success and purity of the desired product. Triphenylstannane (Ph₃SnH), also known as triphenyltin hydride, has historically been a widely used reagent for such transformations. However, concerns over its toxicity and the difficulty in removing tin-containing byproducts have led to the exploration of alternatives. This guide provides a comprehensive spectroscopic comparison of the product of a model radical dehalogenation reaction using this compound against two common alternatives: tributyltin hydride (Bu₃SnH) and the tin-free reagent, tris(trimethylsilyl)silane (TTMSS).

The model reaction under consideration is the dehalogenation of 1-bromoadamantane to adamantane. This reaction provides a clean system to analyze the efficacy of the hydrogen donor and to characterize the resulting product and byproducts using various spectroscopic techniques.

Performance Comparison

The performance of these three radical initiators in the dehalogenation of 1-bromoadamantane can be evaluated based on reaction yields and the ease of purification. While specific yields can vary depending on reaction conditions, general trends have been established in the literature. Organotin hydrides are highly efficient radical reducing agents due to the weak Sn-H bond.[1] Both triphenyltin hydride and tributyltin hydride are effective in the reduction of alkyl halides.[2] Tris(trimethylsilyl)silane is a viable alternative, although the Si-H bond is stronger than the Sn-H bond, which can sometimes lead to slower reaction rates.[3]

ReagentKey AdvantagesKey DisadvantagesTypical Yields (Dehalogenation)
This compound (Ph₃SnH) Highly efficient, solid reagent (easier to handle than Bu₃SnH).Toxic, tin-containing byproducts can be difficult to remove.Good to excellent.
Tributyltin hydride (Bu₃SnH) Highly efficient and well-studied.Toxic, liquid reagent with volatile and difficult-to-remove byproducts.Good to excellent.[1]
Tris(trimethylsilyl)silane (TTMSS) Tin-free (less toxic byproducts), byproducts are often easier to remove.Can be less reactive than tin hydrides, potentially requiring longer reaction times or higher temperatures.Good to excellent.[4]

Spectroscopic Data Comparison

The primary product of the dehalogenation of 1-bromoadamantane is adamantane, regardless of the hydrogen donor used. The key difference in the reaction mixture, from a spectroscopic standpoint, will be the presence of the respective byproducts: triphenyltin bromide (Ph₃SnBr), tributyltin bromide (Bu₃SnBr), or tris(trimethylsilyl)silyl bromide ((Me₃Si)₃SiBr).

Product: Adamantane
Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ 1.76 (s, 12H, CH₂), 1.87 (s, 4H, CH)[5]
¹³C NMR (CDCl₃)δ 28.46 (CH), 37.85 (CH₂)[5]
IR (KBr, cm⁻¹)2900 (ν C-H), 1450 (δ C-H), 1350 (δ C-H)[6][7]
Mass Spec. (EI, m/z)136 (M⁺), 93, 79[8][9]
Byproduct Comparison
Spectroscopic DataTriphenyltin Bromide Tributyltin Bromide Tris(trimethylsilyl)silyl Bromide
¹H NMR (CDCl₃)δ 7.4-7.8 (m, 15H)δ 0.9 (t, 9H), 1.3-1.8 (m, 18H)δ 0.2-0.4 (s, 27H)
¹³C NMR (CDCl₃)δ 129-137 (aromatic C)δ 13.6, 16.5, 27.2, 28.9δ ~1.5
¹¹⁹Sn NMR (CDCl₃)δ ~ -50 to -60δ ~ +90 to +100[10]N/A
²⁹Si NMR (CDCl₃)N/AN/Aδ ~ 0 to 10 and ~ -15 to -25
IR (cm⁻¹)Aromatic C-H and C=C stretchesAliphatic C-H stretchesSi-CH₃ and Si-C stretches
Mass Spec. (EI, m/z)Isotopic cluster around 429 (M⁺)Isotopic cluster around 369 (M⁺)[11]Isotopic cluster around 327 (M⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Following the completion of the dehalogenation reaction, evaporate the solvent under reduced pressure.

  • Dissolve approximately 10-20 mg of the crude reaction mixture in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • ¹¹⁹Sn NMR (for tin-containing samples): If available, acquire a one-dimensional tin spectrum. A proton-decoupled experiment is standard. The spectral width should be set to cover the expected range for organotin compounds.

  • ²⁹Si NMR (for silicon-containing samples): If available, acquire a one-dimensional silicon spectrum. A proton-decoupled experiment with a longer relaxation delay may be necessary due to the negative gyromagnetic ratio of ²⁹Si.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • Place a small amount of the crude reaction mixture (if a solid or viscous oil) or a drop of the concentrated solution directly onto the ATR crystal.

2. Data Acquisition:

  • Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Typically, 16 or 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • After analysis, clean the crystal with an appropriate solvent (e.g., isopropanol or acetone).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as dichloromethane or hexane. The concentration should be in the low ppm range.

  • Filter the solution if any solid particles are present.

  • Transfer the diluted solution to a GC vial.

2. Data Acquisition:

  • Inject 1 µL of the sample into the GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Reagent Ph₃SnH / Bu₃SnH / TTMSS Initiator_Radical->Reagent Reagent_Radical Ph₃Sn• / Bu₃Sn• / (Me₃Si)₃Si• Reagent->Reagent_Radical Adamantane Adamantane (Product) Reagent->Adamantane Bromoadamantane 1-Bromoadamantane Reagent_Radical->Bromoadamantane Halogen Abstraction Byproduct Ph₃SnBr / Bu₃SnBr / (Me₃Si)₃SiBr Reagent_Radical->Byproduct Adamantyl_Radical Adamantyl Radical Bromoadamantane->Adamantyl_Radical Adamantyl_Radical->Reagent Hydrogen Abstraction

Caption: Radical dehalogenation of 1-bromoadamantane.

G cluster_nmr NMR Analysis cluster_ir ATR-FTIR Analysis cluster_ms GC-MS Analysis start Crude Reaction Mixture nmr_prep Dissolve in CDCl₃ with TMS start->nmr_prep ir_prep Apply Sample to ATR Crystal start->ir_prep ms_prep Dilute in Volatile Solvent start->ms_prep nmr_acq Acquire ¹H, ¹³C, ¹¹⁹Sn/²⁹Si Spectra nmr_prep->nmr_acq nmr_data Chemical Shifts, Coupling Constants nmr_acq->nmr_data end Product & Byproduct Identification nmr_data->end ir_acq Record Spectrum (4000-400 cm⁻¹) ir_prep->ir_acq ir_data Vibrational Frequencies ir_acq->ir_data ir_data->end ms_acq Inject and Run GC-MS ms_prep->ms_acq ms_data Mass-to-Charge Ratios (m/z) ms_acq->ms_data ms_data->end

Caption: Experimental workflow for spectroscopic analysis.

G cluster_ph3snh Ph₃SnH cluster_bu3snh Bu₃SnH cluster_ttmss TTMSS reagent Choice of Hydrogen Atom Donor ph3snh This compound reagent->ph3snh bu3snh Tributyltin Hydride reagent->bu3snh ttmss Tris(trimethylsilyl)silane reagent->ttmss ph3_pros Pros: - High efficiency - Solid, easy to handle ph3snh->ph3_pros ph3_cons Cons: - Toxic - Difficult byproduct removal ph3snh->ph3_cons bu3_pros Pros: - High efficiency - Well-established bu3snh->bu3_pros bu3_cons Cons: - Highly toxic - Volatile, difficult byproduct removal bu3snh->bu3_cons ttmss_pros Pros: - Tin-free (less toxic) - Easier byproduct removal ttmss->ttmss_pros ttmss_cons Cons: - Potentially lower reactivity - Higher cost ttmss->ttmss_cons

References

A Comparative Guide to the Reaction Mechanisms of Triphenylstannane Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction mechanisms governing the addition of triphenylstannane to unsaturated carbon-carbon bonds, a reaction of significant utility in organic synthesis. Understanding the nuances of these mechanisms is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the reaction pathways to facilitate a deeper understanding of this important transformation.

Mechanistic Overview

The addition of the Sn-H bond of this compound across a multiple bond, known as hydrostannylation, can proceed through several distinct mechanistic pathways. The predominant mechanisms are the free-radical chain reaction and transition-metal-catalyzed additions. For activated substrates, an uncatalyzed ionic or concerted mechanism may also be operative. The choice of initiator, catalyst, or substrate electronics dictates which pathway is favored, leading to different regio- and stereochemical outcomes.

Comparison of Reaction Mechanisms

The following sections detail the key characteristics, supporting experimental evidence, and performance of the major mechanistic pathways for this compound additions.

Free-Radical Mechanism

The free-radical addition of this compound is the classical and most common pathway, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or light.[1]

Key Characteristics:

  • Initiation: A radical initiator generates a small number of radicals that abstract a hydrogen atom from this compound to form the triphenyltin radical (Ph₃Sn•).

  • Propagation: The triphenyltin radical adds to the unsaturated substrate, forming a new carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of this compound, propagating the chain.

  • Termination: The reaction is terminated by the combination of two radical species.

  • Regioselectivity: The addition of the tin radical generally occurs at the less sterically hindered carbon of a double or triple bond.

  • Stereoselectivity: For alkynes, the radical addition typically results in a mixture of (E)- and (Z)-isomers, often with the (E)-isomer being the thermodynamically favored product formed via isomerization of the kinetic (Z)-adduct.

Supporting Experimental Data:

SubstrateInitiatorSolventTemp (°C)Yield (%)Regioisomer Ratio (α:β)Stereoisomer Ratio (E:Z)Reference
PhenylacetyleneAIBNBenzene8085>98:2 (β)20:80 -> 80:20 (over time)[2]
1-OcteneAIBNToluene8090>99:1 (terminal)-[3]
Methyl AcrylateUV lightneat25955:95 (β)-General observation

Experimental Protocol: Radical Trapping

To validate the presence of radical intermediates, radical trapping experiments can be performed.

  • Reagents: this compound, unsaturated substrate, radical initiator (e.g., AIBN), and a radical trap (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO).

  • Procedure:

    • Set up the hydrostannylation reaction under standard conditions (e.g., inert atmosphere, appropriate solvent and temperature).

    • Add a stoichiometric excess of the radical trap (TEMPO) to the reaction mixture at the beginning of the reaction.

    • Monitor the reaction by an appropriate technique (e.g., GC-MS, NMR).

    • Isolate and characterize the trapped adduct (e.g., the adduct formed between the carbon-centered radical intermediate and TEMPO).

  • Expected Outcome: The detection and characterization of the trapped adduct provides strong evidence for the intermediacy of radicals in the reaction pathway.[4]

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_Radical Initiator• Initiator->Initiator_Radical Δ or hν Ph3Sn_Radical Ph₃Sn• Initiator_Radical->Ph3Sn_Radical + Ph₃SnH - Initiator-H Ph3SnH Ph₃SnH Vinyl_Radical R-C(SnPh₃)=C•-H Ph3Sn_Radical->Vinyl_Radical + R-C≡C-H Alkyne R-C≡C-H Vinyl_Stannane R-CH=C(SnPh₃)-H Vinyl_Radical->Vinyl_Stannane + Ph₃SnH Ph3Sn_Radical_Prop Ph₃Sn• Vinyl_Radical->Ph3Sn_Radical_Prop - Ph₃Sn• to next cycle R1_Radical Radical 1 Stable_Product Stable Product R1_Radical->Stable_Product R2_Radical Radical 2 R2_Radical->Stable_Product Palladium_Catalyzed_Mechanism Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ph₃SnH PdII (H)(Ph₃Sn)Pd(II)Lₙ OxAdd->PdII Insertion Alkyne Insertion PdII->Insertion + R-C≡CH PdII_Vinyl (R-CH=C(SnPh₃))Pd(II)Lₙ Insertion->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product R-CH=CH(SnPh₃) (syn-addition) RedElim->Product Platinum_Catalyzed_Mechanism Pt0 Pt(0)Lₙ OxAdd Oxidative Addition Pt0->OxAdd + Ph₃SnH PtII (H)(Ph₃Sn)Pt(II)Lₙ OxAdd->PtII Insertion Alkyne Insertion PtII->Insertion + R-C≡CH PtII_Vinyl (R-CH=C(SnPh₃))Pt(II)Lₙ Insertion->PtII_Vinyl RedElim Reductive Elimination PtII_Vinyl->RedElim RedElim->Pt0 Product R-CH=CH(SnPh₃) (syn-addition) RedElim->Product

References

A Comparative Analysis of Triphenylstannane and Alternative Radical Mediators in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a radical mediator is a critical factor influencing the efficiency, selectivity, and environmental impact of synthetic protocols. This guide provides an objective comparison between the performance of the traditional organotin reagent, Triphenylstannane (Ph₃SnH), and other radical mediating systems, supported by experimental data and detailed methodologies.

Historically, organotin compounds like this compound and the closely related Tributyltin hydride (Bu₃SnH) have been the reagents of choice for a vast array of radical-mediated transformations. Their efficacy stems from the relatively weak tin-hydrogen bond, which facilitates the donation of a hydrogen atom to propagate a radical chain reaction. However, the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from reaction mixtures have spurred the development of numerous "tin-free" alternatives.[1][2][3][4] Among these, silicon-based hydrides, particularly tris(trimethylsilyl)silane ((TMS)₃SiH or TTMSS), have emerged as the most prominent and effective substitutes.[1][3]

This guide will first elucidate the distinct roles of radical initiators and mediators and then delve into a comparative analysis of reaction systems based on this compound and its modern alternatives, focusing on key transformations such as dehalogenation, deoxygenation, and cyclization reactions.

Understanding the Roles: Initiators vs. Mediators

It is crucial to distinguish between a radical initiator and a radical mediator (also known as a chain transfer agent or propagator).

  • Radical Initiators: These are compounds that, upon thermal or photochemical decomposition, generate a small number of initial radical species. Common examples include Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). They are used in catalytic amounts to start the radical chain reaction.

  • Radical Mediators: These reagents participate in the propagation steps of the radical chain reaction. They typically act as hydrogen atom donors to an organic radical, thereby forming the desired product and regenerating a new radical (e.g., a stannyl or silyl radical) that continues the chain. This compound and TTMSS fall into this category and are generally used in stoichiometric amounts.

Performance Comparison: Stannanes vs. Silanes

The primary difference in reactivity between stannanes and silanes can be attributed to the bond dissociation energies (BDE) of their respective X-H bonds.

Parameter This compound / Bu₃SnH Tris(trimethylsilyl)silane (TTMSS) Other Alternatives
Common Use Radical dehalogenation, deoxygenation, cyclizationTin-free alternative for most radical reductionsGermanes, thiols, organoboranes
Bond Dissociation Energy (X-H) ~74 kcal/mol (for Bu₃SnH)[2][3]~79 kcal/mol[3]Varies
Reactivity as H-donor Highly efficient, rapid H-atom transferSlightly less reactive than stannanes[5]Generally less efficient than stannanes
Toxicity High, organotin byproducts are toxicLow, considered environmentally benign[6][7]Varies, Germanes also have toxicity concerns[8]
Byproduct Removal Often difficult, requires chromatography or chemical treatment[9][10]Generally easierVaries

Comparative Experimental Data

The following table summarizes representative data from studies comparing the performance of tin- and silicon-based hydrides in key radical transformations. It is important to note that reaction conditions are often optimized for each specific reagent.

Reaction Type Substrate Reagent Initiator/Conditions Time Yield (%) Reference
Deoxygenation Ester of N-hydroxypyridine-2-thioneBu₃SnHAIBN, rt-High[11]
(Barton-McCombie) Ester of N-hydroxypyridine-2-thione(TMS)₃SiHAIBN, rt-High (higher cis-selectivity)[11]
Radical Cyclization 7-substituted-6-aza-8-bromooct-2-enoate(TMS)₃SiHAIBN, Toluene, reflux-60-90[12]
Radical Cyclization Allylic-allylic alkylation productBu₃SnH (catalytic)PMHS, AIBN-Good[6]
Radical Cyclization Allylic-allylic alkylation product(TMS)₃SiHAIBN-Improved yields over Bu₃SnH system[6]
Conjugate Addition Pyrazolidinone derived crotonateBu₃SnHEt₃B, O₂, -78 °C-92[7]
Conjugate Addition Pyrazolidinone derived crotonate(TMS)₃SiHEt₃B, O₂, -78 °C-35[7]
Conjugate Addition Pyrazolidinone derived crotonateHexyl SilaneEt₃B, O₂, -78 °C-40[7]

Signaling Pathways and Experimental Workflows

The underlying mechanisms for radical initiation and mediation are crucial for understanding and optimizing these reactions.

Mechanism of Radical Initiation (AIBN)

AIBN is a classical thermal initiator. Upon heating, it undergoes homolytic cleavage to release a molecule of nitrogen gas and two cyanopropyl radicals, which then initiate the chain reaction.

G AIBN AIBN Radicals_N2 2 R• + N₂ AIBN->Radicals_N2 Δ (Heat) Initiating_Radical Initiating Radical (R•) G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_dot R• AIBN->R_dot Heat Ph3Sn_dot Ph₃Sn• R_dot->Ph3Sn_dot + Ph₃SnH - RH Ph3Sn_dot_prop Ph₃Sn• Alkyl_Halide R'-X Alkyl_Radical R'• Product R'-H Alkyl_Radical->Product + Ph₃SnH Product->Ph3Sn_dot_prop - Ph₃Sn• Ph3Sn_dot_prop->Alkyl_Radical + R'-X - Ph₃SnX G cluster_tin This compound Method cluster_silane TTMSS (Tin-free) Method start_tin Combine Substrate, Ph₃SnH, AIBN in Solvent react_tin Heat to Reflux start_tin->react_tin workup_tin Quench & Aqueous Workup react_tin->workup_tin purify_tin Chromatography to remove Ph₃SnX byproducts workup_tin->purify_tin end_tin Isolated Product purify_tin->end_tin start_silane Combine Substrate, (TMS)₃SiH, AIBN in Solvent react_silane Heat to Reflux start_silane->react_silane workup_silane Quench & Aqueous Workup react_silane->workup_silane purify_silane Standard Chromatography workup_silane->purify_silane end_silane Isolated Product purify_silane->end_silane

References

Assessing the Chemoselectivity of Triphenylstannane in Complex Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of a single functional group within a complex molecule is a paramount challenge. Triphenylstannane (Ph₃SnH), also known as triphenyltin hydride, has long been a valuable tool in the synthetic chemist's arsenal for its unique chemoselectivity, particularly in radical-mediated transformations. This guide provides an objective comparison of this compound's performance with alternative reducing agents, supported by experimental data, detailed protocols, and mechanistic insights to aid in its effective application.

This compound's utility stems from the relatively weak tin-hydrogen bond, which readily undergoes homolytic cleavage to generate a triphenylstannyl radical (Ph₃Sn•). This radical nature dictates its reactivity, favoring pathways distinct from those of common nucleophilic hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Performance Comparison of Reducing Agents

The chemoselectivity of a reducing agent is highly dependent on the substrate and reaction conditions. This compound exhibits a strong preference for the reduction of organic halides, thiocarbonyls, and nitro compounds, while often leaving other functional groups such as esters, amides, and ketones intact. This contrasts sharply with more powerful hydride donors that readily reduce a broader range of carbonyl compounds.

Functional GroupSubstrate ExampleReducing AgentConditionsYield (%)Notes
Aldehyde BenzaldehydeTriphenyltin HydrideNeat, UV irradiation, 25°C, 2h~90Slower than NaBH₄; radical conditions.
BenzaldehydeSodium BorohydrideMethanol, 25°C, 15 min>95Rapid and efficient nucleophilic reduction.
Ketone AcetophenoneTriphenyltin HydrideNeat, UV irradiation, 25°C, 2h~90Generally slower than aldehyde reduction.
AcetophenoneSodium BorohydrideEthanol, 25°C, 30 min>95Effective for non-hindered ketones.
Ester Ethyl BenzoateTriphenyltin HydrideTypical radical conditionsLow/No ReactionGenerally unreactive towards esters.
Ethyl BenzoateLithium Aluminum HydrideDiethyl ether, then H₃O⁺~90Powerful reduction to the primary alcohol.
Amide BenzamideTriphenyltin HydrideTypical radical conditionsLow/No ReactionGenerally unreactive towards amides.
BenzamideLithium Aluminum HydrideTHF, reflux, then H₂OHighEffective reduction to the corresponding amine.[1]
Organic Halide 1-BromoadamantaneTriphenyltin HydrideBenzene, AIBN, reflux~95Excellent for dehalogenation.
Thiocarbonyl S-Methyl O-cholesteryl xanthateTriphenyltin HydrideToluene, AIBN, refluxHighKey step in Barton-McCombie deoxygenation.
Nitro Group m-NitroacetophenoneDiphenyltin DihydrideNeat, 25°CHighPreferential reduction of the nitro group over the ketone.

Experimental Protocols

General Procedure for Radical Dehalogenation with this compound

This protocol describes a typical procedure for the reduction of an organic halide.

Materials:

  • Organic halide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene or benzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the organic halide and AIBN in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux (typically 80-110°C) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. The organotin byproducts can be challenging to remove but can often be separated by careful chromatography or by washing the crude product with a potassium fluoride solution.

Barton-McCombie Deoxygenation of a Secondary Alcohol

This two-step procedure is a powerful method for the deoxygenation of alcohols.[2][3][4]

Step 1: Formation of the Xanthate Ester

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at 0°C, add a strong base such as sodium hydride (1.2 equiv).[2]

  • Stir the mixture at 0°C for 30 minutes.[2]

  • Add carbon disulfide (CS₂) (5.0 equiv) at 0°C and allow the reaction to stir at room temperature for 1 hour.[2]

  • Add methyl iodide (5.0 equiv) and continue stirring at room temperature for an additional 1-24 hours until the formation of the xanthate is complete.[2]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the xanthate ester.

Step 2: Reductive Deoxygenation

  • Dissolve the purified xanthate ester (1.0 equiv) and AIBN (0.2 equiv) in degassed toluene.[2]

  • Add this compound (or, more commonly, tributyltin hydride) (2.0 equiv) to the solution at room temperature.[2]

  • Heat the reaction mixture at 90°C for several hours until the starting material is consumed.[2]

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the deoxygenated product by flash column chromatography.

Mechanistic Insights and Visualizations

The chemoselectivity of this compound is rooted in its radical mechanism, which proceeds via a chain reaction.

Radical_Reduction_Workflow cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (AIBN) Initiator_Radical Initiator Radical (R·) Initiator->Initiator_Radical Heat Ph3Sn_Radical_init Ph₃Sn· Initiator_Radical->Ph3Sn_Radical_init H abstraction Ph3SnH_init Ph₃SnH Ph3Sn_Radical_prop Ph₃Sn· Substrate_Radical Substrate Radical (R·) Ph3Sn_Radical_prop->Substrate_Radical X abstraction Substrate_RX Substrate (R-X) Ph3SnX Ph₃SnX Product_RH Product (R-H) Substrate_Radical->Product_RH H abstraction Ph3SnH_prop Ph₃SnH Ph3SnH_prop->Ph3Sn_Radical_prop regenerates Rad1 Radical NonRadical Non-radical Product Rad1->NonRadical Rad2 Radical Rad2->NonRadical

Caption: General radical chain mechanism for the reduction of an organic substrate with this compound.

The reaction is initiated by the formation of a radical from an initiator like AIBN, which then abstracts a hydrogen atom from this compound to generate the triphenylstannyl radical. This radical propagates the chain by abstracting a functional group (e.g., a halogen) from the substrate to form a substrate radical. This new radical then abstracts a hydrogen atom from another molecule of this compound, yielding the reduced product and regenerating the triphenylstannyl radical. The chain reaction terminates when two radical species combine.

Alternatives to this compound

The primary drawback of organotin hydrides, including this compound, is their toxicity and the difficulty of removing organotin byproducts from the reaction mixture.[5] This has led to the development of several alternatives.

Tris(trimethylsilyl)silane (TTMSS) : TTMSS, (Me₃Si)₃SiH, is a less toxic and often more environmentally benign alternative to organotin hydrides.[6] It functions through a similar radical-mediated mechanism and is effective for the reduction of organic halides, selenides, and xanthates. The Si-H bond in TTMSS is weaker than in many other silanes, making it a good hydrogen atom donor.[6]

Catalytic Hydrosilylation : This approach uses a catalytic amount of an organotin or other radical initiator in conjunction with a stoichiometric amount of a less expensive and less toxic silane, such as phenylsilane (PhSiH₃). The silane serves to regenerate the active tin hydride catalyst in situ, thereby minimizing the amount of tin waste. This method has been successfully applied to the conjugate reduction of α,β-unsaturated ketones.

Catalytic_Cycle Ph3SnH Ph₃SnH Substrate Substrate (e.g., R-X) Product Product (R-H) Ph3SnH->Product Radical Reduction Ph3SnX Ph₃SnX Ph3SnX->Ph3SnH Regeneration Silane Silane (e.g., PhSiH₃) SilylX Silylated Byproduct (e.g., PhSiH₂X)

Caption: Catalytic cycle for a this compound-catalyzed reduction with a stoichiometric silane.

Conclusion

This compound remains a powerful reagent for chemoselective reductions in complex molecule synthesis, particularly for dehalogenation and deoxygenation reactions where traditional hydride donors would lack selectivity. Its radical-based mechanism allows for the tolerance of a wide array of functional groups, most notably esters and amides. However, its toxicity and the challenge of byproduct removal are significant drawbacks. For many applications, less toxic alternatives like tris(trimethylsilyl)silane or the use of catalytic systems with stoichiometric silanes offer a more practical and environmentally friendly approach. The choice of reagent will ultimately depend on the specific substrate, the desired transformation, and the tolerance for organotin byproducts.

References

The Enduring Utility and Challenging Drawbacks of Triphenylstannane: A Comparative Guide to Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, triphenylstannane (Ph₃SnH) has been a cornerstone reagent in organic synthesis, prized for its facility in mediating radical reactions. However, growing concerns over its toxicity have spurred the development of safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of this compound with its contemporary replacements, offering researchers, scientists, and drug development professionals a critical evaluation of their respective applications, performance, and limitations, supported by experimental data and detailed protocols.

This compound and its more common cousin, tributyltin hydride (Bu₃SnH), are highly effective radical reducing agents due to the weak and non-polar nature of the tin-hydrogen bond, which readily undergoes homolytic cleavage to generate a stannyl radical.[1][2] This reactivity has made it a go-to reagent for a variety of crucial transformations, including dehalogenations, deoxygenations (most notably the Barton-McCombie reaction), and radical cyclizations.[3][4][5]

The Double-Edged Sword: Efficacy and Toxicity of this compound

The primary appeal of this compound lies in its high efficiency in radical chain reactions.[2] However, this efficacy is overshadowed by significant drawbacks. Organotin compounds are notoriously toxic and lipophilic, posing considerable health and environmental risks.[1][6] Their removal from reaction mixtures can be challenging, often leading to contamination of the desired products.[6] These limitations have necessitated the exploration of alternative reagents that can match the performance of this compound without its associated hazards.

The Rise of Tin-Free Alternatives

In recent years, a number of "tin-free" methodologies have emerged, with organosilanes and photoredox catalysis at the forefront.[7] Organosilanes, such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH or TTMSS), have become popular direct replacements for organotin hydrides.[7][8] While the silicon-hydrogen bond is generally stronger than the tin-hydrogen bond, rendering silanes less reactive, they offer a much-improved safety profile and their byproducts are more easily removed.[7][9]

Performance Comparison: this compound vs. Alternatives

The choice of reagent can significantly influence the outcome of a reaction. The following tables provide a quantitative comparison of this compound and its alternatives in key radical reactions.

Table 1: Reductive Dehalogenation of Alkyl Halides
Reagent/SystemSubstrateProductYield (%)Reference
Ph₃SnH/AIBN1-BromoadamantaneAdamantane~95[7] (representative)
(Me₃Si)₃SiH/AIBN1-BromoadamantaneAdamantane~92[7] (representative)
Photoredox/H-donorAlkyl IodideAlkane80-95[10]
Table 2: Barton-McCombie Deoxygenation of a Secondary Alcohol
ReagentSubstrate (Thiocarbonyl Derivative)ProductYield (%)Reference
Ph₃SnH/AIBNXanthate of a secondary alcoholDeoxygenated product85-95[11] (representative)
(Me₃Si)₃SiH/AIBNXanthate of a secondary alcoholDeoxygenated product80-90[9]
Hexyl Silane/Et₃B/O₂Imide with α,β-unsaturationConjugate addition product85[12]
Table 3: Radical Cyclization
ReagentSubstrateProductDiastereomeric Ratio (trans:cis)Yield (%)Reference
Bu₃SnH/AIBN7-substituted-6-aza-8-bromooct-2-enoate2,4-disubstituted piperidine3:1 to 6:1-[13]
(Me₃Si)₃SiH/AIBN7-substituted-6-aza-8-bromooct-2-enoate2,4-disubstituted piperidineup to 99:1-[13]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate the practical application of these reagents.

Protocol 1: General Procedure for Reductive Dehalogenation of an Alkyl Bromide using Tributyltin Hydride

Materials:

  • Alkyl bromide (1.0 equiv)

  • Tributyltin hydride (1.1 - 1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)

  • Anhydrous toluene or benzene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl bromide and the solvent.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tributyltin hydride and AIBN to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by flash column chromatography, taking care to handle the tin byproducts appropriately.[3]

Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol using Tributyltin Hydride

Step A: Formation of the Xanthate Ester

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (60% dispersion in oil, 1.5 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (CS₂, 5.0 equiv) at 0 °C and stir for an additional hour at room temperature.

  • Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the xanthate ester by flash column chromatography.[4]

Step B: Deoxygenation

  • In a round-bottom flask, dissolve the purified xanthate ester (1.0 equiv) in deoxygenated toluene.

  • Add tributyltin hydride (n-Bu₃SnH, 2.0 equiv) and AIBN (0.2 equiv) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Cool the reaction mixture and quench with saturated aqueous NH₄Cl.

  • Extract the product with EtOAc.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the deoxygenated product by flash column chromatography.[4]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for radical reactions mediated by this compound and its alternatives.

G Radical Dehalogenation with this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R_i• 2 R_i• AIBN->2 R_i• Δ R_i• R_i• Ph₃Sn• Ph₃Sn• R_i•->Ph₃Sn• + Ph₃SnH - R_i-H R• R• Ph₃Sn•->R• + R-X - Ph₃SnX R•->Ph₃Sn• - R-H R-H R-H R•->R-H + Ph₃SnH Radical + Radical Radical + Radical Non-radical species Non-radical species Radical + Radical->Non-radical species

Caption: Radical chain mechanism for dehalogenation.

G Barton-McCombie Deoxygenation Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Deoxygenation Alcohol Alcohol Base 1. NaH 2. CS₂ 3. MeI Alcohol->Base Xanthate Xanthate Base->Xanthate Reagents Ph₃SnH AIBN, Δ Xanthate->Reagents Deoxygenated_Product R-H Reagents->Deoxygenated_Product G Logical Relationship: Reagent Selection Start Need for Radical Reaction Toxicity Toxicity a Concern? Start->Toxicity Ph3SnH Use this compound Toxicity->Ph3SnH No Alternatives Consider Alternatives Toxicity->Alternatives Yes Silanes Organosilanes (e.g., TTMSS) Alternatives->Silanes Photoredox Photoredox Catalysis Alternatives->Photoredox

References

A Cost-Benefit Analysis of Triphenylstannane in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the choice of reagents is a critical decision point, balancing efficiency with safety and cost. Triphenylstannane, also known as triphenyltin hydride, has long been a staple in radical-mediated reactions. However, growing concerns over its toxicity and environmental impact have spurred the development of numerous alternatives. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data, to aid in making informed decisions for your synthesis needs.

Executive Summary

This compound is a highly effective reagent for a variety of radical transformations, including dehalogenations, deoxygenations (such as the Barton-McCombie reaction), and radical cyclizations. Its primary advantage lies in its reliable and predictable reactivity. However, the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from reaction mixtures present substantial drawbacks.

Alternatives, primarily based on silicon and germanium, offer a much-improved safety and environmental profile. While some alternatives may require optimization of reaction conditions to achieve comparable yields to this compound, their lower toxicity and easier workup procedures often present a compelling case for their adoption. This guide will delve into a quantitative comparison of these reagents across key performance indicators.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key quantitative data for this compound and its most common alternatives. Prices are approximate and can vary based on supplier and purity.

Table 1: Cost Comparison

ReagentTypical Price (USD/g)
This compound~$1-8
Tributyltin Hydride~$0.30 - $3.00
Tributylgermanium Hydride~$224
Tris(trimethylsilyl)silane (TTMSS)~$35-95
Diphenylsilane~$6-11

Table 2: Toxicity Data (Oral LD50 in Rats)

ReagentLD50 (mg/kg)Toxicity Classification
Triphenyltin Hydride160 - 491[1][2]High
Tributyltin Hydride>5000 (for a solution)Low to Moderate
Tributylgermanium HydrideData not readily available, but generally considered low toxicity[3]Low
Tris(trimethylsilyl)silane (TTMSS)Data not readily available, but organosilanes are generally of low toxicity.[4]Low
DiphenylsilaneData not readily available, but organosilanes are generally of low toxicity.Low

Table 3: Comparative Reaction Yields in a Radical Cyclization

A study on tin-free enantioselective radical reactions provides a basis for comparing the performance of different hydrides in a conjugate radical addition. While not a direct comparison with this compound, the data for tributyltin hydride, a closely related organotin reagent, and various silanes are illustrative.

Hydride SourceYield (%)
Tributyltin HydrideHigh
Tris(trimethylsilyl)silane (TTMSS)High
DiphenylsilaneGood
PhenylsilaneGood
HexylsilaneGood

Source: Adapted from a study on enantioselective radical reactions.[5] It is important to note that yields are highly substrate and reaction condition dependent.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for key reactions.

Barton-McCombie Deoxygenation using Triphenyltin Hydride

The Barton-McCombie reaction is a two-step deoxygenation of an alcohol.

Step 1: Formation of a Thiocarbonyl Derivative (e.g., a Xanthate)

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.2 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add carbon disulfide (1.5 equiv) and stir for an additional 2 hours at room temperature.

  • Add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the xanthate by chromatography.

Step 2: Radical Deoxygenation

  • Dissolve the xanthate (1.0 equiv) in a degassed solvent such as toluene or benzene.

  • Add triphenyltin hydride (1.1 - 1.5 equiv) and a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC until completion (typically 2-4 hours).

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the product by flash chromatography. Removal of tin byproducts can be facilitated by washing with a potassium fluoride solution.

Radical Cyclization using Tris(trimethylsilyl)silane (TTMSS)
  • In a reaction vessel, combine the radical precursor (e.g., an alkyl halide) (1.0 equiv), tris(trimethylsilyl)silane (1.2 equiv), and a radical initiator such as AIBN or triethylborane/oxygen.

  • Dissolve the components in a suitable degassed solvent (e.g., toluene, benzene).

  • Maintain the reaction at the appropriate temperature (room temperature to reflux, depending on the initiator) under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, concentrate the reaction mixture.

  • The workup is generally simpler than with tin hydrides, with byproducts being more easily removed by standard chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate a key reaction pathway and a typical experimental workflow.

Barton_McCombie_Deoxygenation cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Radical Deoxygenation Alcohol R-OH Xanthate R-O-C(=S)-SMe Alcohol->Xanthate NaH 1. NaH CS2 2. CS2 MeI 3. MeI Xanthate2 R-O-C(=S)-SMe Alkane R-H Xanthate2->Alkane Ph3SnH Ph3SnH AIBN AIBN, Δ Radical_Dehalogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical Initiator->Initiator_Radical Δ Ph3Sn_Radical Ph3Sn• Initiator_Radical->Ph3Sn_Radical + Ph3SnH Ph3SnH Ph3SnH Ph3Sn_Radical2 Ph3Sn• RX R-X R_Radical R• RX->R_Radical + Ph3SnX RH R-H R_Radical->RH + Ph3SnH RH->Ph3Sn_Radical2 Generates new Ph3Sn• Ph3SnX Ph3SnX Ph3Sn_Radical2->RX Ph3SnH2 Ph3SnH

References

Safety Operating Guide

Proper Disposal of Triphenylstannane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is a critical component of laboratory operations. Triphenylstannane, a member of the highly toxic organotin compound family, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper management of this compound waste.

Immediate Safety and Handling Protocols

Prior to handling this compound, the implementation of robust safety measures is imperative.

Personal Protective Equipment (PPE): A fundamental aspect of safe handling involves the use of appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.[1]

  • Gloves: Mandate the use of chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety goggles or a full-face shield are required to protect against splashes.

  • Protective Clothing: A lab coat is essential to prevent contamination of personal clothing.

  • Respiratory Protection: In instances where there is a potential for the generation of aerosols or dust, a respirator should be employed.

Engineering Controls: All manipulations involving this compound must be conducted within a well-ventilated area, ideally inside a certified chemical fume hood, to minimize the risk of inhalation exposure.

Waste Management: Collection and Segregation

Proper containment and segregation of this compound waste are crucial to prevent accidental exposure and environmental contamination.

Waste Identification: All materials that have come into contact with this compound, including residual amounts of the compound, contaminated solvents, and disposable laboratory equipment (e.g., pipette tips, gloves, and absorbent materials), must be classified and handled as hazardous waste.[1][2]

Waste Segregation: To avoid potentially hazardous chemical reactions and to simplify the disposal process, this compound waste should be collected in a dedicated, clearly labeled, and sealable container. It is critical to avoid mixing this waste stream with other chemical wastes unless explicitly sanctioned by your institution's Environmental Health and Safety (EHS) department.

Chemical Degradation via Oxidation

For laboratories with the appropriate facilities and trained personnel, a chemical degradation step can be employed to convert this compound into less toxic inorganic tin compounds. This procedure must be executed within a chemical fume hood.

Objective: The primary goal of this protocol is to oxidize the organotin compound, thereby reducing its toxicity before its ultimate disposal as hazardous waste.

Experimental Protocol:

  • Dilution: For highly concentrated this compound waste, dilution with a suitable non-halogenated organic solvent is recommended to moderate the reaction rate.

  • Oxidation: The diluted waste should be stirred continuously while commercial bleach (sodium hypochlorite solution) is added slowly and in small increments.[1] This reaction may be exothermic, necessitating careful monitoring of the temperature.

  • Reaction Duration: To ensure the complete oxidation of the organotin compound, the reaction mixture should be stirred for several hours, with an overnight reaction being preferable.[1]

  • Neutralization: Upon completion of the reaction, the pH of the resulting solution should be tested. If the solution is acidic or basic, it must be neutralized to a pH range of 6 to 8.[1]

  • Final Disposal: Despite the reduction in toxicity, the treated waste must still be managed as hazardous. The neutralized solution should be transferred to a designated hazardous waste container, accurately labeled, and disposed of in accordance with institutional and regulatory guidelines.[1]

Decontamination Procedures for Glassware and Spills

Glassware Decontamination:

  • Initial Solvent Rinse: Contaminated glassware should first be rinsed with a suitable organic solvent, such as acetone, to remove the bulk of the this compound residue. This rinseate must be collected and treated as hazardous waste.

  • Oxidative Soaking: An effective method for decontaminating glassware involves soaking in a 20% nitric acid solution. This should be carried out in a designated container inside a fume hood.

  • Soaking Duration: The glassware should remain in the nitric acid bath for a minimum of 12 hours; an overnight soak is recommended to ensure complete oxidation of any residual organotin compounds.

  • Final Cleaning: Following the acid soak, the glassware should be carefully removed, rinsed extensively with deionized water, and then subjected to standard laboratory washing procedures.

  • Disposal of Acid Bath: The nitric acid solution used for decontamination is now considered hazardous waste and must be disposed of accordingly.

Spill Management:

  • Minor Spills: For small spills, trained personnel wearing appropriate PPE can use a spill kit or absorbent material to contain and collect the spilled substance. The collected material and any contaminated items should be placed in a sealed plastic bag, labeled as hazardous waste, and disposed of through the institutional chemical waste program.[1]

  • Major Spills: In the event of a large spill, the area should be evacuated immediately. Your supervisor and the institutional EHS department or emergency response team must be notified without delay.[2]

Summary of Quantitative Data

ParameterSpecificationCitation
Glassware Decontamination
Oxidizing Agent20% Nitric Acid[1]
Minimum Soaking Time12 hours
Chemical Degradation
Oxidizing AgentCommercial Bleach (Sodium Hypochlorite)[1]
Recommended Reaction TimeSeveral hours to overnight[1]
Final pH of Treated Waste6 - 8[1]

Operational Workflow for this compound Disposal

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_degradation Chemical Degradation (Recommended) cluster_final_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood CollectWaste Collect Waste in Designated Container FumeHood->CollectWaste SegregateWaste Segregate from Other Waste Streams CollectWaste->SegregateWaste Dilute Dilute with Solvent SegregateWaste->Dilute FinalContainer Transfer to Hazardous Waste Container SegregateWaste->FinalContainer Direct Disposal (if not degrading) Oxidize Add Bleach Slowly Dilute->Oxidize React Stir Overnight Oxidize->React Neutralize Neutralize pH to 6-8 React->Neutralize Neutralize->FinalContainer EHS Dispose via EHS FinalContainer->EHS

Caption: A logical workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of Triphenylstannane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Triphenylstannane (C₁₈H₁₆Sn) is a versatile organotin compound utilized in organic synthesis. However, its significant toxicity and environmental hazards demand stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure safe laboratory operations.

Hazard Identification and Exposure Limits

This compound is classified as highly toxic and poses severe health and environmental risks. It is fatal or toxic if swallowed, inhaled, or in contact with skin, can cause damage to organs through prolonged exposure, and is suspected of causing cancer or reproductive harm.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3]

GHS Hazard Classifications:

Hazard Class GHS Code Description
Acute Toxicity, Oral H301 Toxic if swallowed[1]
Acute Toxicity, Dermal H311 Toxic in contact with skin[1]
Acute Toxicity, Inhalation H331 Toxic if inhaled[1]
Organ Damage H372 Causes damage to organs through prolonged or repeated exposure[4]
Carcinogenicity/Reproductive H351/H361 Suspected of causing cancer and damaging fertility
Aquatic Hazard (Acute) H400 Very toxic to aquatic life[1]

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects[1] |

Occupational Exposure Limits:

Organization TWA (8-hour) STEL (15-minute) IDLH
ACGIH 0.1 mg/m³ 0.2 mg/m³ (Skin) Not Established

| NIOSH | 0.1 mg/m³ | Not Established | 25 mg/m³ |

Data sourced from ChemicalBook[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be used to minimize exposure risk.

Protection AreaEquipmentSpecifications & Rationale
Respiratory NIOSH-approved RespiratorA full-face or half-mask air-purifying respirator with appropriate cartridges is required if not handled within a certified fume hood.[6][7] For emergencies or high-concentration scenarios, a self-contained breathing apparatus (SCBA) is necessary.[8]
Eye & Face Chemical Safety Goggles & Face ShieldMust be worn together to provide maximum protection against splashes and dust.[3][7][9] Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Double Gloving (Chemical-Resistant)An inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., neoprene) is recommended.[9][10] Gloves must be inspected before use and disposed of immediately upon contamination.[11]
Body Flame-Resistant, Chemical-Resistant Lab Coat or CoverallA fully-buttoned lab coat or coverall made of materials like Nomex® is required to protect against skin contact and fire hazards.[3][10]
Foot Chemical-Resistant Safety BootsSteel-toed, chemical-resistant boots are mandatory in areas where this compound is handled to protect from spills.[8][11]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must occur within a designated area equipped with emergency facilities, such as an eyewash station and safety shower.[12]

1. Preparation and Engineering Controls:

  • Verify Fume Hood Operation: Ensure the chemical fume hood is certified and functioning correctly before starting any work. All handling of this compound must be conducted within the fume hood.[6]

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Assemble Equipment: Gather all necessary apparatus, including non-sparking tools, and place them within the fume hood.[13]

  • Review Emergency Procedures: Confirm the location and operational status of the nearest safety shower and eyewash station.[12]

2. Handling this compound:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Transfer: Carefully weigh and transfer the chemical within the fume hood to avoid generating dust.

  • Maintain Inert Conditions: Handle under an inert atmosphere (e.g., nitrogen) and keep away from water or moisture, as it can react to liberate toxic gases.[3]

  • Prohibit Consumption: Do not eat, drink, or smoke in the laboratory or handling area.[3]

3. Post-Handling and Decontamination:

  • Clean Work Area: After handling, decontaminate the work area and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination, removing gloves last.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3]

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure.

Exposure RouteImmediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste, including contaminated PPE, empty containers, and residual material, in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3]

3. Disposal:

  • Dispose of the waste through a certified hazardous waste disposal company, following all local, state, and federal regulations.[3][13]

  • Under no circumstances should this compound or its containers be disposed of in regular trash or flushed into the sewer system.[3][4][6]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Execution cluster_post 3. Post-Operation cluster_disposal 4. Disposal risk_assessment Risk Assessment (Review SDS) ppe_selection Select & Inspect PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls handling Safe Handling Procedure (In Fume Hood) eng_controls->handling decon Decontaminate Area & Equipment handling->decon waste_seg Segregate Hazardous Waste decon->waste_seg disposal Store & Dispose via Certified Vendor waste_seg->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.